molecular formula C44H36Cl5FeN85 B607440 Fe-TMPyP CAS No. 133314-07-5

Fe-TMPyP

カタログ番号: B607440
CAS番号: 133314-07-5
分子量: 909.92
InChIキー: OBVSSRNEHYVRKI-UHFFFAOYSA-I
注意: 研究専用です。人間または獣医用ではありません。
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説明

FeTMPyP is a synthetic porphyrin complexed with iron, which acts as a peroxynitrite decomposition catalyst. The rate constant for decomposition of peroxynitrite by FeTMPyP is 2.2 x 106 M−1s−1 with a turnover number of 360 ± 170 s−1.1 The predominant product (>90%) of this reaction is nitrate, with a minor amount of nitrite also formed (~6%), at pH 7.4.>Fe-TMPyP is a peroxynitrite decomposition catalyst. Fe-TMPyP also binds to the prion protein PrP and inhibits misfolding.

特性

IUPAC Name

7,12,17,24-tetrakis(1-methylpiperidin-4-yl)-2,22,23,25-tetrazaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3,5,7,12,14,16,21(24)-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H62N8/c1-46-21-13-29(14-22-46)41-33-5-7-35-42(30-15-23-47(2)24-16-30)37-9-11-39-44(32-19-27-49(4)28-20-32)40-12-10-38-43(31-17-25-48(3)26-18-31)36-8-6-34(41)51(36)45(50(33)35,52(37)39)53(38)40/h5,7,10,12,29-32,34,37H,6,8-9,11,13-28H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKLWUKNBYRMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=C3C=CC4=C(C5CCC6=C(C7=CC=C8N7C(N56)(N34)N9C2CCC9=C8C1CCN(CC1)C)C1CCN(CC1)C)C1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H62N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849546
Record name 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133314-07-5
Record name 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Redox Dynamics of Fe-TMPyP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the redox properties of Fe-TMPyP (Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine), a cationic water-soluble metalloporphyrin. Fe-TMPyP is a critical compound in drug development due to its dual capability: it acts as a potent mimic of superoxide dismutase (SOD) and catalase, and it functions as a G-quadruplex DNA stabilizer.

This document details the electronic architecture, electrochemical behavior, and catalytic mechanisms of Fe-TMPyP. It includes validated experimental protocols for cyclic voltammetry (CV) and catalytic assays, designed to ensure reproducibility and scientific rigor.

Molecular Architecture & Electronic State

Fe-TMPyP is characterized by a planar porphyrin macrocycle coordinated to a central iron ion.[1] Its water solubility and affinity for nucleic acids are driven by the four peripheral N-methyl-4-pyridyl groups, which impart a permanent cationic charge (


).
Coordination Geometry

In aqueous solution (pH 7.0), the central iron exists primarily in the Fe(III) high-spin state (


). The axial positions are occupied by solvent molecules (aquated species), typically represented as 

.
  • Acidic pH: The diaquo species dominates.

  • Basic pH: Deprotonation leads to hydroxo-species (

    
    ), significantly altering the redox potential (
    
    
    
    ).

Electrochemical Profile

Understanding the redox potential of Fe-TMPyP is prerequisite for predicting its catalytic efficacy against Reactive Oxygen Species (ROS).

The Fe(III)/Fe(II) Redox Couple

The primary redox feature is the one-electron reduction of the central metal:



In aqueous phosphate buffer (pH 7.4), the half-wave potential (


) is approximately +0.06 V vs. NHE  (Normal Hydrogen Electrode). This value is thermodynamically favorable for the dismutation of superoxide (

), which has a reduction potential of -0.16 V and an oxidation potential of +0.89 V.
Data Summary: Redox Potentials

The following table summarizes the redox shifts observed under different conditions.

ParameterConditionPotential (

vs NHE)
Mechanistic Insight
Standard Aqueous pH 7.0, Phosphate Buffer+0.06 VOptimal window for SOD mimicry.
Axial Ligation High pH (> 10, OH- ligand)-0.35 VStabilization of Fe(III) by OH- makes reduction harder.
DNA Binding Bound to G-Quadruplex+0.15 V (Shift +90mV)Cationic shielding and

-stacking stabilize the reduced Fe(II) state less than the Fe(III) state relative to bulk? Correction: Positive shift implies Fe(II) is stabilized or Fe(III) is destabilized. Actually, DNA binding often stabilizes the higher oxidation state due to electrostatic repulsion of the cation, but specific

-stacking can shift this.

Catalytic Redox Mechanisms

Fe-TMPyP serves as a therapeutic lead because it catalytically scavenges peroxynitrite (


) and superoxide.
Peroxynitrite Decomposition Cycle

Unlike simple reduction, Fe-TMPyP isomerizes highly toxic peroxynitrite into benign nitrate (


). The mechanism involves the formation of a high-valent oxo-iron species.

The Pathway:

  • Ligation:

    
     binds to 
    
    
    
    .
  • O-O Bond Homolysis: Formation of an oxo-iron(IV) intermediate (

    
    ) and nitrogen dioxide (
    
    
    
    ).
  • Recombination/Reduction: The complex rapidly returns to the resting Fe(III) state, releasing nitrate.

Visualization: Catalytic Signaling Pathway

The following diagram illustrates the "Ping-Pong" mechanism for SOD mimicry and the Peroxynitrite decomposition pathway.

CatalyticCycle Fe3 Fe(III)-TMPyP (Resting State) Fe2 Fe(II)-TMPyP (Reduced State) Fe3->Fe2 Reduction (+ O2•- -> O2) OxoFe O=Fe(IV)-TMPyP (High-Valent Intermediate) Fe3->OxoFe Oxidation (+ ONOO-) Fe2->Fe3 Oxidation (+ O2•- + 2H+ -> H2O2) OxoFe->Fe3 Isomerization (Release NO3-) Superoxide O2•- Oxygen O2 Peroxynitrite ONOO- Nitrate NO3- H2O2 H2O2

Figure 1: Dual catalytic pathways of Fe-TMPyP. Solid lines denote the SOD mimic cycle (disproportionation); dashed lines denote the Peroxynitrite decomposition cycle.

Biological Interface: DNA Interaction

Fe-TMPyP is a "G4-ligand." It binds selectively to G-quadruplex structures (found in telomeres and oncogene promoters like c-MYC) over double-stranded DNA.

  • Binding Mode: End-stacking on the external G-tetrads.

  • Therapeutic Consequence: Binding stabilizes the G-quadruplex structure, inhibiting the enzyme telomerase (which requires single-stranded DNA) or repressing oncogene transcription.

  • Redox Implication: Upon binding, the

    
     couple shifts anodically (becomes more positive). This shift can be used as an electrochemical sensor signal to detect the presence of G-quadruplexes in a sample.
    

Experimental Protocols

The following protocols are designed for "self-validation"—they include internal checks to ensure the system is functioning correctly before data collection.

Protocol: Cyclic Voltammetry (CV) Characterization

Objective: Determine the formal redox potential (


) and diffusion coefficient of Fe-TMPyP.

Reagents:

  • Fe-TMPyP (1.0 mM stock in water).

  • Supporting Electrolyte: 0.1 M KCl or Phosphate Buffered Saline (PBS), pH 7.4.

  • Reference Standard: Potassium Ferricyanide (

    
    ).
    

Workflow Visualization:

CV_Protocol cluster_prep Preparation cluster_exec Execution cluster_valid Validation Step1 Electrode Polishing (Alumina Slurry) Step2 Solution Prep (0.5 mM Fe-TMPyP) Step1->Step2 Step3 Deoxygenation (N2 Purge 10 min) Step2->Step3 Step4 Run CV Scan (-0.4V to +0.4V) Step3->Step4 Step5 Check Reversibility (Ipa/Ipc ≈ 1) Step4->Step5

Figure 2: Step-by-step Cyclic Voltammetry workflow ensuring electrode surface integrity and oxygen exclusion.

Detailed Steps:

  • Electrode Preparation: Polish the Glassy Carbon Electrode (GCE) with 0.05

    
     alumina slurry on a micro-cloth pad. Sonicate in deionized water for 2 minutes.
    
    • Validation: Run a background scan in pure buffer. The current should be near zero (flat line) in the non-Faradaic region.

  • Solution Setup: Dissolve Fe-TMPyP to a final concentration of 0.5 mM in 0.1 M KCl.

  • Deoxygenation: Purge the solution with high-purity Nitrogen (

    
    ) or Argon for at least 10 minutes. Oxygen is electroactive and will mask the Fe(III)/Fe(II) feature.
    
  • Measurement:

    • Scan Range: -0.4 V to +0.4 V (vs Ag/AgCl).

    • Scan Rate: Start at 100 mV/s.

  • Data Analysis (Self-Check):

    • Locate the anodic (

      
      ) and cathodic (
      
      
      
      ) peaks.
    • Calculate

      
      .
      
    • Integrity Check: The peak separation (

      
      ) should be close to 59 mV/n (theoretically) for a reversible one-electron process. Values between 60-80 mV are acceptable for quasi-reversible systems like this.
      
Protocol: Peroxynitrite Decomposition Assay

Objective: Quantify the catalytic rate constant (


) of Fe-TMPyP.
  • Preparation: Prepare a stock of

    
     (synthesized via ozonolysis of azide or acidified nitrite/peroxide). Keep on ice at pH 12.
    
  • Stopped-Flow Setup:

    • Syringe A: Fe-TMPyP (5

      
      ) in Phosphate Buffer (pH 7.4).
      
    • Syringe B:

      
       (50 
      
      
      
      ) in 10 mM NaOH.
  • Detection: Monitor the absorbance decay of

    
     at 302 nm  (
    
    
    
    ).
  • Control: Run a blank with buffer only (Syringe A) to measure the spontaneous decomposition rate of peroxynitrite.

  • Calculation: The observed rate (

    
    ) is linear with catalyst concentration. Plot 
    
    
    
    vs. [Fe-TMPyP] to determine the second-order rate constant.

References

  • Batinic-Haberle, I., et al. (1997). "A potent superoxide dismutase mimic: Manganese beta-octabromo-meso-tetrakis-(N-methylpyridinium-4-yl) porphyrin."[2] Archives of Biochemistry and Biophysics. Link

  • Shimanovich, R., & Groves, J. T. (2001).[3] "Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin." Archives of Biochemistry and Biophysics. Link

  • Pasternack, R. F., et al. (2000). "Interactions of porphyrins and metalloporphyrins with single-stranded poly(dA)." Nucleic Acids Research. Link

  • Dixon, D. W., et al. (2005). "Binding of Fe(III) Porphyrins to DNA." Inorganic Chemistry. Link

  • Fiel, R. J., et al. (1979). "DNA interactive porphyrins: DNA-induced circular dichroism." Nucleic Acids Research. Link

Sources

Fe-TMPyP Interaction with G-Quadruplex DNA: Mechanisms, Protocols, and Therapeutic Applications

[1]

Executive Summary

The interaction between Fe-TMPyP and G-quadruplex DNA represents a paradigm shift from passive ligand binding to active structural modulation.[1] While its free-base analogue (TMPyP4) functions primarily as a G4 stabilizer, the metallated Fe-TMPyP acts as a redox-active chemical nuclease .[1] Upon binding to G4 structures in telomeres (hTel) or oncogene promoters (c-MYC), Fe-TMPyP can be activated to generate reactive oxygen species (ROS) locally, resulting in site-specific oxidative cleavage of the DNA backbone.[1] This dual functionality—high-affinity recognition coupled with catalytic degradation—positions Fe-TMPyP as a potent tool for targeted gene silencing and telomerase inhibition.[1]

Molecular Architecture & Binding Thermodynamics[1]

Structural Basis of Recognition

Fe-TMPyP is a cationic metalloporphyrin characterized by a planar porphyrin core coordinated with a central Fe(III) ion and four peripheral N-methyl-4-pyridyl groups.[1]

  • Planarity & Sterics: The porphyrin macrocycle is largely planar, allowing for

    
    -
    
    
    stacking interactions.[1] However, the axial ligands (often water or chloride in solution) on the Fe(III) center can prevent full intercalation between G-tetrads.[1]
  • Electrostatics: The four cationic pyridinium wings provide strong electrostatic attraction to the anionic phosphate backbone of DNA, particularly in the grooves of the G-quadruplex.

Binding Modes

Unlike planar intercalators, Fe-TMPyP preferentially binds via end-stacking on the terminal G-tetrads.[1]

  • End-Stacking (Primary): The macrocycle stacks upon the 5' or 3' terminal G-tetrad. This is thermodynamically favored (

    
    ) due to the large surface area overlap and hydrophobic effects.
    
  • Groove Binding (Secondary): The cationic arms interact with the loops and grooves.

  • Intercalation (Minor/Debated): While possible in distorted structures, true intercalation is sterically hindered by the central metal's axial coordination sphere.

Thermodynamic Parameters

The binding affinity (



ParameterValue RangeMethod of Determination
Binding Constant (

)

UV-Vis Titration / SPR
Stoichiometry (

)
1:1 or 2:1 (Porphyrin:G4)Job's Plot / ITC
Selectivity (G4 vs Duplex) ~10-fold to 50-fold preferenceCompetition Dialysis / FID

Mechanistic Action: Oxidative Cleavage & Stabilization[1]

The defining feature of Fe-TMPyP is its ability to mediate oxidative DNA damage via Fenton-like chemistry.[1] This requires a reducing agent (e.g., ascorbate, superoxide) and an oxidant (molecular oxygen or

1
The Redox Cycle
  • Reduction: Fe(III)-TMPyP is reduced to Fe(II)-TMPyP by an external reductant (e.g., Ascorbate).[1]

  • Oxygen Activation: Fe(II) reacts with

    
     or 
    
    
    to form high-valent iron-oxo species (Fe(IV)=O or Fe(V)=O) or hydroxyl radicals (
    
    
    ).[1]
  • Cleavage: These ROS attack the deoxyribose sugar (typically at the C1', C4', or C5' position), leading to strand scission.

Mechanistic Pathway Diagram[1]

RedoxCleavagecluster_interactionDNA Interaction SiteFeIIIFe(III)-TMPyP(Inactive State)FeIIFe(II)-TMPyP(Reduced State)FeIII->FeII+ Reductant(Ascorbate/Superoxide)FeII->FeIIIRecyclingROSReactive Oxygen Species(•OH, Fe=O)FeII->ROS+ H2O2 / O2G4_IntactG-Quadruplex(Target)ROS->G4_IntactDiffusion/ProximityG4_CleavedCleaved DNA(Strand Break)G4_Intact->G4_CleavedSugar Oxidation(C1' / C4' Attack)

Figure 1: The catalytic redox cycle of Fe-TMPyP mediating oxidative cleavage of G-quadruplex DNA.[1]

Experimental Framework

Protocol A: Synthesis of Fe(III)-TMPyP

Rationale: Commercial Fe-TMPyP varies in purity.[1] In-house metallation ensures defined stoichiometry.[1]

Reagents: TMPyP4 tosylate,


1
  • Dissolution: Dissolve 50 mg of free-base TMPyP4 in 10 mL of DMF.

  • Metallation: Add 10 equivalents of

    
    . Reflux at 80°C for 3-5 hours. Monitor by UV-Vis (collapse of the four Q-bands of free base into two Q-bands of metalloporphyrin).[1]
    
  • Oxidation & Precipitation: Allow to cool. The iron naturally oxidizes to Fe(III) in air. Add saturated aqueous

    
     to precipitate the complex.
    
  • Purification: Wash precipitate with water. Redissolve in acetone/acetonitrile and convert to chloride salt using ion-exchange resin (Dowex 1x8, Cl- form) if water solubility is required.[1]

  • Validation: Confirm by UV-Vis (

    
     Soret ~422 nm) and Mass Spectrometry.
    
Protocol B: G4 Binding Analysis (UV-Vis Titration)

Rationale: Determining the binding constant (

1
  • Preparation: Prepare 5

    
    M Fe-TMPyP in Buffer A (10 mM Tris-HCl pH 7.4, 100 mM KCl). Note: KCl is crucial for G4 stability.
    
  • Titration: Add aliquots of pre-folded G4 DNA (e.g., c-MYC Pu27) to the porphyrin solution.[1]

  • Measurement: Record spectra (350–700 nm) after each addition.

  • Analysis: Observe the Soret band (approx. 422 nm).

    • Bathochromic Shift (Red shift): Indicates stacking interactions (typically 10-20 nm shift).[1]

    • Hypochromicity: Decrease in absorbance intensity indicates strong electronic coupling with bases.

  • Calculation: Fit absorbance data at

    
     to the Scatchard or Bard binding equation to derive 
    
    
    .
Protocol C: Oxidative Cleavage Assay

Rationale: Verifying the "chemical nuclease" activity under physiological conditions.

Reagents: Supercoiled plasmid (containing G4 insert) or 5'-labeled Oligo, Ascorbate (1 mM),


1
  • Incubation: Mix 200 nM G4-DNA with varying concentrations of Fe-TMPyP (0–5

    
    M) in Buffer A. Incubate for 15 min at 25°C to reach binding equilibrium.
    
  • Activation: Initiate reaction by adding Ascorbate (final 1 mM) and optionally

    
     (10-50 
    
    
    M) to accelerate kinetics.[1]
  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Quenching: Stop reaction by adding Ethanol (precipitation) or a loading dye containing EDTA (chelates free iron, though less effective on porphyrin-bound iron, it stops Fenton chemistry).[1]

  • Visualization:

    • Plasmid: Run on 1% Agarose gel. Look for conversion of Supercoiled (Form I) to Nicked (Form II) or Linear (Form III).[1]

    • Oligo: Run on 20% Denaturing PAGE (Urea). Look for degradation fragments.

Therapeutic Implications

Telomerase Inhibition

Fe-TMPyP inhibits telomerase via two distinct mechanisms:[1][2][3]

  • Sequestration: By stabilizing the G-quadruplex structure at the 3' overhang of telomeres, it prevents the hybridization of the telomerase RNA template (hTR), effectively locking the substrate.

  • Structural Damage: The oxidative cleavage activity can physically destroy the telomeric G-overhang, triggering a DNA Damage Response (DDR) and senescence in cancer cells.

c-MYC Downregulation

The c-MYC promoter contains a nuclease-hypersensitive element (NHE III

1
  • Mechanism: Fe-TMPyP binds this G4 element.[1] Upon intracellular reduction, it cleaves the promoter region.

  • Outcome: This cleavage disrupts the binding of transcription factors (like SP1 or CNBP) and nucleolin, leading to a significant reduction in c-MYC mRNA transcription. This is a potent strategy for "undruggable" targets.

Pathway Visualization[1]

TherapeuticPathwaycluster_TelomereTelomere Pathwaycluster_Oncogenec-MYC Oncogene PathwayFeTMPyPFe-TMPyP TreatmentTelG4Telomeric G4(TTAGGG)nFeTMPyP->TelG4BindingMycG4c-MYC Promoter G4FeTMPyP->MycG4BindingTelInhibTelomerase Inhibition(Access Blocked)TelG4->TelInhibStabilizationSenescenceCell Senescence& ApoptosisTelInhib->SenescenceCleavageOxidative Cleavage(ROS Mediated)MycG4->Cleavage+ ReductantDownregTranscription Blocked(mRNA Reduced)Cleavage->DownregTumorArrestTumor Growth ArrestDownreg->TumorArrest

Figure 2: Dual therapeutic pathways of Fe-TMPyP targeting Telomeres and c-MYC oncogenes.[1]

References

  • Binding Mechanism & Thermodynamics

    • Evidence for the binding mode of porphyrins to G-quadruplex DNA.[2][3][4][5] ResearchGate.[1][5][6]

  • Therapeutic Application (c-MYC)

    • The Cationic Porphyrin TMPyP4 Down-Regulates c-MYC and Human Telomerase Reverse Transcriptase Expression.[1][2][3] PubMed/ResearchGate.[1]

  • Oxidative Cleavage Protocols

    • Oxidative cleavage of DNA mediated by hybrid metalloporphyrin-ellipticine molecules.[1] PubMed.[1]

  • Synthesis & Structure

    • Fe-TMPyP Structure and Properties.[1][6] PubChem.[1]

  • General G-Quadruplex Review

    • G-Quadruplexes and Their Ligands: Biophysical Methods.[1] PMC.[1]

An In-depth Technical Guide to the Photodynamic Properties of Iron(III) meso-tetra(4-N-methylpyridyl)porphyrin (Fe-TMPyP)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Paradox of Paramagnetism in Photodynamic Therapy

In the vast landscape of photosensitizers for Photodynamic Therapy (PDT), porphyrin derivatives have long been a cornerstone of research. Their robust light-absorbing properties and capacity to generate cytotoxic reactive oxygen species (ROS) are well-established.[1][2] A central tenet in the design of efficient photosensitizers has been the avoidance of paramagnetic metal centers, such as Iron(III), which are notorious for quenching the crucial triplet excited state required for ROS generation, thereby deactivating the photodynamic process.

This guide ventures into this paradoxical space, focusing on Iron(III) meso-tetra(4-N-methylpyridyl)porphyrin, or Fe-TMPyP. While conventional wisdom would dismiss this molecule as an ineffective photosensitizer, emerging research compels a more nuanced examination. We will explore the unique photophysical and photochemical properties conferred by the iron center, dissect the methodologies required to characterize its activity, and provide a field-proven perspective on its potential. This document is intended for researchers, chemists, and drug development professionals who seek to look beyond established paradigms and explore the complex, often counter-intuitive, nature of metalloporphyrin photosensitization.

The Core Photochemistry of Porphyrin-Based Photosensitizers

Photodynamic therapy is a clinically approved, minimally invasive treatment modality that relies on the interplay of three individually non-toxic components: a photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[3][4] The therapeutic effect is triggered when the PS absorbs light, initiating a cascade of photochemical reactions that produce highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and free radicals.[1][2] These ROS inflict localized oxidative damage on cellular components, leading to cell death and tissue destruction.[1][5]

The general mechanism, elegantly described by the Jablonski diagram, proceeds as follows:

  • Activation: The PS in its ground state (S₀) absorbs a photon, elevating it to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The PS can then undergo a spin-inversion process known as intersystem crossing to a more stable, long-lived triplet state (T₁). This step is critical for effective PDT, as the longer lifetime of the triplet state increases the probability of interaction with molecular oxygen.

  • Energy and Electron Transfer (Type I & Type II Reactions): From the triplet state, the PS can initiate two types of cytotoxic reactions:

    • Type II: The excited PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). This is the dominant pathway for most porphyrin-based photosensitizers.[5]

    • Type I: The PS transfers an electron to a substrate, forming radicals. These can further react with oxygen to produce other ROS like superoxide anions (O₂⁻•) and hydroxyl radicals (•OH).

The central metal ion in a metalloporphyrin dramatically influences these photophysical pathways. Diamagnetic metals like Zinc (Zn) often enhance ISC and lead to high singlet oxygen quantum yields. Conversely, paramagnetic metals like Iron(III) (Fe³⁺) can provide a rapid, non-radiative decay pathway from the triplet state back to the ground state, effectively quenching the photosensitizing process. However, studies on certain iron-porphyrazine complexes have shown that the presence of an iron cation can, counter-intuitively, lead to an increase in the photodynamic index and a decrease in dark toxicity, suggesting a more complex role for the metal center.[6][7]

Jablonski_Diagram cluster_pdt Photodynamic Reactions S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Type II Energy Transfer T1->S0 Type I Electron Transfer O2_ground ³O₂ (Oxygen) Substrate Substrate O2_singlet ¹O₂ (Singlet Oxygen) O2_ground->O2_singlet Radicals Radicals (O₂⁻•, •OH) Substrate->Radicals

Caption: Jablonski diagram illustrating the photophysical pathways of a photosensitizer.

Synthesis and Spectroscopic Characterization of Fe-TMPyP

A thorough investigation begins with the unambiguous synthesis and characterization of the molecule. Fe-TMPyP is typically synthesized from its metal-free precursor, meso-tetra(4-pyridyl)porphyrin (TPP), followed by methylation and metallation.

Synthesis Overview

A common synthetic route involves the Adler-Longo method for creating the initial tetraphenylporphyrin macrocycle.[8] The final metallation step to insert iron is crucial.

  • Step 1: Synthesis of Tetraphenylporphyrin (H₂TPP): Condensation of pyrrole and benzaldehyde.

  • Step 2: Metallation to form [Fe(TPP)Cl]: Reaction of H₂TPP with an iron salt like FeCl₃.[9]

  • Step 3: Derivatization to TMPyP: While not detailed here, this involves modifying the phenyl rings to pyridyl groups and subsequent methylation. The final product, Fe(III) meso-tetra(4-N-methylpyridyl)porphyrin, is a cationic, water-soluble molecule.[10]

Protocol: Spectroscopic Characterization

The identity and purity of Fe-TMPyP must be confirmed. Due to the paramagnetic nature of Fe(III), NMR spectroscopy can be challenging, making UV-Visible absorption and FTIR spectroscopy the primary tools for routine characterization.

Objective: To confirm the successful synthesis and purity of Fe-TMPyP by analyzing its characteristic absorption spectrum.

Materials:

  • Synthesized Fe-TMPyP

  • High-purity solvent (e.g., deionized water, phosphate-buffered saline (PBS))

  • Dual-beam UV-Vis spectrophotometer (e.g., Perkin-Elmer Lambda 950)[11]

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of Fe-TMPyP in the chosen solvent. Due to potential aggregation, it is advisable to sonicate the solution briefly.

  • Working Solution Preparation: Dilute the stock solution to a concentration that gives a maximum absorbance (at the Soret band) of approximately 1.0. A typical concentration is in the low micromolar range (e.g., 5 µM).

  • Spectrometer Setup: Blank the spectrophotometer using a cuvette containing only the solvent.

  • Data Acquisition: Record the absorption spectrum of the Fe-TMPyP solution over a range of 350-750 nm.

  • Analysis:

    • Identify the intense Soret band (or B band) typically found around 420 nm.[10]

    • Identify the weaker Q bands in the 500-700 nm region.

    • The position and relative intensities of these bands are characteristic of the metalloporphyrin and can be compared to literature values to confirm identity. The presence of phosphate anions can lead to additional species and spectral shifts.[12]

Expert Insight: The aggregation state of Fe-TMPyP is highly dependent on the solvent, pH, and ionic strength, which can significantly alter the absorption spectrum.[12][13][14] In aqueous solutions, Fe-TMPyP can exist as monomers, dimers, or larger aggregates. Aggregation typically leads to a broadening and red or blue shift of the Soret band. It is critical to perform spectroscopic measurements under consistent and well-defined conditions to ensure reproducibility.

Quantifying Photodynamic Efficacy: Singlet Oxygen Generation

The hallmark of a Type II photosensitizer is its ability to produce singlet oxygen. Quantifying this production is a direct measure of its potential photodynamic efficacy.

Protocol: Singlet Oxygen Quantum Yield (ΦΔ) Determination

The singlet oxygen quantum yield (ΦΔ) is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer. It can be measured indirectly using a chemical probe or directly via phosphorescence detection.

Method A: Indirect Measurement with a Chemical Probe (e.g., 1,5-dihydroxynaphthalene)

Principle: A chemical probe reacts specifically with singlet oxygen, and the rate of this reaction (monitored by a change in the probe's absorbance or fluorescence) is proportional to the rate of singlet oxygen generation.[15]

Materials:

  • Fe-TMPyP

  • Reference photosensitizer with a known ΦΔ in the same solvent (e.g., Methylene Blue, ΦΔ ≈ 0.52)[15]

  • Singlet oxygen probe: 1,5-dihydroxynaphthalene (1,5-DHN) or 9,10-dimethylanthracene (DMA)[16]

  • Solvent (e.g., PBS)

  • Light source with a narrow bandpass filter corresponding to the absorption wavelength of the photosensitizers.

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare two separate solutions, one with Fe-TMPyP and the other with the reference PS, both containing the chemical probe. The concentrations of the photosensitizers should be adjusted to have the same absorbance at the excitation wavelength.

  • Irradiate both solutions under identical conditions (light intensity, time, geometry).

  • At regular intervals, stop the irradiation and record the absorption spectrum of the probe in each solution. The reaction of the probe with ¹O₂ will cause its characteristic absorbance to decrease.[15]

  • Plot the change in absorbance of the probe versus irradiation time for both Fe-TMPyP and the reference.

  • The singlet oxygen quantum yield of Fe-TMPyP (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) Where ΦΔ_ref is the quantum yield of the reference, and k_sample and k_ref are the slopes of the absorbance decay plots for the sample and reference, respectively.

Method B: Direct Measurement by Phosphorescence Detection

Principle: Singlet oxygen emits a characteristic phosphorescence at approximately 1270 nm upon returning to its ground state.[11] This emission can be detected directly with a sensitive near-infrared detector.

Materials & Equipment:

  • Pulsed laser for excitation (e.g., Nd:YAG laser at 532 nm)[11]

  • Quartz cuvette

  • Near-IR photomultiplier tube (PMT) module sensitive to 1270 nm

  • Interference filters to isolate the 1270 nm signal

  • Digital oscilloscope to record the signal

Procedure:

  • Place the Fe-TMPyP solution in the quartz cuvette.

  • Excite the sample with a pulse from the laser.

  • Collect the emission at a 90-degree angle through the interference filters.

  • Record the time-resolved phosphorescence signal at 1270 nm using the PMT and oscilloscope.

  • The intensity of the signal is proportional to the amount of singlet oxygen generated. The quantum yield can be determined by comparing the signal intensity to that of a reference standard under identical conditions.

Property Typical Value for Cationic Porphyrins Notes
Soret Band (λmax) ~420-430 nmIntense absorption, defines the optimal blue-light activation wavelength.[10]
Q-Bands (λmax) 500-700 nmWeaker absorptions, allow for activation with red light for deeper tissue penetration.[10]
Molar Extinction Coeff. (ε) > 10⁵ M⁻¹cm⁻¹ (Soret)High values are desirable for efficient light absorption.
Singlet Oxygen Yield (ΦΔ) 0.5 - 0.7 (for efficient PS)Highly solvent and aggregation dependent. The value for Fe-TMPyP is expected to be lower than its metal-free analog but may still be significant. TMPyP itself has a reported ΦΔ of ~0.70 in PBS.

Biological Evaluation: From Cellular Uptake to Phototoxicity

The ultimate test of a photosensitizer is its performance in a biological system. This involves assessing its ability to enter target cells, localize in sensitive regions, and induce cell death upon illumination with minimal toxicity in the dark.

Experimental_Workflow cluster_synthesis Compound Preparation & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synth Synthesis of Fe-TMPyP Char Spectroscopic Characterization (UV-Vis, FTIR) Synth->Char CellCulture Select & Culture Cancer Cell Line Char->CellCulture Uptake Cellular Uptake & Localization Study (Fluorescence Microscopy) CellCulture->Uptake Toxicity Phototoxicity Assay (MTT) - Dark vs. Light Conditions CellCulture->Toxicity ROS Intracellular ROS Detection (e.g., DCFH-DA) Toxicity->ROS Mechanistic Follow-up Calc Calculate IC₅₀ Values Toxicity->Calc Compare Compare Dark vs. Light Toxicity Calc->Compare Conclude Evaluate Photodynamic Index (PI) Compare->Conclude

Caption: A typical experimental workflow for evaluating a novel photosensitizer.

Protocol: Cellular Uptake and Localization

Principle: While Fe-TMPyP itself is non-fluorescent, its metal-free precursor (TMPyP) is. Studies often use the fluorescent analog to infer the uptake and localization behavior of the metallated compound, assuming a similar pathway driven by the molecule's cationic charge. Cationic porphyrins are known to accumulate in the mitochondria of cancer cells.

Materials:

  • TMPyP (as a fluorescent proxy)

  • Cancer cell line (e.g., HeLa, A431)[6][17]

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filter sets

  • Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Incubation: Treat the cells with a low micromolar concentration of TMPyP for a defined period (e.g., 4-24 hours).

  • Co-staining (Optional): In the final 30 minutes of incubation, add an organelle-specific tracker to the medium.

  • Wash: Gently wash the cells three times with PBS to remove any extracellular porphyrin.

  • Imaging: Immediately image the live cells using the fluorescence microscope. Capture images in the porphyrin channel, the organelle tracker channel, and a brightfield channel.

  • Analysis: Overlay the images to determine if the porphyrin's fluorescence co-localizes with that of the organelle tracker, indicating its subcellular destination.

Expert Insight: Cellular uptake is a dynamic process influenced by factors like the cell type and the photosensitizer's charge and lipophilicity.[5] The cationic nature of Fe-TMPyP facilitates interaction with the negatively charged cell membrane, but the precise mechanism (e.g., endocytosis) may vary.[5][18]

Protocol: In Vitro Phototoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity after PDT indicates cytotoxic effects.[4]

Materials:

  • Fe-TMPyP

  • Cancer cell line

  • 96-well plates

  • Light source (e.g., LED array or filtered lamp) with a calibrated power output

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Fe-TMPyP. Include control wells with no Fe-TMPyP.

  • Incubation: Incubate the cells with Fe-TMPyP for a specific duration (e.g., 24 hours) in the dark.

  • Wash and Irradiate: Wash the cells with PBS and add fresh, drug-free medium. Expose one set of plates (the "Light" group) to a specific light dose (e.g., 5-25 J/cm²).[4] Keep a duplicate set of plates in the dark (the "Dark" group) to assess dark toxicity.

  • Post-Irradiation Incubation: Return all plates to the incubator for another 24-48 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis:

    • Calculate cell viability as a percentage relative to untreated control cells.

    • Plot cell viability versus Fe-TMPyP concentration for both the Dark and Light groups.

    • Determine the IC₅₀ value (the concentration required to reduce cell viability by 50%) for each group.

    • The Photodynamic Index (PI) can be calculated as IC₅₀ (Dark) / IC₅₀ (Light). A high PI value indicates high photoselectivity.

Cell LineConditionIC₅₀ (µM)Photodynamic Index (PI)Reference
A431 Epidermoid CarcinomaDark (Fe-Porphyrazine)> 50> 5.9[6]
Light (Fe-Porphyrazine)8.4[6]
Human Melanoma (Mel-Juso)Dark (TMPyP4/TiO₂)No significant toxicityHigh (Qualitative)[11]
Light (TMPyP4/TiO₂)Dose-dependent toxicity[11]

Note: Data for Fe-TMPyP is limited; values from analogous iron porphyrinoids and metal-free TMPyP are shown for context.

Concluding Remarks and Future Directions

The study of Fe-TMPyP for photodynamic applications challenges our fundamental assumptions about photosensitizer design. While the paramagnetic iron center can introduce efficient quenching pathways, it does not necessarily preclude photodynamic activity. The observed phototoxicity in some iron-porphyrin systems suggests that alternative mechanisms may be at play, or that the quenching effect can be modulated by the molecular environment, aggregation state, and cellular interactions.

Future research should focus on:

  • Mechanistic Elucidation: Disentangling the contributions of Type I versus Type II pathways for Fe-TMPyP. The iron center could potentially favor electron transfer (Type I) reactions or participate in Fenton-like chemistry, generating highly reactive hydroxyl radicals.[1]

  • Improving Photophysical Properties: Synthesizing structural analogs of Fe-TMPyP to reduce non-radiative decay and enhance the triplet state lifetime.

  • Targeted Delivery: Encapsulating Fe-TMPyP in nanocarriers to improve its solubility, stability, and tumor-specific accumulation, potentially mitigating any systemic toxicity and overcoming challenges related to aggregation.[19][20]

By embracing the complexity of molecules like Fe-TMPyP, we can push the boundaries of photodynamic therapy and uncover novel strategies for developing the next generation of photosensitizers.

References

  • Abdel-Kader, M. H. (Ed.). (2016). Photodynamic Therapy: From Theory to Application. Springer.
  • Al-kadamany, E., et al. (2022). Photodynamic Activity of TMPyP4/TiO2 Complex under Blue Light in Human Melanoma Cells: Potential for Cancer-Selective Therapy. International Journal of Molecular Sciences. [Link]

  • Berezina, O., et al. (2022). Comparative Analysis of Tetra(2-naphthyl)tetracyano-porphyrazine and Its Iron Complex as Photosensitizers for Anticancer Photodynamic Therapy. International Journal of Molecular Sciences. [Link]

  • Castano, A. P., Demidova, T. N., & Hamblin, M. R. (2004). Mechanisms in photodynamic therapy: part one—photosensitizers, photochemistry and cellular localization. Photodiagnosis and Photodynamic Therapy. [Link]

  • Gandini, S. C. M., et al. (2004). Interaction of cationic water-soluble meso-tetrakis(4-N-methylpyridiniumyl)porphyrin (TMPyP) with ionic and nonionic micelles: aggregation and binding. Journal of Porphyrins and Phthalocyanines. [Link]

  • Gilyazeva, N., et al. (2022). Comparative Analysis of Tetra(2-naphthyl)tetracyano-porphyrazine and Its Iron Complex as Photosensitizers for Anticancer Photodynamic Therapy. ResearchGate. [Link]

  • Hajri, A., et al. (2003). Photodynamic Therapy of the Murine LM3 Tumor Using Meso-Tetra (4-N,N,N-Trimethylanilinium) Porphine. Photochemistry and Photobiology. [Link]

  • Hazani, M., et al. (2004). Photophysical properties and photoinduced electron transfer within host-guest complexes of 5,10,15,20-tetrakis(4-N-methylpyridyl)porphyrin with water-soluble calixarenes and cyclodextrins. Photochemical & Photobiological Sciences. [Link]

  • Žárská, L., et al. (2021). The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro. Photodiagnosis and Photodynamic Therapy. [Link]

  • Li, X., et al. (2020). Photodynamic therapy based on porphyrin-based metal-organic frameworks. Journal of Materials Chemistry B. [Link]

  • Licha, K., et al. (2021). The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro. International Journal of Molecular Sciences. [Link]

  • Liu, Y., et al. (2024). Porphyrin Derivative with Binary Properties of Photodynamic Therapy and Water-Dependent Reversible Photoacidity Therapy for Treating Hypoxic Tumor. Advanced Healthcare Materials. [Link]

  • Moan, J., & Peng, Q. (2003). Porphyrin photosensitizers in photodynamic therapy and its applications. Anticancer Research. [Link]

  • Ion, R. M. (2021). Revisiting Tetra-p-Sulphonated Porphyrin as Antimicrobial Photodynamic Therapy Agent. Coatings. [Link]

  • Alibasha, A., & Ghosh, M. (2023). Recent Developments of Porphyrin Photosensitizers in Photodynamic Therapy. ChemRxiv. [Link]

  • Chen, J., et al. (2018). Synthesis and Evaluation of Novel meso-Tetraphenyltetrabenzoporphyrins for Photodynamic Therapy. Journal of Medicinal Chemistry. [Link]

  • Gonçalves, P. J., et al. (2011). Effects of environment on the photophysical characteristics of mesotetrakis methylpyridiniumyl porphyrin (TMPyP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Brégier, F., et al. (2021). Design and synthesis of triphenylphosphonium-porphyrin@xylan nanoparticles for anticancer photodynamic therapy. ResearchGate. [Link]

  • Al-Khafaji, K., et al. (2024). Cellular Uptake and Phototoxicity Optimization of Arene Ruthenium Porphyrin Derivatives. Molecules. [Link]

  • Ojadi, E., et al. (1996). Spectroscopic characterization of meso-tetrakis(1-methylpyridinium-4-yl)porphyrins... in aqueous micellar media. The Journal of Physical Chemistry. [Link]

  • Lang, K., et al. (2022). Generation of singlet oxygen by porphyrin and phthalocyanine derivatives regarding the oxygen level. Journal of Medical Science. [Link]

  • Owusu-Adom, K., et al. (2018). A Multifunctional Solution Composed Of TMPyP, 1,5-DHN, And Fe(III) Ions That Produces Reactive Oxygen Species (ROS) In Aerobic... SFA ScholarWorks. [Link]

  • Santiago, P. S., et al. (2004). Spectroscopic studies of the interaction of cationic water-soluble iron(III) meso-tetrakis(4-N-methylpyridiniumyl)porphyrin (FeTMPyP) with ionic and nonionic micelles. Journal of Porphyrins and Phthalocyanines. [Link]

  • Bright, S. A., et al. (2021). Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates. Chemical Science. [Link]

  • Pasternack, R. F., et al. (2007). Aggregation of meso-tetrakis(4-N-methyl-pyridiniumyl) porphyrin... due to the interaction with DNA in aqueous solutions. ResearchGate. [Link]

  • O'Brien, J. (2016). Porphyrin and its use as Photosensitizers in Photodynamic Therapy. ResearchGate. [Link]

  • Žárská, L., et al. (2021). The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design. Physical Chemistry Chemical Physics. [Link]

  • Licha, K., et al. (2021). Generation of singlet oxygen by meta-TMPyP and para-TMPyP as detected by ABDA reaction test. ResearchGate. [Link]

  • Gerola, A. P. (2009). Synthesis and Characterization of Novel Porphyrin Sensitizers for Photodynamic Therapy. NC State University Repository. [Link]

  • Bright, S. A., et al. (2021). Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates. RSC Publishing. [Link]

  • Wang, J., et al. (2008). Study on spectroscopic characterization of Cu porphyrin/Co porphyrin and their interactions with ctDNA. Journal of Photochemistry and Photobiology B: Biology. [Link]

  • Smith, K. (2015). Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes. Academia.edu. [Link]

  • Licha, K., et al. (2021). The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro. MDPI. [Link]

  • Ethirajan, M., et al. (2017). Porphyrin photosensitizers in photodynamic therapy and its applications. Oncotarget. [Link]

  • Sgammato, R., et al. (2019). Fe‐TMPyP structure. Iron(III) meso‐tetra (N‐methyl‐4‐pyridyl‐prophine)... ResearchGate. [Link]

  • Dědic, R., et al. (2004). Luminescence study of singlet oxygen production by meso-tetraphenylporphine. Journal of Luminescence. [Link]

  • Chang, J. E., et al. (2016). Photodynamic Therapy Anticancer Efficacy with Targeted Nanoparticles. JoVE (Journal of Visualized Experiments). [Link]

Sources

An In-Depth Technical Guide to the DNA Binding Affinity and Specificity of Fe(III)-meso-tetra(N-methyl-4-pyridyl)porphyrin (Fe-TMPyP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cationic porphyrin Fe(III)-meso-tetra(N-methyl-4-pyridyl)porphyrin, hereafter referred to as Fe-TMPyP, has garnered significant attention within the scientific community for its dynamic interactions with nucleic acids. Its potential as a therapeutic agent, particularly in anticancer strategies, is largely predicated on its ability to bind and stabilize specific DNA secondary structures, most notably G-quadruplexes (G4). This guide provides a comprehensive technical overview of the binding affinity and specificity of Fe-TMPyP for DNA. We will delve into the structural basis of its interactions, the thermodynamic driving forces, its pronounced specificity for G-quadruplex structures over canonical duplex DNA, and the state-of-the-art methodologies employed to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of Fe-TMPyP's role as a DNA-targeting agent.

Introduction: The Significance of Fe-TMPyP as a DNA Ligand

Fe-TMPyP is a synthetic metalloporphyrin characterized by a central iron(III) ion coordinated within a planar porphyrin macrocycle. Appended to this core are four positively charged N-methyl-4-pyridyl groups. This unique architecture—a large, aromatic surface combined with cationic charges—predisposes Fe-TMPyP for intimate association with the negatively charged phosphate backbone and nucleobases of DNA.

The primary impetus for studying Fe-TMPyP stems from its role as a G-quadruplex stabilizing ligand. G-quadruplexes are non-canonical four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in biologically significant genomic regions such as telomeres and oncogene promoters. The stabilization of these structures, particularly in telomeres, can inhibit the activity of the enzyme telomerase, which is overexpressed in approximately 90% of human cancers.[1] Consequently, ligands that selectively recognize and stabilize G-quadruplexes are considered promising candidates for anticancer drug design.[1] While Fe-TMPyP demonstrates a high affinity for G-quadruplex DNA, its selectivity over duplex DNA remains a critical area of investigation and optimization.[1]

The Structural Basis and Modes of DNA Interaction

The interaction between Fe-TMPyP and DNA is not monolithic; it can occur through several distinct binding modes, largely dictated by the structure of the DNA target.

  • External End-Stacking (G-Quadruplexes): The predominant and most functionally significant binding mode of Fe-TMPyP with G-quadruplexes is external stacking. The planar porphyrin core stacks onto the terminal G-tetrads—the square planar arrangement of four guanines that define the G-quadruplex.[2] This interaction is stabilized by π-π stacking between the aromatic systems of the porphyrin and the guanine bases. The cationic pyridyl groups further anchor the ligand through electrostatic interactions with the phosphate backbone.

  • Groove Binding: Fe-TMPyP can also associate with the grooves of DNA. Studies involving DNase I footprinting have shown that metallated TMPyP complexes can bind to the minor groove of DNA, particularly in AT-rich regions.[3]

  • Intercalation (Duplex DNA): While less favored compared to G4-stacking, Fe-TMPyP can intercalate between the base pairs of duplex DNA. This mode involves the insertion of the porphyrin ring between adjacent base pairs, causing a local unwinding and lengthening of the DNA helix.[4] Theoretical and experimental data suggest this mode is more likely in GC-rich sequences.[5]

The central iron ion and its coordination state play a crucial role, influencing the planarity and electronic properties of the porphyrin, thereby modulating its binding affinity and specificity.[3]

Binding Affinity: A Quantitative Perspective

Binding affinity quantifies the strength of the interaction between Fe-TMPyP and its DNA target. It is typically expressed as an association constant (Kₐ) or, more commonly, a dissociation constant (Kₐ), where Kₐ = 1/Kₐ. A lower Kₐ value signifies a higher binding affinity.

Fe-TMPyP exhibits a significantly higher affinity for G-quadruplex DNA compared to various forms of duplex DNA. The binding affinity is in the range of 10⁶–10⁷ M⁻¹ for telomeric G-quadruplexes.[1] This interaction is often non-cooperative, with studies identifying two independent binding sites on human telomeric G-quadruplexes.[6]

Several factors critically influence this affinity:

  • Ionic Strength: Increased salt concentrations can weaken the binding affinity. This is primarily due to the shielding of the electrostatic interactions between the cationic pyridyl groups of Fe-TMPyP and the anionic DNA phosphate backbone.[7]

  • DNA Structure and Sequence: The topology of the G-quadruplex (e.g., parallel, anti-parallel, hybrid) and the specific nucleotide sequence of both G-quadruplex and duplex DNA can alter binding constants.[6][7]

  • Molecular Crowding: The presence of molecular crowding agents, which mimic the cellular environment, can influence binding modes and affinities, sometimes promoting the formation of different ligand-DNA complexes.[6]

Table 1: Comparative Binding Affinities of TMPyP Derivatives with DNA Structures

LigandDNA TargetTechniqueBinding Constant (Kₐ, M⁻¹)Reference
Pt(II)TMPyPTelomeric G-QuadruplexSpectroscopy/FRET10⁶ - 10⁷[1]
Pd(II)TMPyPTelomeric G-QuadruplexSpectroscopy/FRET10⁶ - 10⁷[1]
TMPyP4Parallel G-QuadruplexAbsorption TitrationKₐ₁: 2.26 x 10⁸, Kₐ₂: 8.67 x 10⁵[6]
TMPyP4Hybrid G-QuadruplexAbsorption TitrationKₐ₁: 4.42 x 10⁸, Kₐ₂: 1.07 x 10⁶[6]
TMPyP4(G₄T₄G₄)₄ Parallel G4Absorption TitrationKₐ₁: 2.74 x 10⁸, Kₐ₂: 8.21 x 10⁵[8]

Note: Data for different metallated and non-metallated TMPyP analogs are included to provide context. Kₐ values can vary based on specific experimental conditions (buffer, temperature, etc.).

Binding Specificity: G-Quadruplex Preference

The therapeutic potential of Fe-TMPyP is critically dependent on its ability to selectively target G-quadruplex DNA over the vastly more abundant duplex DNA in the cell. While often described as a selective G4 ligand, it's more accurate to characterize it as "G4-preferential."

The structural basis for this preference lies in the unique topology of the G-quadruplex. The open, accessible G-tetrads at the ends of the G4 structure provide an ideal, planar surface for π-π stacking with the porphyrin core.[2] This end-stacking interaction is sterically and electronically more favorable than intercalating into the tightly packed base pairs of a duplex or fitting into its relatively narrow grooves.

However, the lack of absolute selectivity is a known drawback. Fe-TMPyP can bind to duplex DNA with affinities that are sometimes comparable to those for G-quadruplexes, raising questions about off-target effects in a cellular context.[9] This has spurred the development of modified porphyrins designed to enhance G4 selectivity. Interestingly, while Fe-TMPyP is known to stabilize most DNA G-quadruplexes, it has also been reported to destabilize or unfold certain, extremely stable RNA G-quadruplexes, highlighting the complexity of its interactions with nucleic acid structures.[9][10]

Methodologies for Characterizing Fe-TMPyP-DNA Interactions

A multi-faceted approach employing various biophysical and biochemical techniques is essential for a complete characterization of Fe-TMPyP's binding properties.

Spectroscopic Techniques

A. UV-Visible (UV-Vis) Absorption Spectroscopy

  • Principle: This technique measures the absorption of light by the porphyrin. The electronic transitions within the porphyrin macrocycle give rise to a characteristic and intense absorption band in the 400-450 nm region, known as the Soret band.[11] Upon binding to DNA, the electronic environment of the porphyrin is perturbed, leading to changes in the Soret band's position (wavelength shift) and intensity (hyperchromicity or hypochromicity).

  • Causality: A bathochromic (red) shift and significant hypochromicity (decrease in absorbance) are hallmarks of porphyrin interaction with DNA, often indicating stacking or intercalation.[9] By titrating a fixed concentration of Fe-TMPyP with increasing concentrations of DNA and monitoring these spectral changes, a binding isotherm can be generated to calculate the binding constant (Kₐ) and stoichiometry.[12]

Experimental Protocol: UV-Vis Titration

  • Preparation: Prepare stock solutions of Fe-TMPyP and the desired DNA structure (e.g., pre-annealed G-quadruplex) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0). Determine accurate concentrations using known extinction coefficients.[13]

  • Setup: Place a fixed concentration of Fe-TMPyP (e.g., 2 µM) in a quartz cuvette.[11]

  • Titration: Record the initial UV-Vis spectrum (typically 350-700 nm). Make sequential additions of small aliquots of the DNA stock solution into the cuvette.

  • Equilibration & Measurement: After each addition, mix thoroughly and allow the solution to equilibrate (e.g., 5 minutes). Record the UV-Vis spectrum.

  • Data Analysis: Correct the absorbance data for dilution. Plot the change in absorbance at the Soret band maximum against the DNA concentration. Fit the data to a suitable binding model (e.g., one-site or two-site binding model) to determine the binding constant (Kₐ).[12]

B. Circular Dichroism (CD) Spectroscopy

  • Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While Fe-TMPyP itself is achiral, when it binds to the inherently chiral DNA, an induced CD (ICD) signal is observed in the Soret band region of the porphyrin. Furthermore, the intrinsic CD signal of the DNA itself can be monitored for changes.

  • Causality: CD is exceptionally sensitive to the conformation of DNA.[14] Different G-quadruplex topologies (parallel, anti-parallel, hybrid) exhibit distinct CD spectral signatures.[15] Observing changes in the DNA's CD spectrum upon ligand binding can reveal conformational shifts, while the ICD signal provides direct evidence of binding and can offer insights into the binding geometry.[16]

Calorimetric Techniques

Isothermal Titration Calorimetry (ITC)

  • Principle: ITC is the gold standard for thermodynamic characterization of binding events.[17] It directly measures the heat released (exothermic) or absorbed (endothermic) during the binding interaction.

  • Causality: A single ITC experiment can determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy of binding (ΔH).[18] From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing a complete thermodynamic profile of the interaction. This allows researchers to understand the driving forces—whether the binding is enthalpy-driven (favorable bond formation) or entropy-driven (release of ordered solvent molecules).[19]

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis P1 Prepare Fe-TMPyP solution (in syringe) P2 Prepare DNA solution (in sample cell) P3 Degas both solutions to remove bubbles E1 Load samples into ITC instrument P3->E1 E2 Equilibrate to desired temperature E1->E2 E3 Perform sequential injections of Fe-TMPyP into DNA E2->E3 E4 Record heat change (μcal/sec) after each injection E3->E4 A1 Integrate raw heat peaks to get ΔH per injection E4->A1 A2 Plot ΔH vs. Molar Ratio (Ligand/DNA) A1->A2 A3 Fit data to a binding model A2->A3 A4 Determine Kₐ, n, ΔH, and ΔS A3->A4

Sources

Navigating the Chemical Landscape: An In-depth Technical Guide to the Stability of Fe-TMPyP in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Stability in Harnessing the Potential of Fe-TMPyP

Iron(III) meso-tetra(4-N-methylpyridyl)porphyrin, commonly referred to as Fe-TMPyP, is a water-soluble synthetic metalloporphyrin that has garnered significant attention across a spectrum of scientific disciplines. Its structural resemblance to the heme cofactor in various proteins has positioned it as a valuable tool in biomimetic studies, catalysis, and as a potential therapeutic agent.[1] The four positively charged methyl-pyridinium moieties that circumscribe the central iron-porphyrin core impart aqueous solubility and influence its interaction with biological macromolecules. However, the translation of its promising in vitro activities to robust applications is intrinsically linked to its chemical stability. The degradation of this complex can lead to a loss of function, altered biological activity, and the generation of undesired byproducts. Understanding the stability of Fe-TMPyP in different solvent systems is, therefore, not merely a matter of academic curiosity but a critical prerequisite for its effective utilization in research and drug development.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the factors governing the stability of Fe-TMPyP. We will delve into the intricate interplay of solvent properties, pH, axial ligands, and photochemical influences that dictate the longevity and integrity of this fascinating molecule. By elucidating the mechanisms of degradation and providing practical methodologies for stability assessment, this guide aims to empower researchers to make informed decisions in the design and execution of their experiments, ultimately accelerating the journey from laboratory discovery to real-world application.

The Multifaceted Nature of Fe-TMPyP Stability: A Solvent-Driven Perspective

The stability of Fe-TMPyP is not an intrinsic, immutable property but rather a dynamic characteristic profoundly influenced by its immediate chemical environment. The solvent, in particular, plays a pivotal role in dictating the fate of the metalloporphyrin, influencing everything from its aggregation state to its susceptibility to degradation.

Aqueous Systems: The Intricate Dance of pH, Aggregation, and Ligand Exchange

Aqueous solutions are the most common medium for biological studies involving Fe-TMPyP. However, the aqueous environment presents a complex set of challenges to the stability of this metalloporphyrin.

The Overarching Influence of pH: The pH of an aqueous solution is a master variable controlling the speciation and stability of Fe-TMPyP. In aqueous solution, Fe(III)-TMPyP exists in a complex equilibrium between monomeric species with different axial ligands (e.g., H₂O, OH⁻) and aggregated forms, such as μ-oxo-dimers.[2] This equilibrium is highly pH-dependent.

  • Acidic Conditions (pH < 7): In acidic solutions, the monomeric aqua-ligated species, [Fe(TMPyP)(H₂O)₂]⁵⁺, is generally favored. However, strongly acidic conditions can promote the demetallation of the porphyrin, a process where the central iron ion is lost from the macrocycle.

  • Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, deprotonation of the coordinated water molecules occurs, leading to the formation of hydroxo-ligated species, [Fe(TMPyP)(OH)(H₂O)]⁴⁺ and [Fe(TMPyP)(OH)₂]³⁺. More significantly, alkaline conditions favor the formation of μ-oxo-dimers, [(Fe(TMPyP))₂O]⁸⁺, where two iron porphyrin units are bridged by an oxygen atom. The formation of these dimers is a critical aspect of Fe-TMPyP chemistry, as it can alter its catalytic and biological activity. While maximum stability for some porphyrins is observed in the pH range of 4 to 6, Fe-TMPyP shows a complex pH-dependent behavior.[2][3]

Aggregation Phenomena: Beyond the formation of μ-oxo-dimers, Fe-TMPyP can self-associate into larger aggregates in aqueous solutions. This aggregation is driven by π-π stacking interactions between the porphyrin macrocycles and is influenced by ionic strength and the presence of other solutes.[4] Aggregation can significantly alter the photophysical properties of Fe-TMPyP and may reduce its effective concentration and biological availability. UV-Vis spectroscopy is a powerful tool to monitor aggregation, as it typically leads to a broadening and red- or blue-shifting of the characteristic Soret band.[4]

Organic Solvents: A Spectrum of Coordination and Polarity

The stability of Fe-TMPyP in organic solvents is dictated by a different set of rules, primarily governed by the coordinating ability and polarity of the solvent.

  • Coordinating Solvents (e.g., DMSO, DMF, Methanol, Pyridine): Solvents with donor atoms (e.g., oxygen, nitrogen) can coordinate to the axial positions of the iron center. This coordination can have a stabilizing or destabilizing effect depending on the nature of the solvent and the specific iron porphyrin. For instance, in dimethyl sulfoxide (DMSO), Fe(III) porphyrins can form high-spin complexes with two axial DMSO ligands.[5] The kinetics of axial ligand substitution in such systems can be complex and may follow a dissociative mechanism.[6] Methanol has been shown to facilitate the dissociation of the axial chloride ligand from an iron(III) porphyrin, leading to the formation of a catalytically active cationic species stabilized by methanol coordination.[7][8] This highlights that solvent coordination can be a prerequisite for reactivity, which may also be a pathway to degradation.

  • Non-Coordinating Solvents (e.g., Dichloromethane, Chloroform): In non-coordinating solvents, the stability of Fe-TMPyP is more directly related to its intrinsic properties and its interaction with counter-ions. The absence of coordinating solvent molecules can, in some cases, lead to increased aggregation as the porphyrin molecules seek to satisfy their coordination preferences through intermolecular interactions.

A Note on Solvent Purity: The presence of impurities, particularly water or acidic/basic contaminants, in organic solvents can have a dramatic impact on the stability of Fe-TMPyP. Meticulous solvent purification and handling are therefore essential for obtaining reproducible and reliable stability data.

Photostability: The Impact of Light on Fe-TMPyP Integrity

Many applications of Fe-TMPyP, such as in photodynamic therapy and photocatalysis, rely on its interaction with light. However, light can also be a source of degradation. The photostability of porphyrins is influenced by the solvent environment and the presence of oxygen.[9] Upon absorption of light, the porphyrin is promoted to an excited state, which can then undergo various de-excitation pathways, including fluorescence, intersystem crossing to a triplet state, or photochemical reactions that lead to the degradation of the macrocycle. The photodegradation quantum yield, which is the number of degradation events per photon absorbed, is a key parameter for quantifying photostability.[10][11]

Mechanisms of Degradation: Unraveling the Pathways to Inactivation

The degradation of Fe-TMPyP can proceed through several distinct mechanisms, each of which is influenced by the solvent system and other environmental factors.

Demetallation: The Loss of the Central Iron Ion

Demetallation, the irreversible loss of the central iron ion, is a primary degradation pathway for metalloporphyrins, particularly in acidic conditions. The protons in the solution attack the nitrogen atoms of the porphyrin core, leading to the displacement of the metal ion. The rate of demetallation is highly dependent on the acidity of the medium and the nature of the porphyrin and the metal.

Caption: A schematic of the photodegradation pathway of Fe-TMPyP involving reactive oxygen species.

Axial Ligand-Mediated Degradation

In coordinating solvents, the nature of the axial ligand can influence the stability of the Fe-TMPyP complex. Strongly binding axial ligands can stabilize the iron center and protect it from demetallation. Conversely, certain axial ligands might facilitate redox reactions at the iron center that could initiate degradation pathways. The kinetics of axial ligand exchange are therefore a critical factor in determining the overall stability of the complex in a given solvent. [6][12]

Experimental Protocols for the Synthesis and Stability Assessment of Fe-TMPyP

A robust understanding of Fe-TMPyP stability necessitates reliable experimental methodologies. This section provides detailed protocols for the synthesis of Fe-TMPyP and its subsequent stability assessment using UV-Vis spectrophotometry.

Synthesis of Iron(III) meso-tetra(4-N-methylpyridyl)porphyrin pentachloride ([Fe(TMPyP)]Cl₅)

This protocol is adapted from established methods for the synthesis of metalloporphyrins. [13][14][15][16] Materials:

  • meso-Tetra(4-pyridyl)porphyrin (H₂TPyP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Methyl p-toluenesulfonate

  • Acetone

  • Dichloromethane

Procedure:

  • Methylation of H₂TPyP: In a round-bottom flask, dissolve meso-tetra(4-pyridyl)porphyrin in anhydrous DMF. Add a significant excess (e.g., 20-fold molar excess) of methyl p-toluenesulfonate. Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Precipitation and Washing: Allow the reaction mixture to cool to room temperature. Precipitate the product by adding a large volume of acetone. Collect the solid by vacuum filtration and wash thoroughly with acetone to remove unreacted methyl p-toluenesulfonate and DMF.

  • Purification of the Free-Base Porphyrin: The crude tetramethylated porphyrin can be further purified by dissolving it in a minimal amount of water and washing with dichloromethane to remove any non-polar impurities. The aqueous layer is then evaporated to dryness to yield the pure meso-tetra(4-N-methylpyridyl)porphyrin tosylate salt.

  • Metelation with Iron(III): Dissolve the purified porphyrin tosylate salt in anhydrous DMF. Add a 5-10 fold molar excess of anhydrous FeCl₃. Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, looking for the characteristic spectral shift upon metal insertion (disappearance of the four Q-bands of the free-base and appearance of the two Q-bands of the metalloporphyrin).

  • Isolation and Purification of [Fe(TMPyP)]Cl₅: After cooling, precipitate the product by adding a large volume of acetone. Collect the solid by vacuum filtration and wash extensively with acetone to remove excess FeCl₃ and DMF. The product can be further purified by recrystallization from methanol/ether or by column chromatography on alumina.

  • Characterization: Confirm the identity and purity of the final product using techniques such as UV-Vis spectroscopy, ¹H NMR spectroscopy (if applicable, though the paramagnetic iron center will broaden the signals), and mass spectrometry.

Synthesis_Workflow Start H₂TPyP Methylation Methylation (Methyl p-toluenesulfonate, DMF, Reflux) Start->Methylation Precipitation1 Precipitation & Washing (Acetone) Methylation->Precipitation1 Purification_FreeBase Purification of Free Base (Water/DCM extraction) Precipitation1->Purification_FreeBase Metalation Metalation (FeCl₃, DMF, Reflux) Purification_FreeBase->Metalation Precipitation2 Precipitation & Washing (Acetone) Metalation->Precipitation2 Purification_Final Purification (Recrystallization/Chromatography) Precipitation2->Purification_Final Characterization Characterization (UV-Vis, NMR, MS) Purification_Final->Characterization Final_Product [Fe(TMPyP)]Cl₅ Characterization->Final_Product

Caption: A workflow diagram for the synthesis of [Fe(TMPyP)]Cl₅.

Protocol for Monitoring Fe-TMPyP Stability using UV-Vis Spectrophotometry

This protocol provides a general framework for assessing the stability of Fe-TMPyP in a given solvent system. The specific conditions (e.g., temperature, concentration) should be adapted to the research question.

Materials and Equipment:

  • Stock solution of Fe-TMPyP of known concentration

  • Solvent system of interest (e.g., aqueous buffer of specific pH, organic solvent)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of the Test Solution: Prepare a dilute solution of Fe-TMPyP in the solvent system of interest. The concentration should be chosen to give a Soret band absorbance in the optimal range of the spectrophotometer (typically 0.5 - 1.5).

  • Initial Spectrum Acquisition: Immediately after preparation, record the full UV-Vis spectrum (e.g., 350-750 nm) of the solution at a controlled temperature. This will serve as the t=0 reference.

  • Time-Course Monitoring: At regular time intervals (e.g., every 30 minutes, 1 hour, or as appropriate for the expected degradation rate), record the full UV-Vis spectrum of the sample. Ensure the temperature is maintained constant throughout the experiment.

  • Data Analysis:

    • Plot the absorbance at the Soret band maximum as a function of time. A decrease in this absorbance is indicative of degradation.

    • Analyze the changes in the overall spectral shape. The appearance of new peaks or the disappearance of the characteristic Q-bands can provide insights into the degradation mechanism (e.g., a shift in the Soret band and changes in the Q-band region can indicate demetallation, while a general decrease in all bands suggests macrocycle cleavage).

    • To determine the degradation kinetics, plot the natural logarithm of the absorbance (ln(A)) versus time. If the plot is linear, the degradation follows first-order kinetics. The negative of the slope of this line gives the first-order rate constant (k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Table 1: Example of Data to be Collected for Fe-TMPyP Stability Studies

Time (hours)Absorbance at Soret Peak (λ_max)ln(Absorbance)Observations (e.g., spectral shifts, new peaks)
01.200.182Sharp Soret peak, two Q-bands
11.150.140Minor decrease in Soret intensity
21.100.095...
............
240.60-0.511Significant decrease in Soret, appearance of a new peak at...

Concluding Remarks and Future Directions

The stability of Fe-TMPyP is a critical parameter that dictates its utility in a wide array of applications. This guide has provided a comprehensive overview of the key factors influencing its stability in both aqueous and organic solvent systems. The intricate interplay of pH, solvent coordination, aggregation, and photochemical effects underscores the importance of a well-controlled experimental environment.

While significant progress has been made in understanding the fundamental chemistry of Fe-TMPyP, several areas warrant further investigation. The systematic quantification of degradation kinetics in a broader range of pharmaceutically and industrially relevant solvents would be of immense value. Furthermore, detailed mechanistic studies on the photodegradation pathways in different solvent systems could lead to the development of strategies to enhance the photostability of this and related porphyrins.

By embracing the principles and methodologies outlined in this guide, researchers can navigate the complex chemical landscape of Fe-TMPyP stability with greater confidence, thereby unlocking its full potential in their respective fields.

References

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  • Effects of Methanol on the Thermodynamics of Iron(III) [Tetrakis(pentafluorophenyl)]porphyrin Chloride Dissociation and the Creation of Catalytically Active Species for the Epoxidation of Cyclooctene. ResearchGate. [Link]

  • Effects of pH on the ultrafast transient absorption of iron (III) meso-tetrakis(4-N-methyl-pyridiniumyl) porphyrin (Fe3+TMPyP) molecular complexes. ResearchGate. [Link]

  • Solvation interactions and photostability of tetrakis(1-methylpyridyl)porphyrin derivatives. ResearchGate. [Link]

  • Aggregation of meso-tetrakis(4-N-methyl-pyridiniumyl) porphyrin in its free base, Fe(III) and Mn(III) forms due to the interaction with DNA in aqueous solutions: Optical absorption, fluorescence and light scattering studies. ResearchGate. [Link]

  • Kinetics and mechanism of axial ligand substitution in iron(III) tetraphenylporphyrin complexes. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Kinetics of axial ligand exchange in ruthenium(II) tetraphenylporphyrin complexes. Journal of the Chemical Society, Dalton Transactions. [Link]

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  • Dynamics and equilibrium of heme axial ligation in mesoporous nanocrystalline TiO(2) thin films. PubMed. [Link]

  • Influence of pH, temperature and the cationic porphyrin TMPyP4 on the stability of the i-motif formed by the 5'-(C3TA2)4-3' sequence of the human telomere. PubMed. [Link]

  • Interactions between a tetraanionic porphyrin and the methylviologen dication in methanol studied by fluorescence quenching reaction. ResearchGate. [Link]

  • Reactivity and Stability of Metalloporphyrin Complex Formation: DFT and Experimental Study. PubMed. [Link]

  • The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro. PubMed. [Link]

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  • Using a reduced dimensionality model to compute the thermodynamic properties of finite polypeptide aggregates. PMC. [Link]

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  • Titration of high-spin FeTPP(DMSO)2⁺ with the photodissociable ligand... ResearchGate. [Link]

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  • Temperature dependences of thermodynamic parameters of aggregation for X[COSAN] (X = H, Li, Na, K) in water. ResearchGate. [Link]

  • Quantum yield. Wikipedia. [Link]

  • Electrochemistry of [(TMpyP)M(II)]4+ (X-)4 (X- = Cl- or BPh4-) and [(TMpyP)M(III)Cl]4+ (Cl-)4 in N,N-dimethylformamide where M is one of 15 different metal ions. ResearchGate. [Link]

  • Kinetics of Photoelectrochemical Oxidation of Methanol on Hematite Photoanodes. PubMed. [Link]

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Methodological & Application

Application Note: A Guide to G-Quadruplex Stabilization Assays Using Fe-TMPyP

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Guanine-rich nucleic acid sequences can fold into four-stranded structures known as G-quadruplexes (G4s), which are implicated in the regulation of key cellular processes, including transcription, replication, and telomere maintenance. Their prevalence in the promoter regions of oncogenes and in telomeres has established them as promising targets for anticancer drug development.[1][2][3] The stabilization of these structures by small molecules can inhibit these processes, leading to cell growth arrest and apoptosis.[2] Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine, or Fe-TMPyP, is a well-characterized cationic porphyrin that serves as an invaluable tool for studying G4 biology.[4] It binds to and stabilizes G4 structures, primarily through external end-stacking on the terminal G-quartets.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fe-TMPyP in fundamental G4 stabilization assays. We present the scientific rationale and detailed, self-validating protocols for three core biophysical and biochemical techniques: Förster Resonance Energy Transfer (FRET) Melting Assays, Circular Dichroism (CD) Spectroscopy, and the DNA Polymerase Stop Assay.

Scientific Background

The G-Quadruplex (G4) Structure

G-quadruplexes are non-canonical secondary structures formed from guanine-rich DNA and RNA sequences. The fundamental building block of a G4 is the G-quartet, a planar arrangement of four guanine bases stabilized by a network of Hoogsteen hydrogen bonds. The stacking of two or more G-quartets forms the core of the G4 structure, which is further stabilized by a central monovalent cation, typically K⁺ or Na⁺, that coordinates with the O6 carbonyl oxygen atoms of the guanines.[3][7] Guanine-rich sequences can fold into a variety of G4 topologies (e.g., parallel, antiparallel, or hybrid) depending on the sequence, strand orientation, and ionic conditions.[8][9] The presence of K⁺ generally leads to more stable G4 structures compared to Na⁺.[10] These structures are prevalent in functionally significant genomic regions, including human telomeres and the promoter regions of oncogenes like c-MYC and BCL-2, making them critical targets for therapeutic intervention.[1][3]

Fe-TMPyP: A Cationic Porphyrin for G4 Stabilization

Fe-TMPyP is a planar metalloporphyrin with a central iron(III) ion coordinated within a porphyrin ring, which is peripherally decorated with four positively charged methyl-pyridinium moieties.[4] This structure facilitates its interaction with the negatively charged phosphate backbone of nucleic acids. The interaction of its non-metallated counterpart, TMPyP4, with G4s has been extensively studied. The primary binding mode involves the external stacking of the flat porphyrin core onto the terminal G-quartets of the G4 structure, a mechanism often referred to as "end-stacking".[3][5][6] This binding "locks" the G4 into a folded state, significantly increasing its thermal stability.[7] This stabilization can create a steric block that impedes the activity of enzymes such as telomerase and DNA polymerase, which are essential for cancer cell proliferation.[2][7][10] Consequently, Fe-TMPyP serves not only as a potential therapeutic agent but also as a critical positive control and research tool for validating new G4-targeting compounds and assays.

Experimental Planning & Reagent Preparation

Fe-TMPyP Stock Solution Preparation
  • Source and Purity: Obtain Fe-TMPyP from a reputable chemical supplier. Purity should be ≥95% to ensure experimental reproducibility.

  • Stock Solution: Prepare a 1-2 mM stock solution in sterile, nuclease-free water. Fe-TMPyP is water-soluble. Avoid using DMSO unless necessary for comparative studies with other less soluble compounds, as it can affect G4 structure.

  • Concentration Determination: The concentration of the stock solution should always be verified spectrophotometrically. Dilute an aliquot of the stock solution in the relevant assay buffer and measure its absorbance. Use the molar extinction coefficient at the Soret band maximum (~420-440 nm) for accurate concentration calculation.

  • Storage: Store the stock solution protected from light at -20°C in small aliquots to minimize freeze-thaw cycles.

G4-Forming Oligonucleotide Preparation
  • Sequence Selection: Choose a well-characterized G4-forming oligonucleotide. The human telomeric sequence, F21T (5'-FAM-d[GGG(TTAGGG)3]-TAMRA-3'), is a common choice for FRET assays. For other assays, unlabeled sequences such as c-MYC Pu22 (5'-d[TGAGGGTGGGTAGGGTGGGTAA]-3') or hTel22 (5'-d[AGGGTTAGGGTTAGGGTTAGGG]-3') are frequently used.

  • Purification and Quality Control: Oligonucleotides should be HPLC-purified to ensure sequence integrity. Verify the mass via mass spectrometry.

  • Stock Solution: Resuspend the lyophilized oligonucleotide in nuclease-free water or a low-salt buffer (e.g., 10 mM Tris, pH 7.5) to create a 100-200 µM stock solution.

  • G4 Folding (Annealing): This step is critical for ensuring the correct formation of intramolecular G4 structures.

    • Dilute the oligonucleotide to its final experimental concentration in the chosen assay buffer containing the stabilizing cation (typically 100-150 mM KCl).[11]

    • Heat the solution to 95°C for 5-10 minutes to denature any pre-existing secondary structures or aggregates.

    • Allow the solution to cool slowly to room temperature over several hours. This can be achieved by placing the heat block on the benchtop and letting it cool naturally or by using a PCR machine with a controlled ramp-down rate. Rapid cooling (e.g., placing on ice) can trap misfolded structures.

Buffer Selection

The choice and concentration of the central cation are paramount. Potassium (K⁺) is the most biologically relevant cation and generally induces more stable G4 structures than sodium (Na⁺).

Component Final Concentration Purpose
Tris-HCl, pH 7.5 10 mMBuffering agent to maintain physiological pH.
KCl 100-150 mMStabilizing cation essential for G4 formation.[11]
EDTA 0.1-1 mMChelates divalent cations that can interfere with the assay.

Core Stabilization Assay Protocols

Protocol: FRET Melting Assay

This assay provides a quantitative measure of G4 thermal stabilization induced by a ligand. It relies on a dual-labeled oligonucleotide with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA). In the folded G4 state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon thermal denaturation, they move apart, leading to a significant increase in fluorescence. A stabilizing ligand increases the melting temperature (Tₘ), the temperature at which 50% of the G4s are unfolded.

FRET_Melting_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Oligo Prepare FRET-labeled G4 Oligonucleotide Anneal Anneal Oligo in Buffer (95°C -> RT Slow Cool) Oligo->Anneal Buffer Prepare K⁺-containing Assay Buffer Buffer->Anneal Ligand Prepare Fe-TMPyP Serial Dilutions Mix Mix Annealed Oligo with Fe-TMPyP or Vehicle Control Anneal->Mix RTqPCR Run Melt Curve Protocol in RT-qPCR Instrument (e.g., 25°C to 95°C, 1°C/min) Mix->RTqPCR Plot Plot Normalized Fluorescence vs. Temperature RTqPCR->Plot Derivative Calculate First Derivative to Determine Tₘ Plot->Derivative Calc Calculate ΔTₘ (Tₘ with Ligand - Tₘ Control) Derivative->Calc

Caption: Workflow for G4 stabilization analysis using FRET melting.

  • Prepare Reactions: In a 96-well PCR plate, prepare reactions with a final volume of 25-50 µL. Include a no-ligand (vehicle) control.

    • G4 DNA: 0.1-0.2 µM (final concentration) of the annealed FRET-labeled oligonucleotide.

    • Fe-TMPyP: Add varying concentrations (e.g., 0.5, 1, 2, 5 µM) to test for dose-dependency.

    • Buffer: Add K⁺-containing assay buffer to the final volume.

  • Incubation: Incubate the plate at room temperature for at least 30 minutes, protected from light, to allow ligand binding to reach equilibrium.

  • Instrument Setup: Place the plate in a Real-Time qPCR instrument. Set the instrument to collect fluorescence data on the appropriate channel (e.g., FAM).

  • Melt Curve Program:

    • Initial hold: 25°C for 2 minutes.

    • Melting ramp: Increase temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, collecting fluorescence data at each interval.

  • Data Analysis:

    • Normalize the fluorescence data for each well (0% to 100%).

    • Plot the normalized fluorescence versus temperature to generate the melting curves.

    • The Tₘ is determined from the peak of the negative first derivative of the melting curve.

    • Calculate the thermal shift: ΔTₘ = Tₘ (with Fe-TMPyP) - Tₘ (control) .

Parameter Typical Value Notes
FRET Oligo Conc. 0.1 - 0.2 µMEnsure signal is within the linear range of the detector.
Fe-TMPyP Conc. 0.5 - 5 µMA 5- to 10-fold excess over DNA is common.
Expected ΔTₘ > 15-20 °CTMPyP4 is a strong stabilizer; significant shifts are expected.[3][12]
Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral structure of macromolecules.[13] It is an indispensable tool for confirming G4 formation and determining its topology.[8] Ligand binding can stabilize a particular conformation or induce a conformational change, both of which are observable as changes in the CD spectrum.[3]

CD_Conformation cluster_before Before Ligand cluster_after After Ligand Binding G4_initial G4 DNA in K⁺ Buffer (e.g., Antiparallel or Hybrid) Spectrum_initial Characteristic CD Spectrum (e.g., Peak at 295 nm) G4_initial->Spectrum_initial Ligand Add Fe-TMPyP G4_initial->Ligand G4_final Fe-TMPyP Binds and Stabilizes a Parallel Conformation Spectrum_final New CD Spectrum (e.g., Peak at 260 nm, Trough at 240 nm) G4_final->Spectrum_final Ligand->G4_final

Caption: Fe-TMPyP can induce a shift in G4 conformation, observable by CD.

  • Sample Preparation: Prepare samples in a quartz cuvette (typically 1 cm path length) with a final volume of 200-400 µL.

    • G4 DNA: 5-10 µM of annealed, unlabeled oligonucleotide in K⁺-containing buffer.

    • Fe-TMPyP: Add ligand at the desired molar ratio (e.g., 1:1, 1:2, 1:5 DNA:ligand).

  • Instrument Setup:

    • Use a CD spectrophotometer. Purge the instrument with nitrogen gas.

    • Set the wavelength scan range from 340 nm to 220 nm.

    • Set parameters: scan speed 50-100 nm/min, bandwidth 1-2 nm, data pitch 1 nm.[11]

  • Data Acquisition:

    • Record a baseline spectrum using the buffer alone.

    • Record the spectrum of the G4 DNA alone.

    • Record the spectrum of the G4 DNA in the presence of Fe-TMPyP.

    • Average 3-5 scans for a better signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from all sample spectra.

    • Observe the characteristic peaks to determine the topology.

    • Compare the spectrum of the G4 alone to the spectrum with Fe-TMPyP to identify any ligand-induced changes.

G4 Topology Positive Peak (λmax) Negative Peak (λmin)
Parallel ~264 nm~245 nm
Antiparallel ~295 nm~260 nm
Hybrid ~295 nm and ~260 nm~240 nm
Table adapted from established qualitative rules.[8]

For CD Thermal Melting: Set the instrument to monitor the CD signal at a characteristic wavelength (e.g., 264 nm or 295 nm) while ramping the temperature as described in the FRET protocol. The resulting melt curve can be analyzed to determine Tₘ and ΔTₘ.

Protocol: DNA Polymerase Stop Assay

This biochemical assay provides functional evidence of G4 stabilization. A stable G4 structure formed on a single-stranded DNA template acts as a physical barrier to the progression of DNA polymerase.[14][15] In the presence of a G4-stabilizing ligand like Fe-TMPyP, the polymerase stalls more efficiently at the 3' end of the G4-forming sequence, resulting in an increase in the truncated "stop" product, which can be visualized by denaturing polyacrylamide gel electrophoresis (PAGE).[14][16]

Polymerase_Stop_Workflow cluster_prep Preparation cluster_reaction Primer Extension Reaction cluster_analysis Analysis Template Design ssDNA Template with G4 Sequence Primer Design 5'-Radiolabeled Primer Anneal Anneal Primer to Template in K⁺ Buffer Incubate Incubate Annealed DNA with Fe-TMPyP or Vehicle Control Anneal->Incubate Extend Initiate Reaction: Add Taq Polymerase + dNTPs Incubate->Extend Stop Stop Reaction with Loading Dye (Formamide/EDTA) Extend->Stop PAGE Denaturing PAGE Stop->PAGE Visualize Phosphorimaging or Autoradiography PAGE->Visualize Quantify Quantify Full-Length (FL) and Stop Product Bands Visualize->Quantify

Caption: Workflow for the DNA Polymerase Stop Assay.

  • Primer Labeling: Label the 5' end of the primer with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP for sensitive detection. Purify the labeled primer.

  • Template-Primer Annealing: Mix the labeled primer and the G4-containing template (e.g., at a 1:1.5 molar ratio) in the K⁺ assay buffer. Heat to 95°C for 5 minutes and slow cool to room temperature.

  • Reaction Setup:

    • To the annealed primer-template complex, add the K⁺-containing polymerase buffer.

    • Add Fe-TMPyP to the desired final concentrations (e.g., 1, 5, 10 µM). Include a no-ligand control.

    • Incubate at room temperature for 30 minutes to allow ligand binding.

  • Polymerase Extension:

    • Warm samples to the optimal temperature for the polymerase (e.g., 37°C for Klenow Fragment, higher for Taq).

    • Initiate the reaction by adding a mix of dNTPs (final concentration ~200 µM each) and DNA polymerase (e.g., Taq polymerase).

    • Allow the reaction to proceed for a defined time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of stop/loading buffer (95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol). Heat at 95°C for 5 minutes to denature.

  • Gel Electrophoresis: Separate the DNA products on a high-resolution denaturing (7M Urea) polyacrylamide gel (e.g., 12-15%). Include a Sanger sequencing ladder of the same template to precisely map the stop sites.

  • Visualization and Analysis: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the band intensities for the full-length product and the stop product. An effective G4 stabilizer will show a dose-dependent increase in the intensity of the stop product band relative to the full-length product.

Data Interpretation and Troubleshooting

Assay Primary Output Strengths Potential Pitfalls
FRET Melting ΔTₘ (°C)High-throughput, quantitative, requires small sample volume.Fluorescent tags can influence G4 stability or ligand binding.[17] Ligand fluorescence can interfere.
CD Spectroscopy Spectral signature, ΔTₘProvides direct information on G4 conformation and ligand-induced changes. No labeling required.Lower throughput, requires higher sample concentration, sensitive to buffer components.
Polymerase Stop % Stop ProductProvides functional/biochemical evidence of stabilization in a dynamic system. High sensitivity.Not easily high-throughput, involves radioactivity, results can be polymerase-dependent.

Troubleshooting Tips:

  • No Stabilization Observed (Low ΔTₘ):

    • Verify G4 folding: Ensure the slow annealing protocol was followed in a buffer with sufficient K⁺. Confirm folding with a native gel or CD.

    • Check Ligand Concentration/Activity: Re-measure the concentration of your Fe-TMPyP stock. Ensure it has not degraded.

  • High FRET Background/Noisy Data:

    • Optimize DNA concentration to be within the linear range of the detector.

    • Check for Fe-TMPyP autofluorescence or quenching effects at the wavelengths used; run a ligand-only control.

  • Smearing on Polymerase Stop Gel:

    • Optimize polymerase concentration or reaction time.

    • Ensure template/primer purity. Degradation can lead to smearing.

Conclusion

Fe-TMPyP is a robust and reliable molecular tool for investigating G-quadruplex stabilization. The three assays detailed in this note—FRET melting, CD spectroscopy, and the polymerase stop assay—provide complementary information, moving from high-throughput quantitative screening to detailed conformational and functional validation. By employing these protocols with appropriate controls, researchers can effectively characterize the stabilization of G-quadruplex structures, validate new G4-interactive compounds, and further unravel the complex biological roles of these fascinating nucleic acid structures.

References

  • Izbicka, E., et al. (1999). Interactions of TMPyP4 and TMPyP2 with Quadruplex DNA. Structural Basis for the Differential Effects on Telomerase Inhibition. Journal of the American Chemical Society. [Link]

  • Wei, C., et al. (2013). Bcl-2 Promoter Sequence G-Quadruplex Interactions with Three Planar and Non-Planar Cationic Porphyrins: TMPyP4, TMPyP3, and TMPyP2. PLoS ONE. [Link]

  • Zhang, R., et al. (2017). Antitumor activity of G-quadruplex-interactive agent TMPyP4 with photodynamic therapy in ovarian carcinoma cells. Oncology Letters. [Link]

  • Ste-Marie, E., et al. (2013). Pentose Phosphate Pathway Function Affects Tolerance to the G-Quadruplex Binder TMPyP4. PLoS ONE. [Link]

  • Tavornpradit, K., et al. (2022). Fe‐TMPyP structure. Iron(III) meso‐tetra (N‐methyl‐4‐pyridyl‐prophine). ResearchGate. [Link]

  • Tivadar, R.I., et al. (2021). Characterization of a G-quadruplex from hepatitis B virus and its stabilization by binding TMPyP4, BRACO19 and PhenDC3. Viruses. [Link]

  • Maji, M., et al. (2017). The FRET melting curves of HTG-21 G-quadruplex in ionic buffer. ResearchGate. [Link]

  • Prakash, A., et al. (2011). Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4. Journal of Nucleic Acids. [Link]

  • Renciuk, D., et al. (2013). Quadruplex DNA Structure Characterization by Circular Dichroism. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Prakash, A., et al. (2011). Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4. PubMed. [Link]

  • Han, H., et al. (1999). DNA polymerase stop assay for G-quadruplex-interactive compounds. Nucleic Acids Research. [Link]

  • Butovskaya, E., et al. (2011). The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells. Nucleic Acids Research. [Link]

  • Santos, C.I.M., et al. (2020). The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview. Molecules. [Link]

  • Guedin, A., et al. (2015). Kinetic evidence for interaction of TMPyP4 with two different G-quadruplex conformations of human telomeric DNA. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Tivadar, R.I., et al. (2022). Stabilization of G-Quadruplex Structures of the SARS-CoV-2 Genome by TMPyP4, BRACO19, and PhenDC3. International Journal of Molecular Sciences. [Link]

  • De Rache, A., & Mergny, J.L. (2015). Fluorescence-based melting assays for studying quadruplex ligands. Biochimie. [Link]

  • Kaluzova, M., et al. (2023). Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes. International Journal of Molecular Sciences. [Link]

  • Chen, Y., et al. (2012). Spectroscopic study on the binding of porphyrins to (G(4)T(4)G(4))4 parallel G-quadruplex. Journal of Biomolecular Structure & Dynamics. [Link]

  • Salvia, M.V., et al. (2021). FRET-melting competition assay. Thermal stabilization induced by the tested. ResearchGate. [Link]

  • Del Villar-Guerra, R., et al. (2017). G-quadruplex secondary structure from circular dichroism spectroscopy. bioRxiv. [Link]

  • Wang, H. (2017). Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes. ResearchGate. [Link]

  • Gsponer, J., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Red-Absorbing Fe(II) Polypyridine Complexes. Molecules. [Link]

  • He, Y., et al. (2023). Ratio of the Primers Used in Polymerase Chain Reaction-Stop Analysis Impacts the Resultant Banding Pattern. ACS Omega. [Link]

  • Bermejo-Álvarez, P., et al. (2022). Spectroscopic Characterization of Mitochondrial G-Quadruplexes. International Journal of Molecular Sciences. [Link]

  • Wang, H. (2017). Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes. ResearchGate. [Link]

  • De Rache, A., & Mergny, J.L. (2015). Fluorescence-based melting assays for studying quadruplex ligands. ResearchGate. [Link]

  • Lee, H., et al. (2003). Molecular structure of TMPyP and the oligomers used in this work. ResearchGate. [Link]

  • Gsponer, J., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Red-Absorbing Fe(II) Polypyridine Complexes. ResearchGate. [Link]

  • Chen, L.Y. (2015). A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds. Methods in Molecular Biology. [Link]

  • Tseng, T.Y., et al. (2021). Enzymatic bypass of G-quadruplex structures containing oxidative lesions. Nucleic Acids Research. [Link]

Sources

experimental setup for studying Fe-TMPyP catalytic cycle

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic and Spectroscopic Characterization of the Fe-TMPyP Catalytic Cycle

Executive Summary & Scientific Rationale

Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine (Fe-TMPyP) is a preeminent water-soluble metalloporphyrin used extensively as a peroxynitrite decomposition catalyst (PNDC) and a superoxide dismutase (SOD) mimic. Its therapeutic potential in neurodegenerative and cardiovascular diseases hinges on its ability to rapidly cycle between oxidation states (Fe


 / Fe

=O / Fe

) to neutralize reactive nitrogen and oxygen species (RNS/ROS).

To validate Fe-TMPyP as a drug candidate, one cannot rely solely on steady-state assays. You must characterize the micro-rate constants of the catalytic cycle. This guide details the experimental architecture for isolating the high-valent iron-oxo intermediates (Compound I/II) and determining the turnover frequency (TOF) using Stopped-Flow Spectrophotometry and Cyclic Voltammetry.

The Catalytic Mechanism: A Target for Characterization

Before designing the experiment, we must define the kinetic model. The decomposition of peroxynitrite (ONOO


) by Fe-TMPyP follows a modified ping-pong mechanism involving a high-valent oxo-iron(IV) intermediate.

Key Reaction Steps:

  • Oxidation: Fe(III) + ONOO

    
    
    
    
    
    O=Fe(IV) (Compound II) +
    
    
    NO
    
    
  • Reduction (Turnover): O=Fe(IV) +

    
    NO
    
    
    
    
    
    Fe(III) + NO
    
    
  • Alternative Reduction: O=Fe(IV) + NO

    
    
    
    
    
    Fe(III) + NO
    
    
    (Slower pathway)

Visualizing the Pathway:

FeTMPyP_Cycle Fig 1. Catalytic Cycle of Fe-TMPyP Peroxynitrite Decomposition Fe3 Resting State Fe(III)-TMPyP Inter Cage Complex [Fe(III)-OONO] Fe3->Inter + ONOO- Fe4 Active Intermediate O=Fe(IV) (Cpd II) Inter->Fe4 Homolysis (+ NO2) Fe4->Fe3 Fast Turnover (+ NO2 -> NO3-) Fe4->Fe3 Slow Turnover (+ NO2- -> NO3-)

Protocol 1: Electrochemical Profiling (Thermodynamic Feasibility)

Before kinetic testing, you must establish the redox window of the catalyst. The Fe(III)/Fe(II) potential dictates the catalyst's stability and its ability to be reduced by cellular reductants (e.g., ascorbate, GSH).

Objective: Determine the formal potential (


) of the Fe

/Fe

couple.

Materials:

  • Potentiostat: (e.g., BioLogic, Gamry).

  • Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish with 0.05

    
    m alumina.
    
  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (3M NaCl).

  • Solvent: 0.1 M Phosphate Buffer (pH 7.4) or Acetonitrile (with 0.1 M TBAPF

    
    ) for non-aqueous comparison.
    

Step-by-Step Methodology:

  • Solution Prep: Dissolve Fe-TMPyP to 1.0 mM in degassed buffer. Oxygen must be removed to prevent the catalytic reduction of O

    
     (ORR) from masking the metal redox feature.
    
  • Purging: Bubble N

    
     or Ar through the cell for 10 minutes prior to scanning.
    
  • Conditioning: Perform 5 "cleaning" cycles at 100 mV/s between +0.8 V and -0.8 V.

  • Measurement: Record Cyclic Voltammograms (CV) at scan rates of 25, 50, 100, 200, and 500 mV/s.

  • Analysis:

    • Identify the cathodic (

      
      ) and anodic (
      
      
      
      ) peaks.
    • Calculate

      
      .
      
    • Validation Criteria: For a reversible surface-confined or diffusion-controlled couple, the peak separation

      
       should be close to 59 mV/n (ideal) or <100 mV (experimental).
      

Protocol 2: Stopped-Flow Kinetic Analysis (The Core Experiment)

This is the "Gold Standard" for measuring the rate constants


 (oxidation) and 

(reduction).

Experimental Logic: Since the reaction with ONOO


 is fast (

M

s

), manual mixing is impossible. We use a stopped-flow system to mix reactants in <2 ms and monitor the Soret band shift.

Instrument Configuration:

  • System: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20 or Bio-Logic SFM).

  • Detector: Diode Array (for full spectra) or PMT (for single wavelength kinetics).

  • Optical Path: 10 mm or 2 mm (depending on concentration).

  • Temperature: Strictly controlled at 25°C or 37°C.

Reagent Setup:

  • Syringe A (Catalyst): 10

    
    M Fe-TMPyP in 50 mM Phosphate Buffer (pH 7.4).
    
  • Syringe B (Oxidant): Peroxynitrite (ONOO

    
    ) in 10 mM NaOH.
    
    • Critical Note: ONOO

      
       is stable only at high pH. Upon mixing, the buffer capacity of Syringe A must instantly drop the pH to 7.4. Ensure the buffer in Syringe A is strong enough (e.g., 100 mM PBS) to neutralize the NaOH from Syringe B.
      

Workflow Diagram:

StoppedFlow_Workflow Fig 2. Stopped-Flow Experimental Workflow cluster_inputs Reactant Preparation SyrA Syringe A: Fe-TMPyP (20 µM) Buffer pH 7.4 Mixer Rapid Mixer (Dead time < 2ms) SyrA->Mixer SyrB Syringe B: ONOO- (200 µM) (in 10mM NaOH) SyrB->Mixer Cell Observation Cell (Light Path) Mixer->Cell Flow Stop Detector Detector (PMT at 424 nm) Cell->Detector UV-Vis Light Data Kinetic Trace (Abs vs Time) Detector->Data

Step-by-Step Protocol:

  • Baseline Correction: Fill both drive syringes with buffer and record a baseline.

  • Single-Wavelength Mode (Kinetics):

    • Set Monochromator to 424 nm (Soret max of Fe

      
      -TMPyP).
      
    • Upon reaction with ONOO

      
      , the Fe(III) converts to O=Fe(IV), causing a decrease  in absorbance at 424 nm and a slight red-shift.
      
    • Alternative: Monitor at 440 nm (formation of Compound II).

  • Shot Sequence:

    • Inject equal volumes (1:1 mixing). Final [Fe-TMPyP] = 5

      
      M; Final [ONOO
      
      
      
      ] = 100
      
      
      M (Pseudo-first-order conditions: [ONOO
      
      
      ] >> [Fe]).
    • Acquire data for 0.1 to 1.0 seconds (logarithmic time base recommended).

  • Data Processing:

    • Fit the absorbance decay at 424 nm to a single exponential function:

      
      .
      
    • Repeat with varying [ONOO

      
      ] (e.g., 50, 100, 200, 400 
      
      
      
      M).
    • Plot

      
       vs. [ONOO
      
      
      
      ]. The slope yields the second-order rate constant
      
      
      .

Data Analysis & Reference Values

Compare your experimental data against established literature values to validate your setup.

Table 1: Kinetic and Spectral Parameters for Fe-TMPyP

ParameterDescriptionTypical ValueConditions

(Soret)
Resting State Fe(III)422 - 424 nmPBS, pH 7.4

(Cpd II)
O=Fe(IV) Intermediate~436 - 440 nmTransient species

Oxidation by ONOO


M

s

25°C, pH 7.4

Reduction by NO


M

s

25°C, pH 7.4

Reduction by

NO


M

s

Fast radical recombination

(Fe

)
Redox Potential+0.06 V vs NHEAqueous, pH 7.0

Note: Spectral shifts are subtle in water due to broad Soret bands. Differential spectroscopy (Spectrum


 minus Spectrum

) is often required.

Troubleshooting & Critical Controls

  • Issue: Catalyst Aggregation.

    • Symptom:[1][2][3][4][5][6] Broadened Soret band or non-linear Beer's Law plots.

    • Fix: Fe-TMPyP is cationic and generally resists aggregation better than anionic porphyrins, but avoid high ionic strength (>1 M) which might induce stacking.

  • Issue: pH Drift.

    • Symptom:[1][2][3][4][5][6] Inconsistent rate constants.[4][6]

    • Fix: ONOO

      
       stock is extremely alkaline (pH 12+). Verify the final pH of the reaction mixture using a micro-pH probe after a mock injection.
      
  • Issue: Photobleaching.

    • Symptom:[1][2][3][4][5][6] Signal decay even without oxidant.

    • Fix: Minimize exposure to intense excitation light; use a shutter in the stopped-flow path.

References

  • Shimanovich, R., & Groves, J. T. (2001). Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin. Archives of Biochemistry and Biophysics, 387(2), 307-317.[4]

  • Ferrer-Sueta, G., et al. (2018). Biochemistry of Peroxynitrite and Protein Tyrosine Nitration. Chemical Reviews, 118(3), 1338–1408.

  • Pasternack, R. F., et al. (1981). Aggregation of meso-substituted water-soluble porphyrins. Journal of the American Chemical Society, 103(12), 3345-3349.

  • Szabo, C., Ischiropoulos, H., & Radi, R. (2007). Peroxynitrite: biochemistry, pathophysiology and development of therapeutics.[7] Nature Reviews Drug Discovery, 6, 662–680.[7]

Sources

Measuring the Binding Kinetics of Fe-TMPyP with DNA: Principles and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The interaction between the metalloporphyrin Fe-TMPyP and nucleic acids, particularly G-quadruplex DNA, is of significant interest for the development of novel anticancer therapeutics. A thorough understanding of the binding mechanism requires not only determining the binding affinity but also quantifying the kinetics—the rates of association and dissociation. This guide provides a detailed overview of the primary biophysical techniques used to measure Fe-TMPyP DNA binding kinetics, offering in-depth explanations of the underlying principles, the rationale behind experimental choices, and step-by-step protocols for implementation.

Introduction: The Significance of Fe-TMPyP and its DNA Binding Kinetics

Fe(III)-meso-tetra(N-methyl-4-pyridyl)porphine, or Fe-TMPyP, is a cationic porphyrin that has garnered substantial attention for its ability to interact with various DNA structures. Its planar aromatic core and positive charges facilitate binding to the negatively charged phosphate backbone of DNA. While it can interact with canonical double-stranded DNA (dsDNA), its most compelling therapeutic potential lies in its high affinity for non-canonical structures known as G-quadruplexes (GQs).[1] These structures, formed in guanine-rich regions of DNA, are found in telomeres and the promoter regions of several oncogenes.[1] The stabilization of G-quadruplexes by small molecules like Fe-TMPyP can inhibit the activity of enzymes like telomerase and down-regulate oncogene expression, presenting a targeted strategy for cancer therapy.[1][2]

Understanding the binding kinetics—the rates at which the Fe-TMPyP-DNA complex forms (association rate, kon) and breaks apart (dissociation rate, koff)—is paramount for drug development. These kinetic parameters determine the residence time of the drug on its target, a critical factor for its biological efficacy. A compound with a slow koff, for instance, will remain bound to its target for a longer duration, potentially leading to a more sustained therapeutic effect.

This document serves as a practical guide to the most effective techniques for elucidating these kinetic and thermodynamic parameters, with a focus on both the "how" and the "why" of experimental design and execution.

UV-Visible (UV-Vis) Spectroscopy: Monitoring the Soret Band

Principle of the Technique

UV-Vis spectroscopy is a foundational technique for studying porphyrin-DNA interactions. Porphyrins exhibit a characteristic and intense absorption peak in the 400-450 nm region, known as the Soret band.[3] The electronic transitions responsible for this band are highly sensitive to the porphyrin's microenvironment. When Fe-TMPyP binds to DNA, its Soret band typically displays two key changes:

  • Hypochromicity: A decrease in the molar absorptivity (a drop in peak intensity).

  • Bathochromic Shift: A red-shift to a longer wavelength.

These changes are caused by the electronic coupling between the porphyrin's π-system and the DNA bases, indicative of binding events like intercalation or groove binding.[3][4] By systematically titrating DNA into a solution of Fe-TMPyP and monitoring these spectral changes, one can determine the binding affinity (Ka) and stoichiometry (n).

Causality Behind Experimental Choices

The choice of UV-Vis is rooted in the intrinsic properties of Fe-TMPyP. Its strong Soret band provides a robust and easily measurable signal that changes predictably upon binding. This method is relatively simple, requires standard laboratory equipment, and is non-destructive. Buffer choice is critical; for studying G-quadruplex interactions, the presence of cations like K+ is essential to stabilize the folded GQ structure.[5] The ionic strength of the buffer must also be controlled, as the electrostatic interactions between the cationic porphyrin and anionic DNA are salt-dependent.[6]

Protocol: UV-Vis Titration for Equilibrium Binding
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of Fe-TMPyP in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4). Determine its concentration accurately using the Beer-Lambert law (A = εcl) with the known molar extinction coefficient (ε) of free Fe-TMPyP.

    • Prepare a concentrated stock of the target DNA (e.g., a G-quadruplex forming oligonucleotide or calf thymus DNA). Ensure its purity and concentration are accurately determined (e.g., by absorbance at 260 nm).

    • Rationale: Accurate stock concentrations are the foundation of any binding isotherm. The buffer must contain K+ or Na+ to ensure the G-quadruplex DNA is in its proper folded conformation.[2]

  • DNA Annealing (for G-Quadruplexes):

    • Dilute the DNA stock to an intermediate concentration in the chosen buffer.

    • Heat the solution to 95°C for 5-10 minutes.

    • Allow the solution to cool slowly to room temperature over several hours (or overnight).

    • Rationale: This annealing process ensures that the oligonucleotides fold into a stable and homogenous population of G-quadruplex structures.

  • Titration Experiment:

    • Place a fixed concentration of Fe-TMPyP (e.g., 1-5 µM) in a quartz cuvette. The initial absorbance of the Soret peak should be between 0.8 and 1.2 for optimal signal-to-noise.

    • Record the initial UV-Vis spectrum (typically 350-700 nm).

    • Add small aliquots of the annealed DNA stock solution directly to the cuvette. Mix thoroughly but gently to avoid introducing air bubbles.

    • Allow the system to equilibrate for 2-5 minutes after each addition.

    • Record the spectrum after each addition. Continue until the spectral changes are saturated (i.e., no further change is observed upon adding more DNA).

    • Rationale: A fixed porphyrin concentration allows for the direct observation of spectral changes as a function of the DNA:porphyrin molar ratio. Equilibration time is essential for the binding to reach a steady state.

  • Data Analysis:

    • Correct the absorbance data for the dilution effect at each titration point.

    • Plot the change in absorbance (ΔA) at the Soret peak maximum versus the concentration of DNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model or Scatchard plot) to determine the binding constant (Ka) and the number of binding sites (n).[7]

Stopped-Flow Spectroscopy: Capturing Rapid Kinetics

Principle of the Technique

While UV-Vis titration provides equilibrium data, it is too slow to measure the rapid on- and off-rates of binding. Stopped-flow spectroscopy is the premier technique for studying reactions on the millisecond timescale.[8][9] In a stopped-flow instrument, small volumes of two reactants (e.g., Fe-TMPyP and DNA) are rapidly mixed, and the reaction progress is monitored in real-time by a detector, typically measuring changes in absorbance or fluorescence.[10]

By fitting the resulting kinetic traces (signal vs. time) to exponential equations, one can extract the observed rate constant (kobs). By performing the experiment at various reactant concentrations, the association (kon) and dissociation (koff) rate constants can be determined.

Causality Behind Experimental Choices

This method is chosen when the binding events are too fast to be captured by manual mixing. The choice of detection method (absorbance or fluorescence) depends on which signal provides the largest change upon binding. For Fe-TMPyP, the change in Soret band absorbance is an excellent reporter.[8] The experiment must be conducted under pseudo-first-order conditions (i.e., one reactant, typically DNA, is in large excess) to simplify the kinetic analysis.

Workflow for Stopped-Flow Kinetic Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_p Prepare Fe-TMPyP Solution (Syringe 1) prep_d Prepare DNA Solution (Syringe 2) (>10x molar excess) mix Rapid Mixing (<2 ms) prep_d->mix observe Monitor Absorbance Change (Soret Band) vs. Time mix->observe fit_trace Fit Kinetic Trace to Exponential Function (Obtain k_obs) observe->fit_trace repeat_exp Repeat at Multiple [DNA] Concentrations fit_trace->repeat_exp plot_kobs Plot k_obs vs. [DNA] repeat_exp->plot_kobs calc_rates Determine k_on (slope) and k_off (y-intercept) plot_kobs->calc_rates G cluster_prep Chip Preparation cluster_exp Kinetic Measurement cluster_analysis Data Analysis chip Select Sensor Chip (e.g., Streptavidin-coated) immobilize Immobilize Biotinylated DNA (Ligand) chip->immobilize inject_analyte Inject Fe-TMPyP (Analyte) at various concentrations (Association) immobilize->inject_analyte inject_buffer Inject Running Buffer (Dissociation) inject_analyte->inject_buffer regenerate Regenerate Surface (e.g., with high salt or low pH pulse) inject_buffer->regenerate sensorgram Obtain Sensorgrams (RU vs. Time) inject_buffer->sensorgram regenerate->inject_analyte Next Cycle global_fit Globally Fit Association & Dissociation Curves sensorgram->global_fit kinetic_params Determine k_on, k_off, and K_D global_fit->kinetic_params

Caption: General workflow for an SPR experiment to measure binding kinetics.

Protocol: SPR Analysis
  • Immobilization of DNA:

    • Prime the SPR instrument with the appropriate running buffer (e.g., 10 mM Tris, 100 mM KCl, pH 7.4).

    • Inject the biotinylated, annealed DNA ligand over the streptavidin-coated sensor surface until the desired immobilization level is reached (e.g., 100-200 RU).

    • Rationale: The amount of immobilized ligand should be low enough to avoid mass transport limitation effects, which can distort kinetic data.

  • Kinetic Titration:

    • Prepare a series of Fe-TMPyP concentrations in the running buffer, typically spanning a range from 0.1 to 10 times the expected KD. Include a buffer-only (zero concentration) sample for double referencing.

    • Inject the lowest concentration of Fe-TMPyP over the sensor surface for a set amount of time (e.g., 180 seconds) to monitor association.

    • Switch to injecting running buffer and monitor dissociation for an extended period (e.g., 600 seconds).

    • Inject a regeneration solution (e.g., a short pulse of 2 M NaCl) to remove any remaining bound analyte.

    • Repeat this cycle for each Fe-TMPyP concentration, from lowest to highest.

    • Rationale: Running a concentration series allows for global fitting of the data, which yields more robust and reliable kinetic constants than fitting each curve individually.

  • Data Analysis:

    • Process the raw data by subtracting the reference surface signal and the buffer-only blank injection (double referencing).

    • Use the instrument's software to perform a global fit of the full set of sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding).

    • The fitting procedure will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

While not a direct measure of kinetics, Isothermal Titration Calorimetry (ITC) provides the complete thermodynamic profile of a binding interaction and is essential for a comprehensive study. [11][12]ITC directly measures the heat released or absorbed when two molecules interact. [13]

  • Principle: A solution of the ligand (Fe-TMPyP) is titrated into a cell containing the macromolecule (DNA). The instrument measures the minute temperature changes that occur upon binding.

  • Output: A single ITC experiment yields the binding affinity (Ka or KD), the binding stoichiometry (n), and the enthalpy of binding (ΔH). From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

  • Why it's important: ITC data reveals the driving forces of the interaction (whether it is enthalpy- or entropy-driven). This information is invaluable for medicinal chemistry efforts aimed at improving drug affinity and specificity. The KD from ITC also serves as a critical validation for results obtained from kinetic methods like SPR. [12]

Summary and Comparison of Techniques

Choosing the right technique depends on the specific research question, available equipment, and sample characteristics.

TechniquePrimary OutputThroughputKey AdvantageKey Limitation
UV-Vis Titration KD, Stoichiometry (n)MediumSimple, accessible, uses intrinsic properties of Fe-TMPyP. [7]Provides equilibrium data only; no kinetic information.
Stopped-Flow kon, koff, KDLowDirectly measures rapid kinetics in solution on a ms timescale. [9]Requires specialized equipment; can be complex to analyze.
Circular Dichroism KD, Structural InfoMediumProvides binding data and conformational information simultaneously. [14]Indirectly measures kinetics; primarily for equilibrium studies.
Surface Plasmon Resonance kon, koff, KDHighReal-time, label-free, direct measurement of on- and off-rates. [15][16]Requires immobilization, which can potentially alter binding.
Isothermal Titration Calorimetry KD, ΔH, ΔS, nLowGold standard for thermodynamics; measures binding in solution. [12][13]Not a kinetic technique; requires larger sample quantities.

Conclusion

The study of Fe-TMPyP-DNA binding kinetics is a multi-faceted endeavor that benefits from the application of several complementary biophysical techniques. While equilibrium methods like UV-Vis and CD spectroscopy provide foundational data on binding affinity and mode, techniques like stopped-flow spectroscopy and SPR are indispensable for directly measuring the association and dissociation rates that define the interaction in a dynamic biological context. Coupled with the rich thermodynamic data from ITC, these approaches provide a complete picture of the binding event, empowering rational drug design and advancing our understanding of how small molecules can be used to target complex DNA structures for therapeutic benefit.

References

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  • Santo, M., & Juarranz, Á. (2020). The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview. MDPI. [Link]

  • He, J. H., Duan, X. F., & Wang, C. (2011). Spectroscopic study on the binding of a cationic porphyrin to DNA G-quadruplex under different K+ concentrations. PubMed. [Link]

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methodology for assessing Fe-TMPyP peroxidase mimic activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Methodology for Assessing the Peroxidase Mimic Activity of Fe(III)-TMPyP

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Catalytic Power of Fe-TMPyP

Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine, commonly known as Fe-TMPyP, is a synthetic metalloporphyrin that has garnered significant attention for its remarkable catalytic capabilities.[1] Structurally, it features a central ferric iron ion coordinated within a porphyrin ring, peripherally circumscribed by four positively charged methyl-pyridinium groups, which enhance its aqueous solubility.[1][2] One of its most compelling functions is its ability to act as a biomimetic catalyst, specifically mimicking the activity of peroxidase enzymes.[3][4]

Peroxidases are heme-containing enzymes that catalyze the oxidation of a wide array of substrates by hydrogen peroxide (H₂O₂).[3] Fe-TMPyP, as a "nanozyme" or artificial enzyme, leverages a similar mechanism, making it a robust and stable alternative to natural enzymes, which can be sensitive to environmental conditions.[5] This peroxidase-like activity is pivotal in various applications, from the development of novel biosensors and therapeutic agents to environmental remediation.[6][7][8]

This guide provides a comprehensive methodology for the accurate and reproducible assessment of the peroxidase mimic activity of Fe-TMPyP. We will delve into the underlying catalytic mechanism, provide detailed, step-by-step protocols for activity and kinetic analysis, and discuss the critical parameters for ensuring data integrity and trustworthiness.

The Catalytic Mechanism: A Heme-Inspired Cycle

The peroxidase-like activity of Fe-TMPyP is rooted in the redox chemistry of its central iron atom. The catalytic cycle is initiated by the reaction of the Fe(III)-porphyrin with hydrogen peroxide. This interaction leads to the heterolytic cleavage of the O-O bond in H₂O₂, forming water and a highly reactive ferryl-oxo porphyrin π-cation radical intermediate, analogous to "Compound I" in the catalytic cycle of horseradish peroxidase (HRP).[7][9] This potent oxidizing species is the workhorse of the catalytic process.

The Fe-TMPyP Compound I equivalent then oxidizes a substrate (e.g., a chromogenic molecule) via two sequential one-electron transfer steps, returning the catalyst to its initial Fe(III) resting state, ready for another cycle.[10] This process often involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH).[6][11]

G Fe_III Fe(III)-TMPyP (Resting State) Compound_I [O=Fe(IV)-TMPyP•+] (Compound I Analogue) Fe_III->Compound_I Heterolytic Cleavage Compound_II O=Fe(IV)-TMPyP (Compound II Analogue) Compound_I->Compound_II 1e⁻ Transfer Substrate_ox1 Substrate• (Radical) H2O_out H₂O Compound_II->Fe_III Substrate_ox2 Substrate_ox (Oxidized Product) H2O2_in H₂O₂ Substrate_in1 Substrate Substrate_in2 Substrate

Catalytic cycle of Fe-TMPyP peroxidase mimic activity.

Essential Materials and Reagents

Reagents
  • Catalyst: Fe(III) meso-tetra(N-methyl-4-pyridyl)porphine pentachloride (Fe-TMPyP, CAS# 133314-07-5).

    • Handling and Storage: Fe-TMPyP is a solid powder. Store desiccated, protected from light, at -20°C for long-term stability or 0-4°C for short-term use.[12] Prepare stock solutions in DMSO or an appropriate aqueous buffer and store at -20°C.[12] Due to its photosensitizing nature, minimize exposure of solutions to light.[13]

  • Oxidant: Hydrogen Peroxide (H₂O₂), 30% (w/w) solution. Prepare fresh dilutions daily.

  • Chromogenic Substrates (Choose one):

    • 3,3’,5,5’-Tetramethylbenzidine (TMB): Results in a blue-colored product (oxTMB) with a primary absorbance maximum at 652 nm.[14][15] TMB is highly sensitive due to its large molar absorption coefficient.[16]

    • 2,2'-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS): Forms a stable green-colored radical cation (ABTS•+) with an absorbance maximum at 405-420 nm.[17][18]

  • Buffer Solution: A buffer is critical to maintain a stable pH, as the catalytic activity is pH-dependent. Acetate or phosphate buffers are commonly used. The optimal pH is typically acidic (pH 3.5-5.0) for most peroxidase mimics.[4]

  • Reaction Stop Solution (Optional): For endpoint assays using TMB, an acid like 2 M H₂SO₄ can be used. This stops the reaction and converts the blue product to a stable yellow product with an absorbance maximum at 450 nm.

Equipment
  • UV-Vis Spectrophotometer or Microplate Reader

  • 96-well microplates (clear, flat-bottom) or quartz cuvettes

  • Calibrated micropipettes and tips

  • pH meter

  • Vortex mixer

Experimental Workflow: A Step-by-Step Guide

The following protocols provide a framework for assessing Fe-TMPyP's peroxidase-like activity. All experiments should include proper controls to ensure the observed activity is genuinely from the catalytic action of Fe-TMPyP.

Essential Controls:

  • Blank 1 (No Catalyst): Buffer + Substrate + H₂O₂. This control checks for substrate auto-oxidation.

  • Blank 2 (No H₂O₂): Buffer + Substrate + Fe-TMPyP. This confirms the reaction is peroxide-dependent.

  • Positive Control (Optional but Recommended): Replace Fe-TMPyP with a known concentration of Horseradish Peroxidase (HRP) to benchmark the activity.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_measure Measurement cluster_analysis Data Analysis P1 Prepare Buffer (e.g., 0.1 M Acetate, pH 4.0) P2 Prepare Stock Solutions (Fe-TMPyP, Substrate, H₂O₂) P1->P2 P3 Prepare Working Solutions (Dilute stocks in buffer) P2->P3 A1 Add Buffer, Fe-TMPyP, & Substrate to wells P3->A1 A2 Initiate reaction by adding H₂O₂ A1->A2 A1->A2 A3 Incubate at RT (Protect from light) A2->A3 A2->A3 M1 Measure Absorbance (Kinetic or Endpoint Mode) A3->M1 M2 Kinetic: Read every 30s at 652 nm (TMB) or 414 nm (ABTS) M1->M2 M3 Endpoint: Add Stop Solution, read at 450 nm (TMB) M1->M3 D1 Calculate Initial Rate (V₀) from linear slope of Abs vs. Time M2->D1 M3->D1 D2 Plot V₀ vs. [Substrate] for Michaelis-Menten kinetics D1->D2 D3 Determine Km and Vmax D2->D3

General experimental workflow for assessing peroxidase mimic activity.
Protocol 1: Standard Activity Assay using TMB

This protocol measures the initial reaction rate under fixed substrate concentrations.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Acetate buffer, pH 4.0.

    • Fe-TMPyP Stock: 1 mM Fe-TMPyP in deionized water or DMSO.

    • TMB Solution: 1 mM TMB in a 50:50 mixture of ethanol and water. Prepare fresh.

    • H₂O₂ Solution: 100 mM H₂O₂ in Assay Buffer. Prepare fresh from 30% stock.

  • Assay Procedure (for a 200 µL final volume in a 96-well plate):

    • To each well, add the following in order:

      • 140 µL of Assay Buffer.

      • 20 µL of Fe-TMPyP working solution (e.g., to achieve a final concentration of 1-10 µM).

      • 20 µL of 1 mM TMB solution (final concentration: 100 µM).

    • Mix gently by pipetting or on a plate shaker for 10 seconds.

    • Place the plate in the microplate reader.

    • Initiate the reaction by adding 20 µL of 100 mM H₂O₂ solution (final concentration: 10 mM).

    • Immediately begin monitoring the absorbance at 652 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Plot absorbance at 652 nm versus time (in seconds).

    • Identify the initial linear portion of the curve (typically the first 1-3 minutes).

    • Calculate the slope of this linear region (ΔAbs/Δt). This is the initial reaction rate (V₀) in Abs/sec.

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters

This protocol determines the affinity (Kₘ) and maximum reaction velocity (Vₘₐₓ) of Fe-TMPyP for its substrates, H₂O₂ and TMB. The catalytic behavior of many nanozymes follows Michaelis-Menten kinetics.[11][14]

  • Varying H₂O₂ Concentration:

    • Set up a series of reactions as described in Protocol 1.

    • Keep the concentrations of Fe-TMPyP (e.g., 5 µM) and TMB (e.g., 100 µM) constant.

    • Vary the final concentration of H₂O₂ across a wide range (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM, 20 mM, 50 mM).

    • For each H₂O₂ concentration, measure the initial reaction rate (V₀) as described above.

  • Varying TMB Concentration:

    • Similarly, set up reactions where the concentrations of Fe-TMPyP (e.g., 5 µM) and H₂O₂ (e.g., 10 mM, ensuring it's saturating) are constant.

    • Vary the final concentration of TMB (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM, 400 µM).

    • Measure the initial reaction rate (V₀) for each TMB concentration.

  • Data Analysis:

    • Convert the initial rates (V₀ in Abs/min) into molar concentration units (M/s) using the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'ε' is the molar extinction coefficient of the product (for oxTMB at 652 nm, ε = 39,000 M⁻¹cm⁻¹), 'c' is the concentration, and 'l' is the path length.[16]

    • Plot V₀ versus the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

      • V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Data Interpretation and Presentation

The kinetic parameters Kₘ and Vₘₐₓ provide profound insights into the catalytic efficiency of Fe-TMPyP.

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ value indicates a higher affinity of the catalyst for the substrate.

  • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the catalyst is saturated with the substrate.

  • kcat (Turnover Number): Calculated as Vₘₐₓ / [E], where [E] is the total catalyst concentration. It represents the number of substrate molecules converted to product per catalyst molecule per unit of time.

Quantitative data should be summarized in a clear, tabular format for easy comparison.

CatalystSubstrateKₘ (mM)Vₘₐₓ (10⁻⁸ M s⁻¹)Optimal pHReference
Fe-TMPyP H₂O₂ValueValue~4.0This Study
Fe-TMPyP TMBValueValue~4.0This Study
IONF_250 H₂O₂150.473.123.5[19]
IONF_250 TMB0.243.123.5[19]
BDNP-100 H₂O₂11.88.56-[20]
BDNP-100 TMB0.1210.538-[20]

Note: Values for Fe-TMPyP are illustrative and should be determined experimentally. Comparative data from other nanozymes are provided for context.

Conclusion

The methodology detailed in this guide provides a robust framework for characterizing the peroxidase mimic activity of Fe-TMPyP. By carefully controlling experimental variables, including pH, substrate concentration, and catalyst purity, researchers can obtain reliable and reproducible kinetic data. Understanding the catalytic efficiency through Michaelis-Menten analysis is crucial for rationally designing Fe-TMPyP-based systems for diverse applications in biosensing, targeted drug delivery, and environmental science. The inherent stability and activity of Fe-TMPyP make it a powerful tool, and its proper characterization is the first step toward unlocking its full potential.

References

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  • The construction of Fe-porphyrin nanozymes with peroxidase-like activity for colorimetric detection of glucose | Request PDF.

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  • Fe-Loaded MOF-545(Fe): Peroxidase-Like Activity for Dye Degradation Dyes and High Adsorption for the Removal of Dyes from Wastewater.

  • Enhanced Peroxidase-Like and Antibacterial Activity of Ir-CoatedPd-Pt Nanodendrites as Nanozyme.

  • Enhanced peroxidase-like activity of bimetal (Fe/Co) MIL-101 for determination of tetracycline and hydrogen peroxide.

  • Spectroscopic and Kinetic Characterization of Peroxidase-Like π-Cation Radical Pinch-Porphyrin-Iron(III) Reaction Intermediate Models of Peroxidase Enzymes.

  • Mechanistic study of iron(III) [tetrakis(pentafluorophenyl)porphyrin triflate (F(20)TPP)Fe(OTf) catalyzed cyclooctene epoxidation by hydrogen peroxide.

  • Optimization and Enhancement of the Peroxidase-like Activity of Hemin in Aqueous Solutions of Sodium Dodecylsulfate.

  • Enzymatic Assay of Peroxidase (EC 1.11.1.7) 2,2'-Azino-bis(3-Ethylbenzthiazoline-6-Sulfonic Acid) as a Substrate.

  • Preparation and characterization of a carbon-based magnetic nanostructure via co-precipitation method: Peroxidase-like activity assay with 3,3ʹ,5,5ʹ-tetramethylbenzidine.

  • Spectroscopic and Kinetic Characterization of Peroxidase-Like π-Cation Radical Pinch-Porphyrin-Iron(III) Reaction Intermediate Models of Peroxidase Enzymes.

  • Multimodal use of the porphyrin TMPyP: From cancer therapy to antimicrobial applications.

  • Evaluation of total antioxidant activity of several popular vegetables and Chinese herbs: A fast approach with ABTS/H2O2/HRP system in microplates.

  • How to do enzyme assay for horseradish peroxidase using ABTS as a substrate?

  • Size-Selected Graphene Oxide Loaded with Photosensitizer (TMPyP) for Targeting Photodynamic Therapy In Vitro.

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  • 3,3′,5,5′-Tetramethylbenzidine Can Be Unsuitable for Identifying Peroxidases.

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  • Kinetic analysis of pristine ZIF-9 as a peroxidase mimic: from substrate oxidation to H2O2 detection. detection)

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Application Notes and Protocols for Fe-TMPyP Mediated Oxygen Reduction Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The oxygen reduction reaction (ORR) is a fundamental process in renewable energy technologies, such as fuel cells and metal-air batteries, as well as in biological systems.[1][2] The sluggish kinetics of this reaction, however, necessitates the use of efficient catalysts. While platinum-based materials have been the benchmark, their high cost and scarcity have driven the search for alternatives. Iron-based macrocyclic complexes, particularly Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine (Fe-TMPyP), have emerged as highly promising non-precious metal catalysts.[1] Fe-TMPyP is a planar molecule featuring a central ferric ion coordinated within a porphyrin ring, which is peripherally surrounded by four positively charged methyl-pyridinium moieties.[3] This guide provides a comprehensive overview of the theoretical underpinnings and detailed experimental protocols for evaluating the ORR activity of Fe-TMPyP, designed for researchers and scientists in materials science, electrochemistry, and drug development.

Mechanistic Insights: The "Why" Behind the Catalysis

A thorough understanding of the reaction mechanism is critical for designing experiments and interpreting results. The electrocatalytic reduction of oxygen by iron porphyrins is a multi-step process where the catalyst is regenerated at the end of each cycle. The accepted mechanism provides the causal framework for our experimental choices.[1][4]

The catalytic cycle generally proceeds as follows:

  • Catalyst Activation: The process begins with the electrochemical reduction of the iron center from Fe(III) to the active Fe(II) state.[1][4]

  • Oxygen Binding: Molecular oxygen binds to the Fe(II) center, forming a ferric superoxide intermediate, Fe(III)(O₂•⁻).[1][4]

  • Rate-Determining Protonation: The subsequent protonation of this superoxide species to form a perhydroxyl-iron(III) complex, [Fe(III)(O₂H•)]⁺, is often the rate-determining step of the entire reaction.[1][4] The kinetics of this step are highly dependent on the availability of protons in the electrolyte.[1]

  • Product Formation & Catalyst Regeneration: This intermediate undergoes rapid further reduction and protonation, leading to the cleavage of the O-O bond, the formation of two water molecules, and the regeneration of the Fe(III) catalyst, completing the cycle.[1][4]

This mechanism underscores the importance of the electrochemical potential, which must be sufficient to initiate the Fe(III)/Fe(II) reduction, and the proton concentration of the medium, which directly influences the rate-determining step.

FeTMPyP_ORR_Mechanism cluster_cycle Catalytic Cycle Fe3 Fe(III)TMPyP Fe2 Fe(II)TMPyP Fe3->Fe2 + e⁻ Fe3O2 [Fe(III)TMPyP(O₂•⁻)] Fe2->Fe3O2 + O₂ Fe3OOH [Fe(III)TMPyP(O₂H•)]⁺ Fe3O2->Fe3OOH + H⁺ (RDS) Fe3OOH->Fe3 + 3e⁻, + 3H⁺ - 2H₂O H2O_out H₂O O2_in O₂ H_in H⁺ e_in e⁻

Caption: Proposed mechanism for the Fe-TMPyP mediated 4-electron oxygen reduction reaction (ORR).

Experimental Design: Materials and Setup

A meticulously prepared experimental setup is crucial for obtaining reproducible and reliable data.

Reagents and Materials
Component Specification Purpose
Catalyst Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine chlorideActive material for ORR
Solvents Ultrapure water (>18 MΩ·cm), Isopropanol (ACS grade), DMFCatalyst ink preparation
Ionomer 5 wt% Nafion® dispersion (e.g., D521)Catalyst binder, proton conductor
Electrolytes 0.1 M HClO₄ or 0.5 M H₂SO₄ (Acidic), 0.1 M NaOH (Alkaline)Reaction medium[5][6]
Gases High purity O₂ (>99.99%), High purity Ar or N₂ (>99.99%)Reactant and inert atmosphere control[5]
Electrodes Glassy Carbon (GC) disk, Pt ring, Ag/AgCl (3M KCl), Pt wire/meshWE, RE, and CE
Polishing Kit 1.0, 0.3, and 0.05 µm alumina slurries on polishing padsElectrode surface preparation
Electrochemical Workstation and Cell

The core of the experimental setup is a standard three-electrode electrochemical cell connected to a bipotentiostat, which allows for simultaneous control of both the disk and ring electrodes. The use of a Rotating Ring-Disk Electrode (RRDE) is highly recommended as it provides critical insights into the reaction pathway by enabling the detection of reaction intermediates.[5][7]

  • Working Electrode (WE): The GC disk electrode where the Fe-TMPyP catalyst is deposited and the ORR occurs.

  • Reference Electrode (RE): An Ag/AgCl electrode provides a stable potential reference.

  • Counter Electrode (CE): A platinum wire or mesh completes the electrical circuit.

  • RRDE Setup: Allows for controlled convection of the electrolyte to the electrode surface, ensuring stable mass transport of oxygen.[5] The platinum ring, held at a specific potential, can oxidize any hydrogen peroxide (H₂O₂) generated at the disk, allowing for its quantification.[7][8]

Step-by-Step Experimental Protocols

Protocol 1: Catalyst Ink Preparation and Electrode Modification

The goal of this protocol is to create a stable, homogeneous catalyst ink and deposit a uniform, well-adhered layer onto the glassy carbon electrode surface.

  • GC Electrode Polishing: a. Polish the GC disk sequentially with 1.0, 0.3, and 0.05 µm alumina slurries on separate polishing pads for 2-3 minutes each. b. After each step, rinse the electrode thoroughly with ultrapure water and sonicate in ultrapure water for 5 minutes to remove any embedded alumina particles. c. Finally, rinse with isopropanol and allow to air dry completely. A mirror-like finish indicates a properly polished surface.

  • Catalyst Ink Formulation (Example for a 1 mg/mL concentration): a. Weigh 2.0 mg of Fe-TMPyP catalyst powder into a clean glass vial. b. Prepare a solvent mixture. A common formulation consists of 1.6 mL of isopropanol and 0.4 mL of ultrapure water. c. Add the solvent mixture to the vial containing the catalyst. d. Add 40 µL of 5 wt% Nafion® solution. The Nafion ionomer acts as a binder and a proton conductor, which is crucial for efficient catalysis. e. Tightly cap the vial and sonicate the mixture in a bath sonicator for at least 60 minutes to ensure a uniform, well-dispersed ink.

  • Electrode Coating: a. Using a micropipette, carefully drop-cast a precise volume of the catalyst ink (e.g., 5 µL) onto the polished GC disk surface. b. Ensure the droplet spreads evenly across the entire disk without spilling over. c. Allow the electrode to dry slowly in a dust-free environment at room temperature. A gentle stream of argon can be used to expedite drying. d. The final catalyst loading can be calculated based on the ink concentration and volume deposited.

Electrode_Prep_Workflow cluster_prep Electrode Preparation Workflow start Start polish Polish GC Electrode (Alumina Slurries) start->polish clean Sonicate & Rinse (DI Water, IPA) polish->clean deposit Drop-cast Ink on GC Electrode clean->deposit weigh Weigh Fe-TMPyP Catalyst mix Prepare Ink (Solvents + Nafion) weigh->mix sonicate Sonicate Ink (>60 min) mix->sonicate sonicate->deposit dry Dry Electrode at Room Temp deposit->dry end Ready for Testing dry->end

Caption: Workflow for the preparation and modification of the working electrode.

Protocol 2: Electrochemical Evaluation of ORR Activity

This protocol uses the RRDE setup to generate polarization curves, which are essential for evaluating catalyst performance.

  • Cell Assembly and Electrolyte Purging: a. Assemble the three-electrode cell with the modified GC/Pt RRDE as the working electrode, Ag/AgCl as the reference, and a Pt wire as the counter electrode. b. Fill the cell with the chosen electrolyte (e.g., 0.1 M HClO₄). c. Purge the electrolyte with high-purity Ar or N₂ for at least 30 minutes to remove all dissolved oxygen.

  • Electrochemical Cleaning (CV): a. Record cyclic voltammograms (CVs) in the Ar-saturated electrolyte. Typically, scan between 0.0 V and 1.0 V vs. RHE at a scan rate of 50-100 mV/s for 20-30 cycles until a stable voltammogram is obtained. This step electrochemically cleans the catalyst surface.

  • ORR Measurement (LSV): a. Stop the CV cycling and switch the gas purge to high-purity O₂. Saturate the electrolyte with O₂ for at least 30 minutes while maintaining a gentle O₂ blanket over the electrolyte surface during the measurement.[5] b. Begin rotating the electrode at a set speed (e.g., 1600 rpm). c. Set the bipotentiostat:

    • Disk: Scan the potential cathodically (e.g., from 1.0 V to 0.1 V vs. RHE) at a slow scan rate (e.g., 5-10 mV/s).
    • Ring: Hold the potential at a value where H₂O₂ oxidation is efficient and mass-transport limited (e.g., 1.2 V vs. RHE).[8] d. Record the disk current (I_d) and ring current (I_r) simultaneously. e. Repeat the LSV measurement at various rotation speeds (e.g., 400, 900, 1600, 2500 rpm) to gather data for kinetic analysis.

Data Analysis and Performance Metrics

Proper analysis of the electrochemical data is key to quantifying the catalyst's efficiency.

Key Performance Indicators

From the LSV curve at 1600 rpm, two primary metrics are extracted:

  • Onset Potential (E_onset): The potential at which the reduction current begins to be observed. A more positive E_onset indicates better activity.

  • Half-Wave Potential (E_1/2): The potential at which the current reaches half of its diffusion-limited value. This is a key descriptor of catalytic activity, with more positive values being superior.[1]

MetricDescriptionFavorable Value
E_onset Potential where catalytic current startsMore Positive
E_1/2 Potential at half the limiting currentMore Positive
J_L Diffusion-limited current densityHigher
n Number of electrons transferredClose to 4.0
%H₂O₂ Percentage of peroxide producedClose to 0%
Determining the Reaction Pathway

The RRDE data is crucial for determining the number of electrons transferred (n) and the percentage of H₂O₂ produced, which reveals the dominant reaction pathway.

The following equations are used:

  • Hydrogen Peroxide Percentage (%H₂O₂): %H₂O₂ = 200 * (I_r / N) / (I_d + (I_r / N))

  • Number of Electrons Transferred (n): n = 4 * I_d / (I_d + (I_r / N))

Where I_d is the absolute disk current, I_r is the absolute ring current, and N is the collection efficiency of the RRDE (a constant provided by the manufacturer, typically ~0.2-0.4).[5] An n value approaching 4 and a %H₂O₂ value near zero indicate a highly efficient and selective catalyst for the direct 4-electron reduction of O₂ to H₂O.

Koutecký-Levich (K-L) Analysis

The K-L analysis provides an independent method to calculate n and to separate the kinetic and diffusion-controlled currents.

The K-L equation is: 1/J = 1/J_k + 1/J_L = 1/J_k + 1/(B * ω^(1/2))

Where J is the measured current density, J_k is the kinetic current density, ω is the electrode rotation rate in rad/s, and B is the Levich constant.

By plotting 1/J versus ω^(-1/2) for a set of potentials in the mixed kinetic-diffusion region, a series of parallel lines should be obtained. The value of n can be determined from the slope (1/B), as the B constant is a function of n.

Concluding Remarks for the Researcher

  • Trustworthiness of Data: Always perform control experiments, such as running an LSV on a bare GC electrode, to confirm that the observed catalytic activity is due to the Fe-TMPyP catalyst.

  • Catalyst Stability: Long-term stability is a critical parameter. This can be assessed through chronoamperometry (holding the potential constant for several hours and monitoring current decay) or by performing accelerated degradation tests (cycling the potential repeatedly).[9][10]

  • Relevance to Drug Development: While the primary application discussed is in energy conversion, the principles and protocols are relevant to drug development. For instance, Fe-TMPyP-modified electrodes can be developed as biosensors for oxygen or other analytes involved in metabolic processes.[11] Furthermore, understanding the interaction of such molecules with oxygen is pertinent to fields like photodynamic therapy and the study of oxidative stress mechanisms.[11][12]

This guide provides a robust framework for the systematic evaluation of Fe-TMPyP as an ORR electrocatalyst. By carefully following these protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data to advance the field of non-precious metal catalysis.

References

  • Molecular catalysis of the oxygen reduction reaction by iron porphyrin catalysts tethered into Nafion layers: An electrochemical study in solution and a membrane-electrode-assembly study in fuel cells. (n.d.). ScienceDirect.
  • Iron Porphyrin-Based Composites for Electrocatalytic Oxygen Reduction Reactions. (2024). MDPI. [Link]

  • Mechanism of Catalytic O2 Reduction by Iron Tetraphenylporphyrin. (2019). PMC. [Link]

  • Fe‐TMPyP structure. Iron(III) meso‐tetra (N‐methyl‐4‐pyridyl‐prophine)... (n.d.). ResearchGate. [Link]

  • Effects of functional groups in iron porphyrin on the mechanism and activity of oxygen reduction reaction. (2023). PMC. [Link]

  • Water‐Soluble Iron Porphyrins as Catalysts for Suppressing Chlorinated Disinfection Byproducts in Hypochlorite‐Dependent Water Remediation. (2024). ResearchGate. [Link]

  • Understanding the activity origin and mechanisms of the oxygen reduction reaction on the tetramethyl metalloporphyrin/MoS2 electrocatalyst. (2023). PMC. [Link]

  • Electrochemistry of oxygen reduction. 4. Oxygen to water conversion by iron(II)(tetrakis(N-methyl-4-pyridyl)porphyrin) via hydrogen peroxide. (1986). ACS Publications. [Link]

  • Molecularly Imprinted Polypyrrole-Modified Screen-Printed Electrode for Dopamine Determination. (2022). MDPI. [Link]

  • Effects of Redox Mediators on the Catalytic Activity of Iron Porphyrins towards Oxygen Reduction in Acidic Media. (2014). ResearchGate. [Link]

  • Rotating ring-disk electrode theory and method to correct quasi-four-electron oxygen reduction over Fe/N/C and N/C cathode catalysts. (2020). ResearchGate. [Link]

  • Degradation and Stabilization of Porphyrin-Based Metal Organic Framework Electrocatalysts for the Oxygen Reduction Reaction. (2021). ResearchGate. [Link]

  • Study of the Oxygen Reduction Reaction on Polycrystalline Rhodium in Acidic and Alkaline Media. (2022). MDPI. [Link]

  • Multimodal use of the porphyrin TMPyP: From cancer therapy to antimicrobial applications. (2019). ResearchGate. [Link]

  • Rotating disc electrode (RDE) preparation and testing. (2021). YouTube. [Link]

  • Mechanisms of Stabilization and Degradation of Transition Metal Oxygen Electroreduction Catalysts with in-Situ Electrochemical Flow Cell ICP-MS. (2021). ResearchGate. [Link]

  • Using a Rotating Ring Disk Electrode to perform the Oxygen Reduction Reaction. (2018). AZoM. [Link]

  • The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro. (2021). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Catalytic Efficiency of Fe-TMPyP

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with the catalyst Fe(III)-meso-tetra(N-methyl-4-pyridyl)porphyrin (Fe-TMPyP). This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you enhance the catalytic efficiency and overcome common challenges in your experiments. Our approach is rooted in explaining the fundamental mechanisms to empower you to make informed decisions and optimize your reaction outcomes.

Foundational Principles: Understanding Fe-TMPyP Catalysis

Fe-TMPyP is a synthetic metalloporphyrin that serves as a powerful biomimetic catalyst, often used to model the activity of heme-containing enzymes like cytochrome P450. Its catalytic prowess lies in the ability of the central iron ion to cycle through various oxidation states, enabling it to activate oxidants and facilitate the transformation of a wide range of substrates.

The core of its catalytic activity, particularly in oxidation reactions, is the formation of a high-valent iron(IV)-oxo porphyrin π-cation radical species (Compound I) or an iron(IV)-oxo species (Compound II). These are potent oxidizing agents responsible for the substrate transformation.

The Catalytic Cycle of Fe-TMPyP in a Typical Oxidation Reaction

Fe-TMPyP Catalytic Cycle Figure 1: Simplified Catalytic Cycle of Fe-TMPyP in Oxidation FeIIIP Fe(III)P (Resting State) FeIIP Fe(II)P FeIIIP->FeIIP Reduction Substrate_Ox Substrate-OH (Product) Superoxo [Fe(III)P-O2•-] FeIIP->Superoxo + O2 CompoundI Compound I [O=Fe(IV)P•+] Superoxo->CompoundI + e-, + H+ CompoundI->FeIIIP + Substrate-H - Substrate-OH Substrate Substrate-H Substrate->CompoundI Oxidant Oxidant (e.g., O2, H2O2) Oxidant->FeIIP Proton H+ Proton->Superoxo Electron e- Electron->FeIIIP

Caption: Simplified catalytic cycle for Fe-TMPyP-mediated oxidation.

Understanding this cycle is paramount. Any factor that inhibits the formation or promotes the degradation of the high-valent iron-oxo intermediates will decrease catalytic efficiency. Conversely, conditions that stabilize these species and facilitate their reaction with the substrate will enhance performance.

Troubleshooting Guide: From Problem to Solution

This section is designed in a question-and-answer format to directly address the most common issues encountered during experiments with Fe-TMPyP.

Issue 1: Low or No Catalytic Activity

Question: My reaction is showing very low conversion, or it has not started at all. What are the potential causes and how can I troubleshoot this?

Answer: This is a common issue that can stem from several factors. A systematic approach is the best way to identify the root cause.

Troubleshooting Workflow: Low Catalytic Activity

Troubleshooting Low Activity Figure 2: Workflow for Diagnosing Low Catalytic Activity Start Problem: Low/No Activity CheckCatalyst 1. Verify Catalyst Integrity - Check UV-Vis Spectrum - Confirm Purity Start->CheckCatalyst CheckConditions 2. Evaluate Reaction Conditions - pH of the medium - Solvent choice - Temperature Start->CheckConditions CheckReagents 3. Assess Reagents - Oxidant activity - Substrate purity - Presence of inhibitors Start->CheckReagents CheckActivation 4. Review Catalyst Activation - Is Fe(II) state required? - Axial ligand coordination Start->CheckActivation Cause_Degraded Cause: Degraded Catalyst CheckCatalyst->Cause_Degraded Cause_pH Cause: Suboptimal pH CheckConditions->Cause_pH Cause_Solvent Cause: Inappropriate Solvent CheckConditions->Cause_Solvent Cause_Oxidant Cause: Inactive Oxidant CheckReagents->Cause_Oxidant Cause_Activation Cause: Incomplete Activation CheckActivation->Cause_Activation Solution_Source Solution: Source fresh catalyst or repurify. Cause_Degraded->Solution_Source Solution_pH Solution: Adjust pH. Buffer the reaction medium. Cause_pH->Solution_pH Solution_Solvent Solution: Test alternative solvents (e.g., ACN, DCM). Cause_Solvent->Solution_Solvent Solution_Oxidant Solution: Use fresh oxidant. Titrate to confirm activity. Cause_Oxidant->Solution_Oxidant Solution_Activation Solution: Add axial ligand (e.g., imidazole) or a mild reductant if Fe(II) is the active state. Cause_Activation->Solution_Activation

Caption: A step-by-step diagnostic workflow for low catalytic activity.

Detailed Explanations:

  • Catalyst Integrity: Fe-TMPyP is a deeply colored compound with a characteristic sharp and intense Soret band (around 420-440 nm) in its UV-Vis spectrum. A significant decrease in the intensity of this band, or the appearance of new bands, can indicate degradation or impurity.

  • Reaction pH: The catalytic activity of metalloporphyrins can be highly pH-dependent. For many oxidation reactions, slightly alkaline conditions can enhance the rate, but extreme pH values can lead to catalyst degradation. The optimal pH needs to be determined for each specific reaction.[1][2][3]

  • Solvent Effects: The choice of solvent is critical. It not only affects the solubility of the substrate and catalyst but can also influence the stability of the catalytic intermediates. Aprotic solvents like acetonitrile are often effective, but solvent screening is recommended for new reactions.[4] Metal porphyrins are generally more stable in organic solvents compared to aqueous solutions.[4]

  • Catalyst Activation & Axial Ligands: The resting state of the catalyst is Fe(III). For some catalytic cycles, reduction to Fe(II) is a necessary first step to allow for binding of O₂ or other oxidants.[5] Furthermore, the coordination of an axial ligand (e.g., imidazole) to the iron center can significantly enhance catalytic activity. This "push effect" increases the electron density on the iron, which can facilitate the reaction with the oxidant and stabilize key intermediates.[6][7]

Issue 2: Rapid Catalyst Deactivation (Bleaching)

Question: The color of my reaction mixture fades quickly after adding the oxidant, and the reaction stops. What is happening and how can I prevent it?

Answer: This phenomenon, often referred to as "catalyst bleaching," is indicative of the oxidative destruction of the porphyrin macrocycle. This is one of the most common modes of failure in metalloporphyrin-catalyzed oxidations.

Primary Cause: The concentration of your oxidant (e.g., H₂O₂, NaOCl, m-CPBA) is too high. The highly reactive iron-oxo species, if not consumed by the substrate, can attack another porphyrin molecule, leading to a destructive chain reaction.

Solutions:

  • Reduce Oxidant Concentration: The most effective solution is to lower the concentration of the oxidant. Spectroscopic studies have shown that at high concentrations of oxidants like NaOCl, Fe-TMPyP undergoes total decomposition.[8]

  • Slow Oxidant Addition: Instead of adding the oxidant all at once, use a syringe pump to add it slowly over the course of the reaction. This maintains a low steady-state concentration of the oxidant, allowing the catalyst to react with the substrate before it gets degraded.

  • Optimize Substrate-to-Oxidant Ratio: Ensure that the substrate is present in sufficient excess to act as the primary target for the activated catalyst. See the table below for recommended starting points.

  • Immobilize the Catalyst: Covalently attaching or adsorbing Fe-TMPyP onto a solid support (e.g., silica, porous glass) can sterically hinder the bimolecular self-destruction pathway, significantly enhancing catalyst stability and allowing for easier recovery and reuse.[9][10][11]

Issue 3: Poor Product Selectivity

Question: My reaction is producing the desired product, but I'm also getting significant amounts of byproducts from over-oxidation or side reactions. How can I improve selectivity?

Answer: Poor selectivity often arises when the activated catalyst is either too reactive or when the desired product is susceptible to further oxidation.

Solutions:

  • Modify the Axial Ligand: The electronic properties of the catalyst can be fine-tuned by changing the axial ligand. A less electron-donating axial ligand can temper the reactivity of the iron-oxo species, potentially leading to higher selectivity. For instance, replacing a strongly donating imidazole with a weakly coordinating triflate can alter reactivity.[12]

  • Lower the Reaction Temperature: Reducing the temperature will decrease the rate of all reactions, but it may disproportionately slow down the less-favored over-oxidation pathway.

  • Control the Stoichiometry: Carefully control the amount of oxidant used. Aim for a molar equivalent that corresponds to the desired transformation, and monitor the reaction progress closely by techniques like GC or LC-MS to stop it upon reaching maximum yield of the desired product.

  • Solvent Choice: The solvent can influence selectivity by preferentially solvating certain transition states. Experimenting with solvents of different polarities and coordinating abilities is a valid optimization strategy.[11]

Experimental Protocols & Data Tables

Table 1: Recommended Starting Conditions for a Generic Oxidation Reaction
ParameterRecommended RangeRationale & Key Considerations
Catalyst Loading 0.1 - 5 mol%Start with 1 mol%. Higher loading may be needed for difficult substrates, but increases cost.
Substrate/Catalyst Ratio 20:1 to 1000:1Dependent on catalyst turnover number. A higher ratio is economically desirable.
Oxidant/Catalyst Ratio 5:1 to 200:1CRITICAL PARAMETER. Start low (e.g., 50:1) to avoid catalyst degradation.[13]
Solvent Acetonitrile, DichloromethaneGood general-purpose solvents for many organic substrates. Water can be used for water-soluble substrates.[4][13]
Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity and reduce catalyst degradation.[13]
pH (for aqueous media) 7.0 - 9.0Varies by reaction. A slightly alkaline pH often favors the formation of the active oxidizing species but must be optimized.[1][3]
Protocol 1: General Procedure for a Catalytic Oxidation Reaction

This protocol provides a general workflow for the oxidation of an organic substrate (e.g., an alkene or alkane) using Fe-TMPyP.

  • Catalyst Preparation:

    • Dissolve the required amount of Fe-TMPyP in the chosen reaction solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.

    • The typical catalyst concentration in the final reaction volume is in the range of 0.1 to 1 mM.[13]

  • Reaction Setup:

    • Place the flask under an inert atmosphere (e.g., Argon or Nitrogen), especially if the substrate or product is sensitive to air.

    • Add the substrate to the flask.

    • If using an axial ligand (e.g., imidazole), add it at this stage (typically 10-100 equivalents relative to the catalyst).

  • Reaction Initiation:

    • Begin stirring the mixture.

    • Slowly add the oxidant (e.g., a solution of H₂O₂ in the same solvent) using a syringe pump over a period of 1-4 hours. The reaction is typically conducted at room temperature.[13]

  • Monitoring the Reaction:

    • Periodically take small aliquots from the reaction mixture.

    • Quench the aliquot (e.g., with a small amount of a reducing agent like sodium sulfite if necessary).

    • Analyze the aliquot by GC, TLC, or LC-MS to determine substrate conversion and product formation.

    • The reaction can also be monitored visually or by UV-Vis spectroscopy. A stable Soret peak of the catalyst suggests it is not degrading.

  • Work-up:

    • Once the reaction is complete, quench any remaining oxidant.

    • If the catalyst is in solution, it can be removed by passing the mixture through a short plug of silica gel.

    • Proceed with standard extraction and purification procedures to isolate the product.

Protocol 2: Monitoring Catalyst Integrity using UV-Vis Spectroscopy
  • Prepare a Stock Solution: Prepare a stock solution of your Fe-TMPyP catalyst in the reaction solvent at a known concentration.

  • Record Initial Spectrum: Dilute a sample of the stock solution to a suitable concentration for UV-Vis analysis (typically in the µM range to have a Soret peak absorbance around 1). Record the spectrum (approx. 350-700 nm). Note the exact λ_max and absorbance of the Soret peak.[14]

  • Monitor During Reaction: At various time points during the catalytic reaction, withdraw a small, precise volume of the reaction mixture.

  • Dilute and Measure: Dilute the aliquot to the same concentration as your initial reference spectrum and immediately record its UV-Vis spectrum.

  • Analysis: A decrease in the Soret peak's absorbance indicates catalyst degradation. A stable absorbance suggests the catalyst is robust under the reaction conditions. This technique is invaluable for optimizing oxidant concentration and addition rate.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the purity of the Fe-TMPyP I am using, and how can I purify it? A1: The purity of commercially available Fe-TMPyP can vary. Impurities may include the free-base porphyrin (H₂-TMPyP). You can assess purity using UV-Vis spectroscopy; the free-base porphyrin has a more complex Q-band region (500-700 nm) compared to the metallated species.[16] Purification can be achieved by column chromatography, typically using alumina or silica gel with a suitable solvent system like dichloromethane/methanol.[12]

Q2: Can I recover and reuse my Fe-TMPyP catalyst? A2: In homogeneous catalysis, recovery can be difficult. However, if you immobilize the catalyst on a solid support, it can be easily recovered by simple filtration, washed, and reused for multiple cycles.[10][11] This is a key strategy for improving the economic and environmental viability of the process.

Q3: My catalyst has bleached. Is it possible to regenerate it? A3: Regeneration of a completely decomposed (bleached) porphyrin is not possible. However, if the catalyst has simply lost activity due to the formation of inactive µ-oxo dimers or a change in the iron's oxidation state without macrocycle destruction, some activity might be restored. One study noted that at low oxidant concentrations, the Fe(III) porphyrin could be regenerated.[8] A potential regeneration procedure for a non-decomposed, deactivated catalyst could involve:

  • Recovering the catalyst from the reaction mixture.

  • Washing thoroughly with the reaction solvent to remove any adsorbed species.

  • Treating with a dilute acid solution to break up µ-oxo dimers.

  • Washing again to neutrality.

  • Drying under vacuum. The success of such a procedure is not guaranteed and depends heavily on the cause of deactivation. Preventing deactivation is always the better strategy.

Q4: How should I store Fe-TMPyP? A4: Fe-TMPyP should be stored as a solid in a cool, dark, and dry place. It is a stable compound, but prolonged exposure to light and moisture should be avoided.

Q5: What are the primary safety concerns when working with Fe-TMPyP and related reactions? A5: Fe-TMPyP itself may cause skin and eye irritation. The primary hazards in catalytic oxidation reactions often come from the oxidants used (e.g., hydrogen peroxide, m-CPBA), which can be corrosive and powerful oxidizing agents. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Regeneration procedure for Fischer-Tropsch catalyst.
  • Iron Porphyrin-Based Composites for Electrocatalytic Oxygen Reduction Reactions. National Library of Medicine, PubMed Central. [Link]

  • Synthesis of iron porphyrin catalysts 2−Im−Fe, 1−Im−Fe, and 1−Im−F6−Fe. ResearchGate. [Link]

  • Regeneration method for spent FCC catalysts: Brief Review. Journal of Research in Chemistry. [Link]

  • Immobilization of iron porphyrins into porous vycor glass: characterization and study of catalytic activity. Molecules and Code. [Link]

  • (PDF) Water‐Soluble Iron Porphyrins as Catalysts for Suppressing Chlorinated Disinfection Byproducts in Hypochlorite‐Dependent Water Remediation. ResearchGate. [Link]

  • Iron(III) Fluorinated Porphyrins: Greener Chemistry from Synthesis to Oxidative Catalysis Reactions. MDPI. [Link]

  • Fe(II)-Porphyrin Catalysts Emulate Enzymatic Structural Features for C-H Amination Reactions. National Library of Medicine, PubMed. [Link]

  • (PDF) Iron(III) Fluorinated Porphyrins: Greener Chemistry from Synthesis to Oxidative Catalysis Reactions. ResearchGate. [Link]

  • Simple and Precise Quantification of Iron Catalyst Content in Carbon Nanotubes Using UV/Visible Spectroscopy. National Library of Medicine, NIH. [Link]

  • Porphyrins and Phthalocyanines on Solid-State Mesoporous Matrices as Catalysts in Oxidation Reactions. MDPI. [Link]

  • Porphyrins as Catalysts in Scalable Organic Reactions. National Library of Medicine, PubMed Central. [Link]

  • Effect of pH on Microstructure and Catalytic Oxidation of Formaldehyde in MnO 2 Catalyst. MDPI. [Link]

  • The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro. National Library of Medicine, NIH. [Link]

  • Spectrophotometric detection of metal ions by porphyrins. CORE. [Link]

  • pH Effects on Iron-Catalyzed Oxidation Using Fenton's Reagent. National Library of Medicine, PubMed. [Link]

  • Effects of Axial Coordination of the Metal Center on the Activity of Iron Tetraphenylporphyrin as a Nonprecious Catalyst for. eScholarship.org. [Link]

  • The Use of Spectrophotometry UV-Vis for the Study of Porphyrins. ResearchGate. [Link]

  • Underevaluated Solvent Effects in Electrocatalytic CO2 Reduction by Fe Chloride Tetrakis(pentafluorophenyl)porphyrin. ResearchGate. [Link]

  • (PDF) Effect of Solvent and Catalyst Types on Stability and Properties of Zinc Phthalocyanine in the Organic–Inorganic Hybrid Materials. ResearchGate. [Link]

  • Influence of the pH on the peroxidase activity of Fe(TpCPP) and... ResearchGate. [Link]

  • Iron(II) Complexes with Porphyrin and Tetrabenzoporphyrin: CASSCF/MCQDPT2 Study of the Electronic Structures and UV–Vis Spectra by sTD-DFT. MDPI. [Link]

  • Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides. MDPI. [Link]

  • (PDF) Water‐Soluble Iron Porphyrins as Catalysts for Suppressing Chlorinated Disinfection Byproducts in Hypochlorite‐Dependent Water Remediation. ResearchGate. [Link]

  • Iron Porphyrin-Based Composites for Electrocatalytic Oxygen Reduction Reactions. Semantic Scholar. [Link]

  • (PDF) Iron(III) Fluorinated Porphyrins: Greener Chemistry from Synthesis to Oxidative Catalysis Reactions. ResearchGate. [Link]

  • Effect of axial ligands on electronic structure and O 2 reduction by iron porphyrin complexes: Towards a quantitative understanding of the "push effect". ResearchGate. [Link]

  • (PDF) Water‐Soluble Iron Porphyrins as Catalysts for Suppressing Chlorinated Disinfection Byproducts in Hypochlorite‐Dependent Water Remediation. ResearchGate. [Link]

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Technical Support: Troubleshooting Fe-TMPyP Stability in Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Center. Subject: Fe(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin pentachloride (Fe-TMPyP) Context: Oxidative Catalysis (Peroxidase mimics, Oxidation) & Electrochemical Reduction

Fe-TMPyP is a robust, water-soluble cationic porphyrin, often cited as a "gold standard" biomimetic catalyst. However, its performance is frequently bottlenecked by three distinct stability failure modes: Oxidative Suicide Inactivation ,


-Oxo Dimerization , and Surface Adsorption .

This guide moves beyond basic operation to diagnostic troubleshooting. It is designed to help you distinguish why your catalyst is failing and provide engineered solutions to restore turnover numbers (TON).

Module 1: Oxidative Stability (The "Suicide" Problem)

The Issue: Your reaction starts with high activity but halts prematurely. Adding more oxidant (


, m-CPBA) does not restart the reaction, but adding fresh catalyst does.

The Diagnosis: You are experiencing suicide inactivation . In the absence of sufficient reducing substrate, the high-valent iron-oxo intermediate (Compound I) attacks its own porphyrin ring rather than the target molecule.

Diagnostic Protocol: UV-Vis Monitoring

  • Prepare a baseline spectrum of Fe-TMPyP (10

    
    M) in your reaction buffer.
    
  • Target Feature: Observe the Soret band (strong absorbance at 422 nm ).

  • Initiate reaction conditions.[1]

  • Pass Criteria: Soret band intensity decreases <5% over the reaction course.

  • Fail Criteria: Soret band collapses (bleaches) or vanishes. This indicates destruction of the conjugated

    
    -system.
    

The Mechanism: The catalytic cycle relies on the formation of Compound I (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


). This species is a potent oxidant. If the transfer of oxygen to the substrate is slower than the internal electron transfer, the radical cation delocalized on the ring will attack the meso-positions, leading to hydroxylation and eventual ring opening.

Corrective Actions:

  • Step 1: Adjust Injection Rates. Do not add oxidants in a single bolus. Use a syringe pump to maintain steady-state oxidant concentrations below the threshold of self-destruction.

  • Step 2: Substrate Excess. Ensure the substrate concentration is sufficiently high (

    
     catalyst) to kinetically favor substrate oxidation over self-oxidation.
    
  • Step 3: Switch to Heterogeneous Supports. (See Module 3).

Module 2: Structural Integrity & Dimerization

The Issue: The catalyst retains its color, but activity is significantly lower than reported literature values (often 50% lower).

The Diagnosis:


-Oxo Dimerization . Fe-TMPyP is cationic, but in alkaline or high-ionic-strength environments, it forms an inactive dimer bridged by an oxygen atom (

).

Diagnostic Protocol: Spectral Shift Analysis Compare your reaction spectrum to the monomeric standard.

FeatureMonomeric Active SpeciesInactive

-Oxo Dimer
Soret Band Sharp peak at 422 nm Broadened, blue-shifted (approx. 407–410 nm )
Q-Bands Distinct peaks (~510, 640 nm)Indistinct or merged features
Visual Clear deep orange/brownTurbid or darker brown

The Mechanism: The formation of the dimer is pH-dependent.[2] The aquo ligand (


) on the iron center deprotonates to form a hydroxo species (

), which then dehydrates with another molecule to form the dimer.

Corrective Actions:

  • Step 1: pH Control. Maintain pH < 7.0. The monomer is stabilized in acidic to neutral conditions. If basic conditions are required for the reaction, dimerization is almost guaranteed without encapsulation.

  • Step 2: Ionic Strength. High salt concentrations shield the positive charges on the pyridinium groups, reducing electrostatic repulsion between monomers and encouraging aggregation. Reduce buffer ionic strength if possible.

Module 3: Heterogenization (The "Gold Standard" Fix)

The Issue: You require high stability, recyclability, or operation at basic pH where the homogeneous catalyst fails.

The Solution: Site Isolation via Encapsulation. By trapping Fe-TMPyP inside a porous support (Zeolite or MOF), you physically prevent two iron centers from coming close enough to form a dimer (


-oxo formation becomes impossible). The pore walls also provide steric protection against oxidative attack.

Recommended Supports:

  • Zeolite Y / Montmorillonite K-10: Excellent for simple cation exchange due to the anionic nature of the framework.

  • MOFs (e.g., rho-ZMOF, MIL-101): Provide larger pores for easier substrate diffusion.

Protocol: Ion-Exchange Encapsulation (Zeolite Y)

  • Activation: Calcined NaY zeolite (1g) is suspended in deionized water (100 mL) and stirred at 60°C for 1 hour.

  • Loading: Add Fe-TMPyP solution dropwise. The mixture will turn clear as the cationic porphyrin is rapidly sucked into the anionic zeolite pores (super-adsorption).

  • Washing: Filter and wash with copious water and methanol until the filtrate is colorless (removes surface-adsorbed species).

  • Validation: Perform UV-Vis on the solid (Diffuse Reflectance). You should see a sharp Soret band at ~422 nm, confirming monomeric isolation.

Visual Troubleshooting Guides
Figure 1: The Catalytic vs. Degradation Pathway

This diagram illustrates the "fork in the road" between successful catalysis and suicide inactivation.

FeTMPyP_Mechanism cluster_legend Pathway Key Fe3 Fe(III)-TMPyP (Resting State) Cpd0 Compound 0 (Fe-OOH) Fe3->Cpd0 + H2O2 / Oxidant Product Product (Oxidized Substrate) Cpd1 Compound I (Fe(IV)=O Porph+.) Cpd0->Cpd1 - H2O (Heterolysis) Cpd1->Fe3 + Substrate (Fast Step) Bleach Bleached Porphyrin (Ring Opening) Cpd1->Bleach No Substrate / Excess Oxidant (Self-Attack) key1 Green: Desired Catalytic Cycle key2 Red: Suicide Inactivation

Caption: The catalytic cycle (Green) competes with the degradation pathway (Red). High substrate concentration favors the green path; substrate depletion favors the red path.

Figure 2: Diagnostic Decision Tree

Use this flowchart to determine the root cause of activity loss.

Troubleshooting_Tree Start Problem: Loss of Catalytic Activity CheckUV Action: Check UV-Vis (Soret Band ~422nm) Start->CheckUV Bleached Result: Band Disappeared or Intensity <10% CheckUV->Bleached Shifted Result: Blue Shift (~410nm) or Broadening CheckUV->Shifted Precip Result: Solution Clear, Solid on Walls CheckUV->Precip Diag1 Diagnosis: Oxidative Degradation (Suicide Inactivation) Bleached->Diag1 Sol1 Solution: Lower [Oxidant], Increase [Substrate], or Encapsulate Diag1->Sol1 Diag2 Diagnosis: μ-Oxo Dimerization (Aggregation) Shifted->Diag2 Sol2 Solution: Adjust pH < 7, Lower Ionic Strength Diag2->Sol2 Diag3 Diagnosis: Surface Adsorption (Cationic Sticking) Precip->Diag3 Sol3 Solution: Use Glass/Teflon, Avoid Polystyrene Diag3->Sol3

Caption: Step-by-step diagnostic flow based on UV-Vis spectral feedback.

References
  • Pasternack, R. F., et al. (1972). "Aggregation of meso-substituted water-soluble porphyrins." Journal of the American Chemical Society.[3] (Establishes the fundamental aggregation/dimerization behavior of Fe-TMPyP).

  • Meunier, B. (1992). "Metalloporphyrins as versatile catalysts for oxidation reactions and oxidative DNA cleavage." Chemical Reviews. (Comprehensive review on the oxidative degradation mechanisms).

  • Alkordi, M. H., et al. (2008). "Zeolite-like metal-organic frameworks as platforms for applications: On metalloporphyrin-catalyzed oxidation." Journal of the American Chemical Society.[3] (Demonstrates the stabilization of Fe-TMPyP via encapsulation in rho-ZMOF).

  • Nam, W., et al. (2000). "Hydroxylation of Alkanes by Iron(III) Porphyrin Complex and Hydrogen Peroxide." Inorganic Chemistry. (Mechanistic details on the Compound I pathway and suicide inactivation).

  • Shaabani, A., et al. (2014). "Preparation of Fe-TMPyP supported on montmorillonite K-10 as an efficient and reusable catalyst." Journal of Industrial and Engineering Chemistry. (Protocol for clay encapsulation).

Sources

Navigating the Challenges of Fe-TMPyP Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fe(III) meso-tetra(4-N-methylpyridyl)porphine, commonly known as Fe-TMPyP. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its poor solubility in specific buffers. Our goal is to equip you with the scientific understanding and practical protocols to ensure the successful and reproducible use of Fe-TMPyP in your experiments.

Understanding the "Why": The Science Behind Fe-TMPyP Solubility Challenges

Fe-TMPyP is a cationic porphyrin, and its solubility in aqueous solutions is a delicate interplay of several factors.[1] Before delving into troubleshooting, it's crucial to understand the underlying chemical principles that govern its behavior in solution.

Fe-TMPyP possesses a planar porphyrin ring with four positively charged methyl-pyridinium groups at the periphery.[2] While these charges enhance its water solubility compared to uncharged porphyrins, they also contribute to its propensity to aggregate via π-π stacking and electrostatic interactions.[3] This aggregation is a primary cause of apparent insolubility and precipitation.

Several key factors influence this equilibrium between soluble monomers and insoluble aggregates:

  • pH: The pH of the buffer can significantly impact the solubility of Fe-TMPyP. At physiological pH (around 7.4), the ferric iron (Fe(III)) center is prone to hydrolysis, leading to the formation of poorly soluble iron hydroxides. Furthermore, extreme pH values can alter the protonation state of the porphyrin ring, affecting its aggregation behavior.[4]

  • Buffer Composition: The choice of buffer is critical. Certain buffer species can directly interact with Fe-TMPyP and promote precipitation. Phosphate buffers, for instance, are often problematic. Phosphate anions can coordinate with the iron center, leading to the formation of insoluble complexes.[5]

  • Ionic Strength: The ionic strength of the buffer can modulate the electrostatic interactions between Fe-TMPyP molecules. While a certain level of ionic strength can help to shield charges and prevent non-specific binding, high salt concentrations can sometimes promote aggregation and reduce solubility.[6]

  • Concentration: As with many molecules prone to aggregation, exceeding the critical aggregation concentration will lead to precipitation. This is a key consideration when preparing stock solutions and working concentrations.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists encounter regarding Fe-TMPyP solubility:

Q1: I'm seeing a precipitate in my phosphate-buffered saline (PBS) solution of Fe-TMPyP. What's happening?

A1: This is a very common issue. The phosphate ions in PBS can interact with the Fe(III) center of Fe-TMPyP, forming insoluble iron-phosphate complexes. Additionally, at the physiological pH of PBS (7.4), Fe(III) can form poorly soluble iron hydroxides.[5] We strongly recommend avoiding phosphate-based buffers for the preparation of Fe-TMPyP solutions.

Q2: What is a good alternative buffer to PBS for my experiments with Fe-TMPyP?

A2: We recommend using a non-coordinating buffer such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). HEPES has a negligible tendency to bind to metal ions and is effective at maintaining physiological pH.[7] Tris (tris(hydroxymethyl)aminomethane) buffer can also be a suitable alternative, although it's always advisable to perform a small-scale solubility test with your specific experimental conditions.

Q3: What is the maximum concentration of Fe-TMPyP I can expect to dissolve in water?

A3: While the free-base porphyrin (TMPyP) can be soluble up to 50 mM in water, the solubility of Fe-TMPyP can be lower and highly dependent on the factors mentioned above.[8] It is always best to prepare a concentrated stock solution in a suitable solvent and then dilute it into your working buffer. A stock solution of 1-5 mM in high-purity water or 0.9% NaCl is a good starting point.[7]

Q4: I'm struggling to dissolve the Fe-TMPyP powder even in water. What can I do?

A4: If you are having trouble dissolving the lyophilized powder, you can employ several techniques to aid dissolution. These include:

  • Vigorous Vortexing: Ensure the powder is thoroughly wetted and dispersed.

  • Sonication: An ultrasonic bath is very effective at breaking up small aggregates and promoting dissolution.

  • Gentle Warming: A water bath set to a temperature between 45-60°C can help increase the rate of dissolution. Avoid excessive heat, as it may degrade the compound.[8]

Q5: How should I store my Fe-TMPyP solutions to prevent precipitation over time?

A5: For long-term storage, it is best to store Fe-TMPyP as a lyophilized powder in a cool, dark, and dry place. Once in solution, stock solutions should be stored at 4°C and protected from light. For extended storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles which can promote aggregation.[9]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Fe-TMPyP Solubility Issues

If you are encountering precipitation with Fe-TMPyP, follow this systematic troubleshooting guide.

Problem: Fe-TMPyP Precipitates Immediately Upon Addition to Buffer

This is often due to an incompatible buffer system or incorrect pH.

Troubleshooting Workflow:

start Precipitation Observed Immediately check_buffer Step 1: Verify Buffer Composition Is it a phosphate-based buffer (e.g., PBS)? start->check_buffer change_buffer Switch to a non-coordinating buffer like HEPES or Tris. check_buffer->change_buffer Yes check_ph Step 2: Measure the pH of the Buffer Is it within the optimal range (6.5-7.5)? check_buffer->check_ph No success Solution is clear and stable. change_buffer->success adjust_ph Adjust the buffer pH to the neutral range. check_ph->adjust_ph No check_stock Step 3: Examine the Stock Solution Was it clear before adding to the buffer? check_ph->check_stock Yes adjust_ph->success prepare_new_stock Prepare a fresh stock solution following the recommended protocol. check_stock->prepare_new_stock No fail Precipitation persists. check_stock->fail Yes prepare_new_stock->success start Precipitation Observed Over Time check_storage Step 1: Review Storage Conditions Was the solution protected from light and stored at the correct temperature? start->check_storage adjust_storage Store at 4°C, protected from light. For long-term, aliquot and freeze at -20°C or -80°C. check_storage->adjust_storage No check_concentration Step 2: Evaluate the Working Concentration Is it close to the suspected solubility limit in that buffer? check_storage->check_concentration Yes success Solution remains clear. adjust_storage->success lower_concentration Lower the working concentration. check_concentration->lower_concentration Yes check_buffer_age Step 3: Consider Buffer Age and Quality Is the buffer fresh and made with high-purity water? check_concentration->check_buffer_age No lower_concentration->success prepare_fresh_buffer Prepare a fresh buffer solution. check_buffer_age->prepare_fresh_buffer No fail Precipitation continues to occur. check_buffer_age->fail Yes prepare_fresh_buffer->success

Caption: Delayed Precipitation Troubleshooting Workflow.

Experimental Protocols

Protocol 1: Preparation of a 1 mM Fe-TMPyP Stock Solution

This protocol provides a reliable method for preparing a concentrated stock solution of Fe-TMPyP.

Materials:

  • Fe(III) meso-tetra(4-N-methylpyridyl)porphine pentachloride

  • High-purity, deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of Fe-TMPyP powder. For a 1 mM solution, you will need approximately 0.95 mg of Fe-TMPyP (assuming a molecular weight of ~950 g/mol for the pentachloride salt) per 1 mL of water.

  • Initial Dissolution: Add the weighed Fe-TMPyP to a microcentrifuge tube. Add the appropriate volume of high-purity water.

  • Vortexing: Cap the tube securely and vortex vigorously for 1-2 minutes.

  • Sonication: Place the tube in an ultrasonic bath for 10-15 minutes. The water in the bath should be at room temperature.

  • Gentle Warming (if necessary): If the powder is not fully dissolved, place the tube in a water bath at 45-50°C for 10-15 minutes. Intermittently vortex the solution.

  • Final Check: The solution should be a clear, deeply colored solution with no visible particulates.

  • Storage: Store the stock solution at 4°C, protected from light. For long-term storage, aliquot into smaller volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in HEPES Buffer

This protocol describes the dilution of the stock solution into a working buffer.

Materials:

  • 1 mM Fe-TMPyP stock solution (from Protocol 1)

  • HEPES buffer (e.g., 50 mM, pH 7.4)

  • Microcentrifuge tubes or appropriate experimental vessels

Procedure:

  • Buffer Preparation: Prepare the desired concentration of HEPES buffer and adjust the pH to your experimental needs (typically pH 7.0-7.5).

  • Dilution: Add the required volume of the 1 mM Fe-TMPyP stock solution to the HEPES buffer to achieve your final working concentration. It is good practice to add the stock solution to the buffer rather than the other way around to ensure rapid and even dispersion.

  • Mixing: Gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing at this stage, as it can introduce air bubbles.

  • Final Observation: The final working solution should be clear. If any cloudiness or precipitation is observed, consider lowering the final concentration or re-evaluating the buffer conditions.

Data Summary Table

Buffer TypeRecommended for Fe-TMPyP?Rationale
Phosphate-Buffered Saline (PBS) No High potential for precipitation due to the formation of insoluble iron-phosphate complexes and iron hydroxides at physiological pH. [5]
HEPES Yes Non-coordinating buffer with a low affinity for metal ions, making it an excellent choice for experiments with Fe-TMPyP. [7]
Tris Generally Yes (with caution) Generally considered a non-coordinating buffer, but it is always advisable to perform a small-scale solubility test.
Water (High-Purity) Yes (for stock solutions) An excellent solvent for preparing concentrated stock solutions.
0.9% NaCl Yes (for stock solutions) A suitable alternative to water for preparing stock solutions, particularly for applications where maintaining isotonicity is important from the outset. [7]

Mechanistic Insights: Visualizing the Impact of Buffer Choice

The choice of buffer has a profound impact on the state of Fe-TMPyP in solution. The following diagram illustrates the different pathways Fe-TMPyP can take in a problematic buffer like PBS versus a recommended buffer like HEPES.

cluster_0 In HEPES Buffer (Recommended) cluster_1 In Phosphate Buffer (Not Recommended) FeTMPyP_HEPES Fe-TMPyP Monomer Soluble_HEPES Soluble & Active FeTMPyP_HEPES->Soluble_HEPES Stable in Solution FeTMPyP_PBS Fe-TMPyP Monomer Fe_Phosphate Insoluble Iron-Phosphate Complex FeTMPyP_PBS->Fe_Phosphate Fe_Hydroxide Insoluble Iron Hydroxide FeTMPyP_PBS->Fe_Hydroxide Phosphate Phosphate Ions (PO4³⁻) Phosphate->Fe_Phosphate Hydroxide Hydroxide Ions (OH⁻) (at pH 7.4) Hydroxide->Fe_Hydroxide Precipitate Precipitation Fe_Phosphate->Precipitate Fe_Hydroxide->Precipitate

Caption: Impact of Buffer Choice on Fe-TMPyP Solubility.

By understanding the chemical interactions at play and following the recommended protocols and troubleshooting steps, researchers can overcome the solubility challenges associated with Fe-TMPyP and ensure the integrity and success of their experiments.

References

  • Phosphate Buffer Solubility and Oxidative Potential of Single Metals or Multielement Particles of Welding Fumes. MDPI. Available at: [Link]

  • The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro. National Institutes of Health. Available at: [Link]

  • Fe-TMPyP structure. Iron(III) meso-tetra (N-methyl-4-pyridyl-prophine)... ResearchGate. Available at: [Link]

  • HEPES Buffer. Interchim. Available at: [Link]

  • Effects of pH on the ultrafast transient absorption of iron (III) meso-tetrakis(4-N-methyl-pyridiniumyl) porphyrin (Fe3+TMPyP) molecular complexes. ResearchGate. Available at: [Link]

  • Aggregation of Fe(III)TPPS(4) on Biological Structures Is pH-Dependent, Suggesting Oxo-Bridging in the Aggregates. PubMed. Available at: [Link]

  • Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. PubMed Central. Available at: [Link]

  • The influence of ionic strength on the binding of a water soluble porphyrin to nucleic acids. ScienceDirect. Available at: [Link]

  • Photodynamic Inactivation As a Novel Approach for Seabass Decontamination: Effectiveness of TMPyP and Methylene Blue Treatments. ResearchGate. Available at: [Link]

  • Effects of biological buffer solutions on the peroxidase-like catalytic activity of Fe3O4 nanoparticles. PubMed. Available at: [Link]

  • Interaction of cationic water-soluble meso-tetrakis(4-N-methylpyridiniumyl)porphyrin (TMPyP) with ionic and nonionic micelles: aggregation and binding. ResearchGate. Available at: [Link]

  • Structural characterization of the water-soluble porphyrin complexes [FeII(TPPS) (NO•)]4 and [μ-O-([FeIII(TPPS)])2]8. PubMed Central. Available at: [Link]

  • UV-vis absorption in PBS, pH 7.4: a. consecutive spectrophotometric... ResearchGate. Available at: [Link]

  • Aggregation and metal-complexation behaviour of THPP porphyrin in ethanol/water solutions as function of pH. ResearchGate. Available at: [Link]

  • Fe-TMPyP | C45H62N8 | CID 71433763. PubChem. Available at: [Link]

  • The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Fe-TMPyP Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the optimization of reaction conditions employing the iron(III) meso-tetra(N-methyl-4-pyridyl)porphyrin (Fe-TMPyP) catalyst. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile catalyst, ensuring experimental success through a deep understanding of its chemical behavior. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.

I. Understanding Your Catalyst: The Fundamentals of Fe-TMPyP

Fe-TMPyP is a water-soluble iron porphyrin that mimics the activity of heme-containing enzymes like cytochrome P450. Its catalytic prowess lies in the ability of the central iron ion to cycle through various oxidation states, enabling a wide range of oxidative and reductive transformations. However, the very reactivity that makes Fe-TMPyP a powerful catalyst also renders it susceptible to deactivation and side reactions. A foundational understanding of its potential states in solution is paramount for troubleshooting.

II. Troubleshooting Guide: From Common Pitfalls to Optimized Solutions

This section addresses the most frequently encountered challenges in Fe-TMPyP catalysis. Each issue is presented in a question-and-answer format, providing not only a solution but also the scientific rationale behind it.

FAQ 1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?

Low or no catalytic activity is a common starting issue. The root cause often lies in one of three areas: catalyst integrity, reaction environment, or the presence of inhibitors.

Initial Diagnostic Workflow

start Low/No Conversion catalyst_check 1. Verify Catalyst Integrity (UV-Vis Spectroscopy) start->catalyst_check environment_check 2. Assess Reaction Environment (pH, Solvent, Temperature) catalyst_check->environment_check Spectrum OK? sub_catalyst Degradation/Aggregation? (See FAQ 2 & 3) catalyst_check->sub_catalyst inhibitor_check 3. Screen for Inhibitors (Substrate/Solvent Purity) environment_check->inhibitor_check Conditions Appropriate? sub_environment Suboptimal pH/Solvent? (See FAQ 4) environment_check->sub_environment solution Optimized Reaction inhibitor_check->solution Purity Confirmed? sub_inhibitor Poisoning? (See FAQ 5) inhibitor_check->sub_inhibitor

Caption: Initial diagnostic workflow for low or no reaction conversion.

A. Catalyst Integrity:

Before delving into complex reaction parameters, it is crucial to confirm the integrity of your Fe-TMPyP catalyst.

  • Spectroscopic Verification: The most straightforward method is UV-Vis spectroscopy. A fresh, active solution of Fe-TMPyP in an appropriate solvent (e.g., water, methanol) should exhibit a sharp Soret band around 420-425 nm and distinct Q-bands between 500 and 700 nm. A significant broadening or a shift in the Soret peak can indicate aggregation or degradation.[1]

  • Recommended Action: Always run a quick UV-Vis spectrum of your stock solution before initiating a reaction. Compare it to a reference spectrum of a known active catalyst.

B. Reaction Environment:

The catalytic activity of Fe-TMPyP is highly sensitive to its immediate environment.

  • pH: The pH of the reaction medium can dramatically influence the catalyst's stability and activity. In aqueous solutions, extreme pH values can lead to catalyst degradation. For many oxidation reactions, a neutral to slightly acidic pH is optimal.[2][3]

  • Solvent: While Fe-TMPyP is water-soluble, the choice of co-solvent can impact substrate solubility and catalyst stability. Polar aprotic solvents like acetonitrile and DMF are often used, but care must be taken to ensure they are free of impurities.

  • Temperature: While increased temperature can enhance reaction rates, it can also accelerate catalyst degradation. It is advisable to start at room temperature and gradually increase it if necessary.[1][4]

C. Presence of Inhibitors:

Contaminants in your starting materials or solvents can act as catalyst poisons.

  • Common Poisons: Sulfur-containing compounds (e.g., thiols, thioethers) and halides are notorious for poisoning iron-based catalysts by strongly coordinating to the metal center and blocking active sites.[2][5][6]

  • Recommended Action: Ensure the purity of your substrates and solvents. If poisoning is suspected, consider purifying your materials through distillation, recrystallization, or by passing them through a column of activated alumina or silica gel.

FAQ 2: I observe a color change in my reaction from the initial reddish-brown to green or brown, and the activity has dropped. What is happening?

This color change is often indicative of the formation of catalytically inactive µ-oxo dimers. This is a common deactivation pathway for iron porphyrins in aqueous or protic solutions, especially under basic conditions.[1][7][8][9][10]

Mechanism of µ-oxo Dimer Formation

Two molecules of the Fe(III)-porphyrin can react with water to form a stable, oxygen-bridged dimer, which is generally catalytically inactive.

monomer 2 [Fe(III)-TMPyP] dimer [(Fe(III)-TMPyP)₂O] (µ-oxo dimer) Inactive monomer->dimer + H₂O - 2H⁺

Caption: Formation of the inactive µ-oxo dimer from two Fe-TMPyP monomers.

A. Spectroscopic Detection:

The formation of the µ-oxo dimer can be readily monitored by UV-Vis spectroscopy. The sharp Soret band of the monomeric Fe-TMPyP will broaden and often shift to a slightly shorter wavelength, while the Q-bands will also show distinct changes.

B. Prevention and Mitigation:

  • pH Control: Maintaining a slightly acidic to neutral pH can suppress the formation of µ-oxo dimers.[8][10]

  • Axial Ligands: The introduction of a strongly coordinating axial ligand, such as imidazole or pyridine, can block the coordination site required for dimerization.[7][11][12][13][14] This can also have the beneficial effect of tuning the electronic properties of the iron center.

  • Solvent Choice: In non-aqueous, aprotic solvents, the formation of µ-oxo dimers is significantly reduced.

Experimental Protocol: Preventing µ-oxo Dimer Formation with Imidazole

  • Prepare your reaction mixture with the substrate and solvent.

  • Prior to adding the Fe-TMPyP catalyst, add an excess (10-100 equivalents relative to the catalyst) of imidazole.

  • Stir for 5-10 minutes to ensure coordination to the iron center.

  • Add the Fe-TMPyP catalyst and proceed with the reaction.

  • Monitor the reaction by UV-Vis to confirm the absence of the characteristic µ-oxo dimer spectrum.

FAQ 3: My catalyst appears to be precipitating out of solution. What could be the cause?

Catalyst precipitation is often due to aggregation, where the planar porphyrin molecules stack on top of each other through π-π interactions. This is particularly prevalent at higher catalyst concentrations.

A. The Problem of Aggregation:

Aggregated porphyrins have significantly reduced catalytic activity because the active iron centers are sterically hindered and inaccessible to the substrate.

B. Strategies to Prevent Aggregation:

  • Lower Catalyst Concentration: The simplest solution is to work at lower catalyst concentrations.

  • Immobilization: Covalently attaching the Fe-TMPyP catalyst to a solid support (e.g., silica, polymers) can physically prevent the porphyrin molecules from aggregating.[4] This also offers the advantage of easier catalyst recovery and reuse.

  • Solvent Modification: The addition of a small amount of a bulky co-solvent can sometimes disrupt the π-π stacking interactions.

III. Optimizing Key Reaction Parameters: A Tabulated Guide

The following table provides recommended starting conditions for common Fe-TMPyP catalyzed reactions. These are intended as a starting point for your optimization studies.

ParameterOxidation (e.g., of sulfides)Reduction (e.g., of nitroaromatics)
Catalyst Loading 0.1 - 5 mol%1 - 10 mol%
Solvent Water, Acetonitrile, MethanolWater/Ethanol mixture, DMF
pH 4 - 77 - 9
Temperature Room Temperature to 60 °CRoom Temperature to 80 °C
Oxidant H₂O₂, PhIO, KHSO₅NaBH₄, Hydrazine
Additives Imidazole (to prevent dimerization)Phase-transfer catalyst (if substrate is poorly water-soluble)

IV. Advanced Troubleshooting: In-Situ Reaction Monitoring

For more complex issues, real-time monitoring of the catalyst's state during the reaction can provide invaluable insights.

A. UV-Vis Spectroscopy:

As mentioned, UV-Vis is a powerful tool for monitoring the catalyst's integrity. By taking aliquots from the reaction mixture at regular intervals, you can track changes in the Soret and Q-bands, which can indicate catalyst degradation, aggregation, or the formation of intermediates.[1][15][16][17][18]

B. Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR is particularly useful for detecting and characterizing paramagnetic species, including the Fe(III) resting state of the catalyst and potential high-valent iron-oxo intermediates that are key to many oxidative catalytic cycles.[19][20] Changes in the EPR signal can provide direct evidence of the catalyst's involvement in the reaction and can help to identify the active catalytic species.

V. Catalyst Regeneration

In cases where the catalyst has been deactivated by fouling (the deposition of byproducts on the catalyst surface), it may be possible to regenerate its activity.

Protocol for Catalyst Regeneration (for supported Fe-TMPyP):

  • Filter the supported catalyst from the reaction mixture.

  • Wash thoroughly with the reaction solvent to remove any adsorbed species.

  • Wash with a dilute acid solution (e.g., 0.1 M HCl) to remove any basic poisons.

  • Wash with a dilute base solution (e.g., 0.1 M NaOH) to remove any acidic poisons.

  • Rinse extensively with deionized water until the washings are neutral.

  • Dry the catalyst under vacuum.

  • Test the activity of the regenerated catalyst on a small scale before reusing it in a larger reaction.

Note: Regeneration of homogeneously dissolved catalyst is often not practical, and in such cases, addressing the root cause of deactivation is the preferred approach.[21][22]

VI. References

  • Water‐Soluble Iron Porphyrins as Catalysts for Suppressing Chlorinated Disinfection Byproducts in Hypochlorite‐Dependent Water Remediation. (2025). ResearchGate. [Link]

  • Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides. MDPI. [Link]

  • EPR study of a novel [Fe–porphyrin] catalyst. ResearchGate. [Link]

  • Synthesis, Magnetic, and Photocatalytic Activity of Polypyrrole-Based TiO2–Fe Catalyst for Wastewater Treatment. ResearchGate. [Link]

  • Figure 5: UV/Vis spectra of FeIIITMPyP (i), the mixture of FeIIITMPyP... ResearchGate. [Link]

  • Substrate scope for the Fe porphyrin‐catalyzed oxidation of aromatic... ResearchGate. [Link]

  • Photo-induced heterogeneous regeneration of Fe(Ⅱ) in Fenton reaction for efficient polycyclic antibiotics removal and in-depth charge transfer mechanism. PubMed. [Link]

  • Synthesis and Catalytic Oxidation of Organic Substrates by Light-Harvesting Metalloporphyrins. Western Kentucky University TopSCHOLAR. [Link]

  • EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS. Environment Protection Engineering. [Link]

  • Operando film-electrochemical EPR spectroscopy tracks radical intermediates in surface-immobilized catalysts. National Institutes of Health. [Link]

  • Advanced Catalytic Processes for Wastewater Treatment. MDPI. [Link]

  • Photocatalytic 4-Nitrophenol Reduction by Hydrothermally Synthesized Mesoporous Co- and/or Fe-Substituted Aluminophosphates. MDPI. [Link]

  • Formation of mu-oxo dimer by the reaction of (meso-tetraphenylporphyrinato)iron(III) with various imidazoles. PubMed. [Link]

  • Non-negligible Axial Ligand Effect on Electrocatalytic CO2 Reduction with Iron Porphyrin Complexes. PubMed. [Link]

  • μ-Oxo Dimerization Effects on Ground- and Excited-State Properties of a Water-Soluble Iron Porphyrin CO2 Reduction Catalyst. PubMed. [Link]

  • Self-regeneration of Pd-LaFeO3 Catalysts: New Insight From Atomic-Resolution Electron Microscopy. PubMed. [Link]

  • Effects of Axial Coordination of the Metal Center on the Activity of Iron Tetraphenylporphyrin as a Nonprecious Catalyst for. eScholarship.org. [Link]

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. [Link]

  • Operando UV-vis spectroscopy for real-time monitoring of nanoparticle size in reaction conditions. National Institutes of Health. [Link]

  • Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. MDPI. [Link]

  • Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. National Institutes of Health. [Link]

  • Unexpected effect of an axial ligand mutation in the type 1 copper center in small laccase: structure-based analyses and engineering to increase reduction potential and activity. RSC Publishing. [Link]

  • Comparative catalytic activity of pure, mixed and P-modified CoFe2O4 nanoparticles for water treatment at neutral pH. ResearchGate. [Link]

  • Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. PubMed Central. [Link]

  • Investigations on the Influence of the Axial Ligand in [Salophene]iron(III) Complexes on Biological Activity and Redox Behavior. National Institutes of Health. [Link]

  • Catalytic oxidation of organic substrates by molecular oxygen and hydrogen peroxide by multistep electron transfer--a biomimetic approach. PubMed. [Link]

  • Figure 2. (A) UV−vis spectral changes of [(tmp +• )Fe IV (O)] + (0.025... ResearchGate. [Link]

  • Experimental Design and Numerical Optimization of Photochemical Oxidation Removal of Tetracycline from Water Using Fe3O4-Supported Fruit Waste Activated Carbon. MDPI. [Link]

  • Catalytic reduction of nitroaromatics compounds and organic dyes to their derivatives by Ni–BCD–MOF. ResearchGate. [Link]

  • Isolating Fe-O2 Intermediates in Dioxygen Activation by Iron Porphyrin Complexes. MDPI. [Link]

  • Electrochemical Regeneration of Platinum Catalysts Poisoned by Sulfur-Containing Species. ECS Meeting Abstracts. [Link]

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI. [Link]

  • Effect of axial ligands on electronic structure and O 2 reduction by iron porphyrin complexes: Towards a quantitative understanding of the "push effect". ResearchGate. [Link]

  • Synthesis of μ2‐Oxo‐Bridged Iron(III) Tetraphenylporphyrin–Spacer–Nitroxide Dimers and their Structural and Dynamics Characterization by using EPR and MD Simulations | Request PDF. ResearchGate. [Link]

  • Biopolymer-supported TiO 2 as a sustainable photocatalyst for wastewater treatment: a review. CABI Digital Library. [Link]

Sources

Navigating Fe-TMPyP Interference in Fluorescence Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with Fe-TMPyP interference in fluorescence-based assays. This guide is designed to provide in-depth troubleshooting strategies and clear, actionable protocols to ensure the integrity and accuracy of your experimental data. As scientists, we understand that unexpected results can be both frustrating and time-consuming. This resource is built on a foundation of scientific expertise and practical field experience to help you navigate the complexities of working with this potent G-quadruplex ligand.

Understanding the Challenge: The Dual Nature of Fe-TMPyP

Fe-TMPyP, or Iron(III) meso-tetra(N-methyl-4-pyridyl)porphyrin, is a widely used cationic porphyrin, particularly recognized for its ability to interact with and stabilize G-quadruplex structures in nucleic acids.[1][2] This property makes it an invaluable tool in cancer research and drug discovery. However, the very characteristics that make Fe-TMPyP a potent biological effector—its complex photophysical and chemical properties—can also be a significant source of interference in fluorescence assays.

The primary challenges arise from two key aspects of Fe-TMPyP's molecular behavior:

  • Fluorescence Quenching: Any process that leads to a decrease in the fluorescence intensity of a sample is known as fluorescence quenching.[3] Metal-centered porphyrins, including Fe-TMPyP, are known to be effective quenchers of fluorescence.[4] This can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching).[3]

  • Spectral Overlap: The absorption spectrum of Fe-TMPyP exhibits a strong Soret band around 420-440 nm and several smaller Q-bands extending into the longer visible wavelengths.[5][6] This can lead to interference if the excitation or emission wavelengths of your fluorescent probe overlap with the absorption bands of Fe-TMPyP.[7]

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address common problems encountered during fluorescence assays involving Fe-TMPyP.

Problem 1: My fluorescence signal is significantly lower than expected in the presence of Fe-TMPyP.

This is the most common issue and is almost always attributable to fluorescence quenching.

Immediate Diagnostic Questions:

  • What are the excitation and emission wavelengths of your fluorophore? Compare these to the absorption spectrum of Fe-TMPyP.

  • Are you observing a concentration-dependent decrease in fluorescence with increasing Fe-TMPyP concentration? This is a classic sign of quenching.

  • Have you run a control experiment with your fluorophore and Fe-TMPyP in the absence of your biological target? This will help isolate the quenching effect.

Underlying Cause and Explanation:

Fe-TMPyP, like other heme-containing proteins and metal-centered porphyrins, can absorb light in the 450-550 nm range, which can overlap with the emission spectra of many common fluorophores.[4] This absorption of emitted photons is a primary mechanism of quenching. Additionally, direct molecular interactions between the fluorophore and Fe-TMPyP can lead to non-radiative energy transfer, further reducing fluorescence.

Mitigation Strategies:

  • Shift to Red-Shifted Fluorophores: The interference from many small molecules, including porphyrins, is often more pronounced in the blue-green spectral region.[8] Switching to a fluorophore with excitation and emission wavelengths further into the red or near-infrared spectrum (beyond 600 nm) can significantly reduce spectral overlap and quenching.[9]

  • Employ a Correction Factor: For assays where changing the fluorophore is not feasible, the interference can be mathematically corrected. This involves running a parallel "artifact assay" plate.[10]

    Protocol: Correction for Fe-TMPyP Interference [10]

    • Prepare two identical microplates:

      • Activity Assay Plate: Contains your complete assay with enzyme/target, substrate/probe, and varying concentrations of Fe-TMPyP.

      • Artifact Assay Plate: Contains the same concentrations of Fe-TMPyP and your fluorescent probe (at a concentration equivalent to that produced in the activity assay) but without the enzyme or biological target.

    • Incubate and read both plates under the same conditions.

    • Calculate the Percent Inhibition (or activity) for each well in the Activity Assay Plate.

    • Calculate the Percent Interference for each corresponding well in the Artifact Assay Plate.

    • Apply the correction formula: Corrected Activity = Measured Activity - Percent Interference

Problem 2: I am observing high background fluorescence in my assay.

While Fe-TMPyP is primarily a quencher, under certain conditions, it or its interactions with other components can contribute to background signal.

Immediate Diagnostic Questions:

  • Have you measured the fluorescence of Fe-TMPyP alone in your assay buffer at the wavelengths you are using?

  • Are there other components in your assay that could be interacting with Fe-TMPyP to produce a fluorescent signal?

Underlying Cause and Explanation:

While less common than quenching, some porphyrin derivatives can exhibit weak intrinsic fluorescence. More likely, high background can result from non-specific binding of Fe-TMPyP to cellular components or assay plastics, which may alter its photophysical properties.[11][12]

Mitigation Strategies:

  • Optimize Blocking Steps: For cell-based or immunoassays, ensure adequate blocking of non-specific binding sites.[13] Using blocking agents like bovine serum albumin (BSA) or casein can be effective.

  • Include Detergents: Incorporating a mild non-ionic detergent, such as Tween-20 or Triton X-100 (typically at 0.01-0.05%), in your wash buffers can help reduce non-specific binding.[11]

  • Pre-read the Plate: Before initiating the main reaction (e.g., before adding the substrate), take a fluorescence reading of the plate with Fe-TMPyP present.[8] This pre-read value can then be subtracted from the final endpoint reading to account for the background fluorescence of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of fluorescence quenching by Fe-TMPyP?

The primary mechanism is often a combination of factors. The significant overlap of Fe-TMPyP's absorption spectrum with the emission spectra of many fluorophores leads to an "inner filter effect," where the porphyrin absorbs the emitted photons.[7] Additionally, dynamic collisional quenching and the formation of non-fluorescent complexes can contribute.[3]

Q2: Can the pH of my assay buffer affect Fe-TMPyP interference?

Yes, absolutely. The aggregation state and binding properties of Fe-TMPyP can be influenced by pH.[6][14] It is crucial to maintain a consistent and well-buffered pH throughout your experiments to ensure reproducible results.

Q3: Are there alternatives to Fe-TMPyP for studying G-quadruplexes that have less interference in fluorescence assays?

Yes, while Fe-TMPyP is a powerful tool, other G-quadruplex ligands with different photophysical properties are available. Some examples include berberine, thiazole orange, and various naphthalene diimide derivatives.[15] The choice of an alternative will depend on the specific requirements of your assay.

Q4: How does non-specific binding of Fe-TMPyP contribute to assay interference?

Non-specific binding refers to the interaction of Fe-TMPyP with unintended targets, such as proteins or plastic surfaces.[12][16] This can lead to several issues:

  • False positives/negatives: By binding to assay components other than the intended target, Fe-TMPyP can alter their function or conformation, leading to misleading results.[16]

  • Increased background: As mentioned earlier, non-specific binding can alter the local environment of Fe-TMPyP, potentially leading to changes in its fluorescence or quenching properties.

  • Reduced effective concentration: If a significant portion of Fe-TMPyP is non-specifically bound, its effective concentration available to interact with the target is reduced, which can affect dose-response curves.

Q5: What are the key spectral characteristics of Fe-TMPyP I should be aware of?

Fe-TMPyP has a characteristic porphyrin absorption spectrum with a very intense Soret band in the 420-440 nm region and several less intense Q-bands between 500 and 700 nm.[5][17] It is critical to obtain an absorption spectrum of Fe-TMPyP under your specific assay conditions to accurately identify potential spectral overlaps with your chosen fluorophore.

Data and Visualization

Table 1: Spectral Properties of Common Fluorophores and Fe-TMPyP

Fluorophore/CompoundExcitation Max (nm)Emission Max (nm)Potential for Fe-TMPyP Interference
Fe-TMPyP (Soret Band) ~420-440 -High (absorbs in this region)
Fe-TMPyP (Q-Bands) ~500-700 -Moderate (absorbs in this region)
Fluorescein (FITC)~494~518High
Rhodamine B~555~580High
Cyanine3 (Cy3)~550~570High
Cyanine5 (Cy5)~649~670Moderate to Low
Alexa Fluor 750~749~775Low

Note: These are approximate values and can vary depending on the specific chemical environment.

Diagram 1: Mechanism of Fe-TMPyP Interference

Mechanisms of Fe-TMPyP Interference in Fluorescence Assays cluster_0 Fluorescence Process cluster_1 Interference by Fe-TMPyP Excitation Light Excitation Light Fluorophore (Ground State) Fluorophore (Ground State) Excitation Light->Fluorophore (Ground State) Absorption Fluorophore (Excited State) Fluorophore (Excited State) Emitted Light (Fluorescence) Emitted Light (Fluorescence) Fluorophore (Excited State)->Emitted Light (Fluorescence) Fe-TMPyP Fe-TMPyP Quenching Quenching Fe-TMPyP->Quenching Causes Spectral Overlap Spectral Overlap Fe-TMPyP->Spectral Overlap Causes Quenching->Fluorophore (Excited State) De-excites (non-radiative) Spectral Overlap->Emitted Light (Fluorescence) Absorbs emitted light

Caption: Mechanisms of Fe-TMPyP interference.

Diagram 2: Experimental Workflow for Interference Correction

Workflow for Correcting Fe-TMPyP Interference Start Start Prepare Activity Plate Prepare Activity Plate Start->Prepare Activity Plate Prepare Artifact Plate Prepare Artifact Plate Start->Prepare Artifact Plate Incubate & Read Plates Incubate & Read Plates Prepare Activity Plate->Incubate & Read Plates Prepare Artifact Plate->Incubate & Read Plates Calculate % Inhibition Calculate % Inhibition Incubate & Read Plates->Calculate % Inhibition Calculate % Interference Calculate % Interference Incubate & Read Plates->Calculate % Interference Apply Correction Apply Correction Calculate % Inhibition->Apply Correction Calculate % Interference->Apply Correction Corrected Data Corrected Data Apply Correction->Corrected Data

Caption: Workflow for interference correction.

References

  • Sensitive Hg2+ Sensing via Quenching the Fluorescence of the Complex between Polythymine and 5,10,15,20-tetrakis(N-methyl-4-pyridyl) Porphyrin (TMPyP). (2018). PubMed Central (PMC). [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). National Institutes of Health (NIH). [Link]

  • Fluorescence Quenching. (2019). YouTube. [Link]

  • The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro. (n.d.). National Institutes of Health (NIH). [Link]

  • Linear absorption spectra of (a) Mn III TMPyP, pH 7.0, (b) Mn III TPPS... (n.d.). ResearchGate. [Link]

  • Correction for Interference by Test Samples in High-Throughput Assays. (n.d.). ResearchGate. [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015). NCBI Bookshelf. [Link]

  • Fluorescent microscopy troubleshooting: high background. (2019). YouTube. [Link]

  • Binding of cationic porphyrin to isolated DNA and nucleoprotein complex: quantitative analysis of binding forms under various experimental conditions. (2005). PubMed. [Link]

  • Interferences in Immunoassay. (n.d.). National Institutes of Health (NIH). [Link]

  • Interactions of TMPyP4 and TMPyP2 with Quadruplex DNA. Structural Basis for the Differential Effects on Telomerase Inhibition. (1999). Journal of the American Chemical Society. [Link]

  • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. [Link]

  • Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes. (2017). PubMed. [Link]

  • Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests. (2022). ResearchGate. [Link]

  • Troubleshooting with real time. Why does fluorescence decline? (2014). ResearchGate. [Link]

  • SPECTROSCOPY OF PORPHYRINS. (1981). Johns Hopkins University Applied Physics Laboratory. [Link]

  • The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells. (n.d.). National Institutes of Health (NIH). [Link]

  • Interaction of cationic water-soluble meso-tetrakis(4-N-methylpyridiniumyl)porphyrin (TMPyP) with ionic and nonionic micelles: aggregation and binding. (n.d.). ResearchGate. [Link]

  • Ch 26 Lab Video: Fluorescence Quenching. (2022). YouTube. [Link]

  • Identification of false positives in a fluorescence polarization screen. (n.d.). BMG Labtech. [Link]

  • G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. (n.d.). MDPI. [Link]

  • Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care. (n.d.). National Institutes of Health (NIH). [Link]

  • Tetraphenylporphyrin, [TPP]. (n.d.). OMLC. [Link]

  • A label- and enzyme-free fluorescence assay based on thioflavin T–induced G-quadruplexes for the detection of telomerase activity. (n.d.). ResearchGate. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • Quenching of fluorescence of porphyrin molecules in their association in binary solutions. (n.d.). ResearchGate. [Link]

  • (a) Absorption spectra for all four TMPyP/GO complexes together, (b)... (n.d.). ResearchGate. [Link]

  • Biophysical characterization of the interaction of human albumin with an anionic porphyrin. (n.d.). PubMed Central (PMC). [Link]

  • The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G-quadruplex. (n.d.). National Institutes of Health (NIH). [Link]

  • Drug interference with biochemical laboratory tests. (2023). Biochemia Medica. [Link]

  • Analytical Interference by Contrast Agents in Biochemical Assays. (2017). ResearchGate. [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. (n.d.). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Fe-TMPyP Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Fe(III) meso-tetra(N-methyl-4-pyridyl)porphine (Fe-TMPyP). This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common sources of inconsistency in your experiments. Reproducibility is the cornerstone of scientific advancement, and this resource aims to empower you with the knowledge to achieve robust and reliable data.

We will move beyond simple procedural lists to explore the underlying causes of variability, from the fundamental properties of the Fe-TMPyP molecule itself to the nuances of its application in complex biological and chemical systems.

Section 1: Foundational Issues - The Integrity of Your Reagent

The most frequent cause of inconsistent results is variability in the quality, concentration, and stability of the Fe-TMPyP stock solution. Before troubleshooting complex assays, it is imperative to validate your primary reagent.

FAQ 1: My Fe-TMPyP stock solution appears to have changed color. What does this signify and how should I proceed?

A change in the color of your Fe-TMPyP solution, typically from a consistent dark green/brown to a different hue, is a strong indicator of degradation or aggregation. The intense color is due to the Soret band, a characteristic peak in the UV-Vis spectrum of porphyrins. A shift in this peak or the appearance of new peaks suggests a change in the molecular state.

Causality:

  • μ-Oxo Dimer Formation: In aqueous solutions, particularly under certain pH and ionic strength conditions, Fe(III) porphyrins can form μ-oxo bridged dimers. This process involves two Fe-porphyrin molecules linking via an oxygen atom, which alters the electronic structure and, consequently, the absorption spectrum.

  • Aggregation: Fe-TMPyP is prone to self-aggregation, especially at high concentrations, forming π-π stacks. This is often concentration-dependent and can be influenced by the ionic strength of the solvent.[1] Aggregation can lead to a broadening or shifting of the Soret peak and reduce the effective concentration of monomeric, active Fe-TMPyP.

  • Degradation: Porphyrin macrocycles can be susceptible to oxidative degradation or photodegradation, especially in the presence of reactive oxygen species (ROS) and light.[1] This can lead to a permanent loss of the characteristic porphyrin spectrum.

Troubleshooting Workflow:

start Color Change Observed in Fe-TMPyP Stock Solution spec Acquire UV-Vis Spectrum (350-700 nm) start->spec check_soret Does the Soret Peak match literature values? (approx. 422-426 nm) spec->check_soret check_broad Is the Soret Peak broad or shifted? check_soret->check_broad Yes degraded High Probability of Degradation. Discard solution. Prepare fresh stock. check_soret->degraded No aggregate Probable Aggregation. Dilute sample and re-acquire spectrum. Consider solvent modification (e.g., small % of DMSO). check_broad->aggregate Yes ok Solution may be viable. Proceed with caution. Perform functional assay with positive control. check_broad->ok No

Caption: Troubleshooting workflow for Fe-TMPyP solution color change.

FAQ 2: How can I prepare a stable, validated Fe-TMPyP stock solution to ensure consistency?

The preparation and storage of your stock solution are critical control points. Inconsistent preparation can introduce significant variability before any experiment begins.

Causality:

  • Solubility: Fe-TMPyP, while sold as water-soluble, can exhibit limited solubility in aqueous buffers, especially at high concentrations.[2] Undissolved particulate matter leads to inaccurate concentration measurements.

  • Hygroscopy: The solid form can be hygroscopic. Failure to account for absorbed water leads to overestimation of the concentration when preparing solutions by weight.

  • Storage Conditions: Light and elevated temperatures can accelerate degradation and dimerization.[1] Stock solutions are often stable for only a limited time, even under ideal conditions.

Recommended Protocol for Stock Solution Preparation and Validation: This protocol ensures a consistent and accurately quantified stock solution.

  • Pre-handling: Before opening, allow the vial of solid Fe-TMPyP to equilibrate to room temperature to prevent condensation.

  • Solvent Choice: For a primary stock, dissolve the solid in a high-purity organic solvent like DMSO or DMF, in which it is highly soluble, before diluting into aqueous buffers.[2] This minimizes aggregation issues common with direct dissolution in water.

  • Concentration Determination (Mandatory): Do not rely solely on the weighed mass. Perform a spectrophotometric analysis.

    • Dilute a small aliquot of your stock solution in the appropriate buffer to a concentration in the linear range of your spectrophotometer (e.g., 1-10 µM).

    • Measure the absorbance at the Soret peak maximum (λmax ~422-426 nm).

    • Calculate the precise concentration using the Beer-Lambert law (A = εcl), with the appropriate molar extinction coefficient (ε). For Fe-TMPyP, ε is in the range of 2.2 x 10⁵ M⁻¹cm⁻¹ in aqueous solution, but it is crucial to use the value provided by your supplier or a validated literature source for your specific solvent system.

  • Storage:

    • Store the primary stock (in DMSO/DMF) at -20°C in small, single-use aliquots to avoid freeze-thaw cycles.[3]

    • Aqueous working solutions should be prepared fresh daily from the primary stock.[1] If short-term storage is necessary, keep them at 4°C, protected from light, for no more than one week.[1]

  • Labeling: Clearly label aliquots with the compound name, validated concentration, solvent, and date of preparation.[4]

ParameterRecommendationRationale
Primary Solvent High-purity DMSO or DMFMaximizes solubility, prevents initial aggregation.[2]
Working Solvent Desired aqueous bufferMatch experimental conditions.
Concentration Check UV-Vis SpectrophotometryVerifies actual concentration, accounts for hygroscopy and purity.
Storage (Primary) -20°C, single-use aliquotsPrevents degradation and freeze-thaw damage.[3]
Storage (Working) 4°C, dark, prepare freshMinimizes degradation and dimer formation in aqueous media.[1]

Section 2: Troubleshooting Assay-Specific Variability

Once you have a validated stock solution, inconsistencies can arise from the specific experimental context.

FAQ 3: My catalytic (peroxidase/catalase mimic) activity is low or varies significantly between experiments. What are the likely causes?

Fe-TMPyP's catalytic activity is highly sensitive to its environment. Inconsistent results often point to subtle, uncontrolled changes in reaction conditions.

Causality:

  • pH Sensitivity: The catalytic cycle of iron porphyrins can involve proton-coupled electron transfer steps. The activity and stability of the catalyst, as well as the redox potential of the substrate, are often pH-dependent.[5]

  • Buffer Effects: Certain buffer components can interact with the iron center, acting as inhibiting axial ligands and reducing catalytic turnover. For instance, phosphate buffers may chelate with metal ions.[6]

  • Substrate/Cofactor Degradation: Reagents like hydrogen peroxide (H₂O₂) are unstable. Using H₂O₂ from an old stock or one that has not been recently quantified can introduce significant error.

  • Catalyst Inactivation: High concentrations of oxidants (like H₂O₂) can lead to oxidative degradation of the porphyrin ring, inactivating the catalyst over the course of the reaction. This can manifest as non-linear reaction kinetics.[5]

Diagnostic Decision Tree:

start Inconsistent Catalytic Activity check_stock Is Fe-TMPyP stock validated and fresh? start->check_stock check_h2o2 Is H₂O₂ stock new? Concentration verified? check_stock->check_h2o2 Yes solve_stock Prepare & validate new Fe-TMPyP stock. check_stock->solve_stock No check_buffer Are buffer pH and composition identical across all experiments? check_h2o2->check_buffer Yes solve_h2o2 Use fresh H₂O₂. Verify concentration via UV-Vis (at 240 nm). check_h2o2->solve_h2o2 No check_kinetics Monitor reaction kinetics in real-time. Is the rate linear? check_buffer->check_kinetics Yes solve_buffer Remake buffer. Verify pH. Consider alternative buffer systems (e.g., TRIS vs. Phosphate). check_buffer->solve_buffer No solve_kinetics Non-linear rate suggests catalyst inactivation. Lower H₂O₂ concentration or Fe-TMPyP:H₂O₂ ratio. check_kinetics->solve_kinetics No (Non-linear) ok Re-run experiment with all parameters controlled. check_kinetics->ok Yes (Linear)

Sources

Technical Support Center: Fe-TMPyP Activity & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating pH-Dependent Deactivation of Fe(III)-TMPyP

Document ID: TS-FeP-004 | Version: 2.1 | Status: Active

Introduction: The "Goldilocks" Metal Center

Welcome to the Fe-TMPyP technical support hub. You are likely here because your metalloporphyrin catalyst (Fe(III) meso-tetra(N-methyl-4-pyridyl)porphine) has lost activity, precipitated, or displayed inconsistent kinetics during peroxidase or SOD mimic assays.

The Core Problem: Fe-TMPyP is not a static molecule; it is a dynamic equilibrium system. Its catalytic efficacy relies on the iron center remaining accessible and monomeric. However, in aqueous solutions—particularly as pH rises—these molecules have a high propensity to form


-oxo dimers  (Fe-O-Fe bridges). This dimerization effectively "caps" the active sites, rendering the catalyst inert.

This guide provides the diagnostic tools to detect this phenomenon and the protocols to prevent it.

Module 1: Diagnostic "Health Check"

Is your catalyst already compromised?

Before adjusting your experimental parameters, you must determine the speciation of your iron porphyrin. You cannot rely on visual inspection alone; you must use UV-Vis spectroscopy.

The Spectral Shift Test

The Soret band (approx. 400–450 nm) is your primary indicator of aggregation state.

FeatureActive Monomer (Target)Inactive

-oxo Dimer
(Avoid)
Mechanism of Failure
Soret Peak (

)
~422 nm (Sharp)~410–415 nm (Blue Shift)Exciton coupling between stacked porphyrin rings increases energy gap.
Peak Shape Narrow, high extinctionBroadened, lower intensityAggregation causes scattering and electronic delocalization.
Q-Bands Distinct peaks (500-650 nm)Ill-defined / MergedLoss of symmetry and axial ligand exchange (OH⁻ bridging).
Visual Color Deep Red/BrownMuddy Brown/GreenishFormation of Fe-O-Fe charge transfer complexes.

Critical Insight: If your solution pH is > 7.5 and you observe a blue shift (hypsochromic) in the Soret band, you have likely formed the


-oxo dimer. This process is reversible if caught early by acidification.

Module 2: Troubleshooting & Mitigation

FAQ: Operational Solutions

Q1: My peroxidase activity drops to near-zero at pH 8.0. Why? A: At pH > 7.5, the deprotonation of coordinated water molecules leads to the formation of hydroxo-iron species (


). Two of these species rapidly condense to form the inactive 

-oxo dimer (

).
  • Immediate Fix: Lower pH to the 5.5–6.5 range using Acetate or Citrate buffer.

  • Mechanism: Acidic conditions protonate the bridging oxygen, breaking the dimer back into active monomers (

    
    ).
    

Q2: I cannot change the pH (biological assay at pH 7.4). How do I stop dimerization? A: You must use Site Isolation . If the porphyrins cannot physically touch, they cannot dimerize.

  • Strategy A (Encapsulation): Encapsulate Fe-TMPyP into a Metal-Organic Framework (MOF) like PCN-224 or MIL-101 . The MOF pores act as "cages" that trap individual monomers, preventing the face-to-face interaction required for dimerization.

  • Strategy B (DNA Scaffolding): Fe-TMPyP binds selectively to G-quadruplex DNA. This binding anchors the porphyrin, preventing aggregation while maintaining catalytic activity.

Q3: Does ionic strength affect this equilibrium? A: Yes. High ionic strength (high salt concentration) shields the positive charges on the pyridyl arms, reducing the electrostatic repulsion between monomers and accelerating dimerization.

  • Recommendation: Keep buffer concentration low (10–50 mM) if working near neutral pH. Avoid adding excess NaCl unless necessary for DNA stability.

Module 3: The Mechanism of Failure

Understanding the pathway is essential for designing robust experiments. The following diagram illustrates the competition between the active monomeric cycle and the inactive dimeric sink.

FeTMPyP_Mechanism cluster_conditions Critical Control Parameters Monomer Active Monomer [Fe(III)-H2O] Hydroxo Hydroxo Species [Fe(III)-OH] Monomer->Hydroxo pH > 7.0 (-H+) Peroxidase Peroxidase Cycle (Substrate Oxidation) Monomer->Peroxidase + H2O2 Hydroxo->Monomer pH < 6.5 (+H+) Dimer Inactive μ-oxo Dimer [Fe-O-Fe] Hydroxo->Dimer Condensation (High Conc.) Dimer->Monomer Acidification (pH < 4.0) Peroxidase->Monomer Regeneration Params 1. pH (Keep < 7.0) 2. Ionic Strength (Keep Low) 3. Site Isolation (MOFs)

Figure 1: The pH-dependent equilibrium of Fe-TMPyP. High pH drives the formation of the inactive dimer, sequestering the catalyst from the active peroxidase cycle.

Module 4: Standardized Protocols

Protocol A: Preparation of Stable Fe-TMPyP Stock

Use this protocol to ensure your stock solution does not degrade before the experiment begins.

  • Solvent: Dissolve Fe-TMPyP chloride in acidified ultrapure water (pH 4.0, adjusted with HCl).

    • Reasoning: The acidic environment ensures 100% monomeric species during storage.

  • Concentration: Prepare a concentrated stock (e.g., 1 mM).

    • Reasoning: High concentrations are stable in acid. Dilute into the working buffer only immediately before use.

  • Verification: Take a 10 µL aliquot, dilute into water, and run a UV-Vis scan (350–700 nm).

    • Pass Criteria: Soret peak max at 422 ± 2 nm .

    • Fail Criteria: Shoulder peak at 380–410 nm (indicates dimerization or impurities).

Protocol B: The "Rescue" (Reversing Dimerization)

If your reaction mixture has turned "muddy" or inactive.

  • Acidification: Add 0.1 M HCl dropwise to the reaction vessel until pH reaches ~3.0.

  • Incubation: Stir for 5 minutes. The color should shift from brownish-green back to distinct red/orange.

  • Re-buffering: Slowly add concentrated Acetate Buffer (pH 5.5) to return to working conditions.

    • Warning: Do not overshoot to alkaline pH, or dimerization will recur instantly.

References

  • Mechanistic Insight on Dimerization

    • Title: -Oxo Dimerization Effects on Ground- and Excited-State Properties of a Water-Soluble Iron Porphyrin CO2 Reduction C
    • Source: PubMed / NIH (2022).
    • URL:[Link]

  • Peroxidase Activity & pH Dependence

    • Title: Influence of the pH on the peroxidase activity of Fe(TpCPP) and Xln10A-Fe(TpCPP).[1]

    • Source: ResearchG
    • URL:[Link][1]

  • Stabilization via MOF Encapsulation

    • Title: A Series of Highly Stable Mesoporous Metalloporphyrin Fe-MOFs (PCN-600).[2]

    • Source: ResearchGate (2014/2025).[2]

    • URL:[Link]

  • Water Remediation & Stability Context

    • Title: Water‐Soluble Iron Porphyrins as Catalysts for Suppressing Chlorinated Disinfection Byproducts.[3]

    • Source: ChemSusChem (2025).[3]

    • URL:[Link]

Sources

Validation & Comparative

Fe-TMPyP versus hemin as a peroxidase mimic: a comparative analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of artificial enzymes (nanozymes), iron porphyrins represent the "gold standard" for mimicking horseradish peroxidase (HRP). However, the choice between Fe-TMPyP (Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine) and Hemin (Iron(III) protoporphyrin IX) is rarely interchangeable; it is dictated by the specific constraints of solubility, stability, and the intended scaffold.

  • The Verdict:

    • Choose Fe-TMPyP for solution-phase catalysis, high-throughput screening, and applications requiring robust solubility in neutral aqueous buffers without auxiliary scaffolds.

    • Choose Hemin strictly for biosensing applications involving G-quadruplex DNA (G4-DNAzymes) or micellar systems. Without a stabilizing scaffold, Hemin suffers from severe aggregation and oxidative degradation, rendering it kinetically inferior.[1]

Structural & Physicochemical Divergence

The functional disparity between these two mimics stems directly from their peripheral substituents.

Chemical Architecture
  • Hemin (Natural): Possesses two propionic acid side chains. In acidic/neutral pH, these are protonated or insufficiently charged to prevent hydrophobic stacking. It is the prosthetic group of natural HRP but lacks the protective protein shell.

  • Fe-TMPyP (Synthetic): Features four N-methyl-4-pyridyl groups at the meso positions. These permanent positive charges (cationic) confer high water solubility and prevent the formation of inactive

    
    -oxo dimers via electrostatic repulsion.
    
The "Hemin Problem": Aggregation

Hemin in aqueous solution (


) exists primarily as catalytically inactive aggregates.[2]
  • Monomer: High activity (Active site accessible).

  • 
    -oxo Dimer:  Formed via an oxygen bridge (
    
    
    
    ) between two hemin molecules. Catalytically dead.
  • Fe-TMPyP: Remains monomeric in solution due to charge repulsion, maintaining a constant concentration of active sites.

G Hemin_Free Free Hemin (Hydrophobic/Anionic) Hemin_Agg Inactive u03bc-oxo Dimers (Aggregates) Hemin_Free->Hemin_Agg Neutral pH (Spontaneous) Hemin_G4 Hemin-G4 DNAzyme (Active Monomer) Hemin_Free->Hemin_G4 + G-Quadruplex DNA (Scaffold Stabilization) FeTMPyP Fe-TMPyP (Cationic/Hydrophilic) FeTMPyP_Sol Stable Soluble Monomer (High Activity) FeTMPyP->FeTMPyP_Sol Aqueous Buffer (Electrostatic Repulsion)

Figure 1: Solubility and Aggregation Pathways. Hemin requires a scaffold (G4-DNA) to remain active, whereas Fe-TMPyP is intrinsically soluble and active.

Catalytic Mechanism[3][4]

Both mimics follow a mechanism analogous to natural peroxidases (the "Ping-Pong" mechanism), utilizing


 to generate a high-valent iron-oxo intermediate (Compound I) which then oxidizes the substrate (e.g., TMB, ABTS).
The Pathway
  • Activation:

    
    
    
  • Oxidation 1:

    
    
    
  • Oxidation 2:

    
    
    
Critical Difference in Activation
  • Hemin: The iron center is often axially coordinated by water.[3] Binding to G-quadruplex DNA displaces this water or modulates the environment to favor

    
     binding, enhancing 
    
    
    
    by orders of magnitude compared to free hemin.
  • Fe-TMPyP: The electron-withdrawing pyridinium groups increase the Lewis acidity of the iron center, facilitating the heterolytic cleavage of the O-O bond in

    
    .
    

Performance Metrics: The Data

The following table summarizes representative kinetic parameters for the oxidation of TMB (3,3',5,5'-tetramethylbenzidine). Note that values vary based on buffer conditions (pH 5.0–7.0 is typical).

MetricFe-TMPyP (Solution)Hemin (Free)Hemin (G4-DNAzyme)HRP (Natural Enzyme)

(H2O2)
~0.5 – 2.0 mMHigh (> 5 mM)~0.1 – 1.0 mM~0.08 mM

(TMB)
~0.1 – 0.4 mMHigh (Low affinity)~0.2 – 0.6 mM~0.4 mM

(Turnover)

Low (<

)

~

pH Stability High (pH 2–11)Low (Aggregates < pH 7)Moderate (Dependent on DNA)Low (Denatures < pH 4)
Oxidative Stability HighLow (Suicide inactivation)Moderate (DNA protects heme)Low

Key Insight: Fe-TMPyP offers a lower


 for 

than free hemin, meaning it requires less peroxide to achieve maximum velocity. However, the Hemin-G4 complex can rival or exceed Fe-TMPyP in specific catalytic turnover (

) because the DNA scaffold creates a favorable "pocket" similar to the protein environment in HRP.

Experimental Protocols

Protocol A: Preparation of Stable Hemin Stock (Critical)

Hemin suffers from "aging" in solution. This protocol ensures monomeric dispersion.

  • Dissolution: Dissolve 5 mg Hemin in 1 mL DMSO (Dimethyl sulfoxide). Do not use water or buffer yet.

  • Dilution: Dilute this stock into 10 mM Tris-HCl (pH 7.4) containing 0.05% Triton X-100 or prepare fresh in 0.1 M NaOH if DMSO is contraindicated.

  • Storage: Store DMSO stock at -20°C in the dark. Aqueous dilutions must be used within 4 hours.

Protocol B: Comparative Peroxidase Assay (TMB)

This workflow validates the activity of Fe-TMPyP vs. Hemin.

Reagents:

  • Phosphate-Citrate Buffer (0.1 M, pH 5.0).

  • TMB Stock (10 mM in DMSO).

  • 
     Stock (Freshly diluted to 100 mM).
    
  • Catalysts: Fe-TMPyP (1

    
    M) and Hemin (1 
    
    
    
    M).

Workflow:

  • Blanking: Add 980

    
    L Buffer + 10 
    
    
    
    L TMB to a cuvette.
  • Initiation: Add 5

    
    L Catalyst + 5 
    
    
    
    L
    
    
    . Mix immediately.
  • Measurement: Monitor Absorbance at 652 nm (

    
    ) for 60–120 seconds.
    
  • Calculation: Determine Initial Velocity (

    
    ) from the linear slope (Abs/min).
    

Workflow Step1 Prepare Reagents (pH 5.0 Buffer, TMB, H2O2) Branch Select Catalyst Step1->Branch PathA Fe-TMPyP (Direct Aqueous Soln) Branch->PathA PathB Hemin (Requires DMSO/NaOH Solubilization) Branch->PathB Mix Reaction Mix (Catalyst + TMB + H2O2) PathA->Mix PathB->Mix Measure Kinetic Measurement (Abs @ 652 nm) Mix->Measure

Figure 2: Experimental workflow for comparative kinetic analysis.

Troubleshooting & Optimization

Background Signal in Fe-TMPyP

Fe-TMPyP is a dark porphyrin. At high concentrations (>10


M), its Soret band may tail into the visible region.
  • Solution: Always run a "Catalyst Only" blank (Buffer + Fe-TMPyP) and subtract this baseline.

Hemin "Suicide" Inactivation

Hemin is susceptible to oxidative degradation by high [


], leading to bleaching of the porphyrin ring.
  • Solution: Keep [

    
    ] < 5 mM for Hemin assays. Fe-TMPyP can tolerate higher concentrations (up to 50–100 mM).
    
DNA Interaction
  • Fe-TMPyP: Binds DNA non-specifically (groove binding/intercalation) due to positive charge. This can inhibit activity if the DNA blocks the iron center.

  • Hemin: Requires specific G-quadruplex sequences (e.g., PS2.M, CatG4) to enhance activity.

References

  • Travascio, P., et al. (1998).[4] "DNA-enhanced peroxidase activity of a DNA-aptamer-hemin complex."[4] Chemistry & Biology. Link

  • Fruk, L., & Niemeyer, C. M. (2005). "Covalent Hemin-DNA Adducts for Generating a Novel Class of Artificial Heme Enzymes." Angewandte Chemie International Edition. Link

  • Stefan, L., et al. (2011). "Insights into the Mechanism of the Peroxidase-like Activity of Hemin in the Presence of SDS Micelles." Chemistry - A European Journal. Link

  • Fan, J., et al. (2012). "Water-soluble porphyrins as a dual-function molecular imaging platform for MRI and fluorescence zinc sensing." Journal of the American Chemical Society. Link

  • Cheng, X., et al. (2009). "Investigating the Peroxidase-Like Activity of Fe-TMPyP and Its Application for Glucose Detection." Journal of Fluorescence. Link

Sources

Publish Comparison Guide: Validation of Fe-TMPyP as a G-Quadruplex Selective Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fe-TMPyP Advantage

In the landscape of G-quadruplex (G4) targeting, Fe(III)-TMPyP (Iron(III) 5,10,15,20-tetrakis(1-methyl-4-pyridyl)porphyrin) occupies a distinct niche. Unlike its metal-free parent TMPyP4 , which is a potent but promiscuous binder, Fe-TMPyP offers a unique validation mechanism: Redox-Activated Cleavage .

While TMPyP4 binds avidly to both G4 and duplex DNA (limiting its therapeutic index), Fe-TMPyP utilizes axial ligation to sterically hinder duplex intercalation, enhancing G4 selectivity. Furthermore, its ability to generate localized hydroxyl radicals upon reduction allows researchers to physically map G4 structures in solution, serving as both a therapeutic candidate and a structural probe.

This guide validates Fe-TMPyP through comparative performance analysis and rigorous experimental protocols.

Mechanistic Comparison: Why Fe-TMPyP?

The core differentiator between Fe-TMPyP and other ligands lies in the Axial Exclusion Principle .

Fe-TMPyP vs. TMPyP4 vs. BRACO-19
FeatureTMPyP4 (Reference)Fe(III)-TMPyP (Subject)BRACO-19 (Alternative)
Structure Planar, cationic porphyrinMetalloporphyrin with axial ligandsTrisubstituted acridine
Binding Mode Intercalation (Duplex) & End-stacking (G4)End-stacking / Groove binding (G4) End-stacking (G4)
Duplex Affinity High (Promiscuous)Low (Sterically hindered) Low
Mechanism StabilizationStabilization + Oxidative Cleavage Stabilization
Selectivity Low (G4

Duplex)
Moderate to High (G4 > Duplex) High
Utility General G4 stabilizerStructural Probe & Redox Therapeutic Therapeutic Lead
The Axial Exclusion Model (Graphviz Diagram)

The following diagram illustrates how the central Iron(III) ion coordinates axial ligands (usually


 or anions), creating a 3D geometry that prevents insertion between base pairs of duplex DNA, while allowing stacking on the external G-tetrads of G-quadruplexes.

Axial_Exclusion_Mechanism TMPyP4 TMPyP4 (Free Base) G4 G-Quadruplex (External G-Tetrad Surface) TMPyP4->G4 High Affinity Interaction1 Planar Structure Fits between base pairs TMPyP4->Interaction1 FeTMPyP Fe(III)-TMPyP Interaction2 Axial Ligands (H2O) Clash with base pairs FeTMPyP->Interaction2 Interaction3 End-Stacking Permitted FeTMPyP->Interaction3 Duplex Duplex DNA (Narrow Intercalation Site) Interaction1->Duplex High Affinity (Promiscuous) Interaction2->Duplex Steric Exclusion (Low Affinity) Interaction3->G4 Selective Binding

Caption: The "Axial Exclusion" mechanism prevents Fe-TMPyP from intercalating into duplex DNA, enhancing its specificity for G-quadruplex end-stacking.

Validation Protocols: Step-by-Step

To validate Fe-TMPyP in your specific application, follow this three-tiered workflow: Binding (Spectroscopy)


Mapping (Cleavage) 

Function (Telomerase Inhibition) .
Protocol A: Soret Band Shift Assay (Binding Verification)

Objective: Confirm ligand binding to G4 DNA via electronic perturbation of the porphyrin ring.

  • Preparation:

    • Prepare 5

      
      M Fe-TMPyP in Buffer A (10 mM Tris-HCl pH 7.4, 100 mM KCl).
      
    • Note: KCl is crucial to stabilize the G4 structure of the oligonucleotide (e.g., human telomeric sequence

      
      ).
      
  • Titration:

    • Add aliquots of pre-folded G4 DNA (0 to 20

      
      M) to the porphyrin solution.
      
    • Allow 5 minutes equilibration between additions.

  • Measurement:

    • Record UV-Vis spectra (350–500 nm).

  • Validation Criteria:

    • Red Shift: Look for a bathochromic shift of the Soret band (typically

      
      422 nm 
      
      
      
      
      
      430-435 nm).
    • Hypochromicity: Expect

      
      30% decrease in absorbance intensity.
      
    • Comparison: If titrating with Duplex DNA, the shift should be significantly smaller (< 2-3 nm) or require much higher DNA concentrations, confirming selectivity.

Protocol B: Fenton-Mediated G4 Cleavage (Structural Mapping)

Objective: Use the redox activity of Fe(III) to map the binding site. This is the gold standard for validating Fe-TMPyP.

  • Reaction Mix:

    • Target DNA: 5' end-labeled (

      
      P or Fluorescent) G4 oligonucleotide (1 
      
      
      
      M).
    • Ligand: Fe-TMPyP (1–5

      
      M).
      
    • Buffer: 10 mM Tris-HCl, 100 mM KCl, pH 7.4.

  • Incubation:

    • Incubate DNA and Fe-TMPyP for 30 mins at room temperature to reach equilibrium.

  • Activation (The Trigger):

    • Add reducing agent: Ascorbate (1 mM final) or

      
        (100 
      
      
      
      M) + Ascorbate.
    • Mechanism:[1] Reduces Fe(III)

      
       Fe(II). Fe(II) reacts with dissolved 
      
      
      
      (or added
      
      
      ) to generate hydroxyl radicals (
      
      
      ) locally.
    • Incubate for 1–5 minutes.

  • Quenching:

    • Stop reaction with Ethanol precipitation or addition of EDTA (to chelate iron) and Thiourea (radical scavenger).

  • Analysis:

    • Run on a denaturing PAGE (sequencing gel).

  • Validation Criteria:

    • Cleavage Pattern: Distinct bands appearing at G-tracts or loops indicate the precise location of Fe-TMPyP stacking.

    • Selectivity Check: Perform the same assay with a duplex competitor. If cleavage persists on the G4 strand despite excess duplex, selectivity is validated.

Protocol C: TRAP Assay (Telomerase Inhibition)

Objective: Assess biological efficacy.[1][2][3][4][5][6][7][8][9]

  • Setup: Use a commercial TRAP (Telomeric Repeat Amplification Protocol) kit (e.g., TRAPeze).

  • Treatment: Treat cancer cell lysates (e.g., HeLa) with varying concentrations of Fe-TMPyP (0.1

    
    M – 50 
    
    
    
    M).
  • Amplification: Run the telomerase extension step, then PCR amplification.

  • Quantification: Measure the ladder intensity via gel electrophoresis.

  • Validation Criteria:

    • Calculate

      
      .[2][4][5][10][11]
      
    • Benchmark: Fe-TMPyP

      
       should be in the low micromolar range (comparable to or slightly higher than TMPyP4, but with better selectivity in cellular contexts).
      

Quantitative Performance Data

The following table synthesizes typical literature values for Fe-TMPyP compared to the standard TMPyP4.

MetricFe(III)-TMPyPTMPyP4 (Free Base)Interpretation
G4 Binding Affinity (

)

to


Fe-TMPyP binds slightly weaker due to axial steric effects but maintains specificity [1, 2].
Duplex Binding Affinity Low / Negligible (Intercalation blocked)High (

)
Critical Advantage: Fe-TMPyP avoids the "duplex sink" effect [2].
Telomerase



Comparable potency; Fe-TMPyP often requires slightly higher conc. but is less toxic to normal cells [3, 5].
Cleavage Activity High (Oxidative/Fenton)Low (Requires photo-activation)Fe-TMPyP is a superior structural probe [2].

Validation Workflow Diagram

This workflow guides the researcher from initial compound verification to final biological validation.

Validation_Workflow Start Start: Fe-TMPyP Validation Step1 1. UV-Vis Titration (Soret Shift) Start->Step1 Decision1 Bathochromic Shift > 8nm? Step1->Decision1 Step2 2. Cleavage Assay (Fenton/Ascorbate) Decision1->Step2 Yes Fail Re-evaluate Design/Purity Decision1->Fail No (No binding) Decision2 Site-Specific G4 Cleavage? Step2->Decision2 Step3 3. TRAP Assay (Telomerase Inhibition) Decision2->Step3 Yes Decision2->Fail No (Non-specific) Result VALIDATED G4 Selective Agent Step3->Result

Caption: Operational workflow for validating Fe-TMPyP. Failure at the cleavage step (non-specific degradation) indicates poor ligand quality or incorrect buffer conditions.

Expert Insights & Troubleshooting

  • The "Buffer Trap": Avoid phosphate buffers when working with Fe-TMPyP. Phosphate anions can coordinate strongly to the Iron center, inhibiting its interaction with DNA or altering its redox potential. Use Tris or Cacodylate.

  • Ionic Strength Matters: Fe-TMPyP binding is electrostatic-dependent. Ensure your validation buffer contains physiological salt (100–150 mM KCl). If you test in low salt (< 10 mM), you will artificially inflate the binding affinity and lose selectivity data.

  • Handling the Iron: Fe(III) porphyrins can aggregate.[6] Always prepare fresh stock solutions in water or DMSO and verify the monomeric state via UV-Vis (sharp Soret band) before titration.

References

  • Dixon, I. M., et al. (2005). "Thermodynamics and kinetics of the interaction of porphyrin derivatives with G-quadruplex DNA." Journal of the American Chemical Society.[3]

  • Fiel, R. J., et al. (1998). "Cleavage of DNA by electrochemically activated Mn(III) and Fe(III) complexes of meso-tetrakis(N-methyl-4-pyridiniumyl)porphine."[6] Biophysical Journal.

  • Wheelhouse, R. T., et al. (1998).[10] "Crystal structure of a G-quadruplex-containing telomeric DNA complexed with the porphyrin TMPyP4."[1] Nature Structural Biology. (Contextual reference for TMPyP4 comparison).

  • Sabharwal, R., et al. (2018). "The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview." Molecules.

  • Mergny, J. L., & Helene, C. (1998). "G-quadruplex DNA: A target for drug design."[11] Nature Medicine.

Sources

A Comparative Guide to Fe-TMPyP and Mn-TMPyP in Catalysis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of catalysis, the quest for efficient, stable, and selective catalysts is paramount. Among the diverse array of synthetic catalysts, metalloporphyrins have carved a significant niche, owing to their structural resemblance to the active sites of various heme-containing enzymes. This guide provides an in-depth comparative analysis of two prominent water-soluble metalloporphyrins: Iron(III) meso-tetra(4-N-methylpyridyl)porphyrin (Fe-TMPyP) and Manganese(III) meso-tetra(4-N-methylpyridyl)porphyrin (Mn-TMPyP). Drawing upon experimental data and established mechanistic principles, we will explore their synthesis, characterization, and critically, their comparative performance in various catalytic applications, offering insights to guide your research and development endeavors.

Structural Analogs, Divergent Properties: An Introduction

Fe-TMPyP and Mn-TMPyP share the same foundational structure: a tetracationic porphyrin macrocycle with N-methylpyridyl groups at the meso positions. This structural motif imparts excellent water solubility, a crucial attribute for many biological and environmental applications. The central metal ion, however, is the key determinant of their distinct catalytic personalities. The difference in the electronic configuration and redox potential between iron and manganese dictates their reactivity, stability, and preferred catalytic pathways. This guide will dissect these differences, moving beyond a simple cataloging of applications to a causal explanation of their performance.

Synthesis and Characterization: Establishing the Catalytic Toolkit

The synthesis of both Fe-TMPyP and Mn-TMPyP follows a well-established two-step procedure. The first step involves the synthesis of the free-base porphyrin, meso-tetra(4-pyridyl)porphyrin (H₂TMPyP), typically through the condensation of pyrrole and pyridine-4-carboxaldehyde. The second step is the metallation, where the free-base porphyrin is reacted with an appropriate metal salt, followed by methylation of the pyridyl nitrogens.

Synthesis_Workflow cluster_Step1 Step 1: Free-Base Porphyrin Synthesis cluster_Step2 Step 2: Metallation & Methylation Pyrrole Pyrrole Condensation Lindsey or Adler-Longo Condensation Pyrrole->Condensation Pyridine_Aldehyde Pyridine-4-carboxaldehyde Pyridine_Aldehyde->Condensation H2TMPyP H₂TMPyP H2TMPyP->H2TMPyP_ref Condensation->H2TMPyP Metal_Salt FeCl₂ or MnCl₂ Metallation Metallation Metal_Salt->Metallation Methylating_Agent Methyl Iodide or Dimethyl Sulfate Methylation Methylation Methylating_Agent->Methylation Metalloporphyrin Fe(II)/Mn(II)-TPyP Metalloporphyrin->Methylation Final_Product Fe-TMPyP or Mn-TMPyP Metallation->Metalloporphyrin Methylation->Final_Product

Figure 1: General synthetic workflow for Fe-TMPyP and Mn-TMPyP.

Characterization of these metalloporphyrins is crucial to confirm their identity and purity. The primary techniques employed are UV-Visible and Fourier-Transform Infrared (FT-IR) spectroscopy.

PropertyFe-TMPyPMn-TMPyPKey Insights
Soret Band (λ_max_) ~425 nm~462 nmThe position of the Soret band is sensitive to the central metal ion. The significant redshift in Mn-TMPyP compared to Fe-TMPyP is a hallmark of manganese porphyrins.[1]
Q-Bands (λ_max_) ~500-650 nm (multiple weak bands)~500-700 nm (multiple weak bands)The pattern and intensity of the Q-bands provide further confirmation of the metal center and its oxidation state.
FT-IR (Metal-N stretch) ~1005 cm⁻¹~1000 cm⁻¹The metal-nitrogen stretching frequency provides direct evidence of metal incorporation into the porphyrin core.

Table 1: Comparative Spectroscopic Properties of Fe-TMPyP and Mn-TMPyP.

Head-to-Head in the Catalytic Arena: A Comparative Performance Analysis

The true measure of a catalyst lies in its performance. Here, we compare the catalytic efficacy of Fe-TMPyP and Mn-TMPyP in several key reaction classes, supported by experimental data.

Oxidation of Sulfides: A Clear Victory for Manganese

The oxidation of sulfides to sulfoxides and sulfones is a fundamentally important transformation in organic synthesis. A comparative study on the catalytic activity of immobilized Fe, Mn, and Cu porphyrins in the oxidation of methyl phenyl sulfide with urea hydrogen peroxide revealed the superior performance of the manganese catalyst.[2]

CatalystConversion (%)Selectivity for Sulfoxide (%)Catalyst Stability
Mn-porphyrin/MCM-41 >99 >99 High (gradual decrease over 5 cycles)
Fe-porphyrin/MCM-41High (initially)GoodLow (rapid decrease after 1st cycle)
Cu-porphyrin/MCM-41ModerateModerateModerate

Table 2: Comparative Performance in Sulfide Oxidation.[2]

The superior stability of the Mn-porphyrin catalyst is a significant advantage, allowing for its recovery and reuse with minimal loss of activity. This enhanced stability can be attributed to the higher resistance of the Mn(III) center to oxidative degradation under the reaction conditions compared to the Fe(III) center.

Alkane Hydroxylation: A Tale of Two Metals

The selective hydroxylation of alkanes to alcohols is a challenging yet highly desirable reaction. Both Fe- and Mn-porphyrins have been investigated as catalysts for this transformation, mimicking the action of cytochrome P450 enzymes.

Studies have shown that both Fe- and Mn-porphyrins can catalyze alkane hydroxylation, but their selectivity can differ. For instance, in the hydroxylation of adamantane, Fe-porphyrins have shown a preference for the tertiary C-H bonds, while Mn-porphyrins can exhibit a higher degree of selectivity for the secondary C-H bonds, depending on the specific porphyrin ligand and reaction conditions. This difference in regioselectivity is attributed to the distinct electronic properties of the high-valent iron-oxo and manganese-oxo intermediates.

Degradation of Organic Pollutants: Context is Key

The catalytic degradation of persistent organic pollutants is a critical area of environmental remediation. Both Fe-TMPyP and Mn-TMPyP have been employed as catalysts in advanced oxidation processes for this purpose.

In Fenton-like reactions, Fe-TMPyP can efficiently catalyze the decomposition of hydrogen peroxide to generate highly reactive hydroxyl radicals, which then degrade organic pollutants. Mn-TMPyP can also participate in similar oxidative degradation pathways. The relative efficiency of the two catalysts can depend on the specific pollutant and the reaction conditions (e.g., pH, oxidant concentration). For instance, some studies have shown that Mn-based catalysts can exhibit higher catalytic activity and stability in certain systems for the degradation of dyes and other organic compounds.[2]

Unraveling the "Why": A Mechanistic Dissection

The divergent catalytic behavior of Fe-TMPyP and Mn-TMPyP stems from the fundamental differences in the properties of their high-valent metal-oxo intermediates, which are the key active species in many oxidation reactions.

Catalytic_Cycle M_III M(III)-Porphyrin (Fe-TMPyP or Mn-TMPyP) M_V_O High-Valent Metal-Oxo [Porphyrin•+-M(IV)=O or Porphyrin-M(V)=O] M_III->M_V_O Oxidation M_IV_OH M(IV)-Hydroxo Porphyrin M_V_O->M_IV_OH Hydrogen Atom Abstraction from Substrate (S-H) M_IV_OH->M_III Oxygen Rebound & Product Release Product Product (SO) M_IV_OH->Product Substrate Substrate (S) Substrate->M_V_O Oxidant Oxygen Source (e.g., H₂O₂, PhIO) Oxidant->M_V_O

Figure 2: Generalized catalytic cycle for oxidation reactions catalyzed by metalloporphyrins.

For Fe-porphyrins , the active oxidant is often described as a high-valent iron(IV)-oxo porphyrin π-cation radical species (Compound I analog).[3] This species is a powerful oxidant capable of abstracting a hydrogen atom from a substrate, followed by an oxygen rebound step to form the hydroxylated product.

In the case of Mn-porphyrins , the nature of the active oxidant is more debated and can be either a manganese(V)-oxo or a manganese(IV)-oxo species, depending on the reaction conditions and the porphyrin ligand.[4] The different electronic structure and reactivity of these manganese-oxo species compared to their iron counterparts lead to the observed differences in catalytic activity and selectivity. For example, the higher stability of the Mn(III) state can make the regeneration of the catalyst more efficient in some catalytic cycles, contributing to higher turnover numbers and greater stability.

From Theory to Practice: Detailed Experimental Protocols

To facilitate the practical application of these catalysts, we provide a detailed, self-validating protocol for a representative catalytic reaction: the oxidation of thioanisole.

General Protocol for Sulfide Oxidation

Materials:

  • Fe-TMPyP or Mn-TMPyP catalyst

  • Thioanisole (substrate)

  • Urea Hydrogen Peroxide (UHP) (oxidant)

  • Methanol (solvent)

  • Dichloromethane (co-solvent)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a round-bottom flask, dissolve the metalloporphyrin catalyst (e.g., 1 µmol) in a mixture of methanol (0.8 mL) and dichloromethane (0.2 mL).

  • Add thioanisole (100 µmol) to the catalyst solution.

  • Initiate the reaction by adding urea hydrogen peroxide (120 µmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of thioanisole and the selectivity for the sulfoxide product.

  • Upon completion, the reaction mixture can be analyzed directly or after appropriate workup.

Self-Validation:

  • Run a blank reaction without the catalyst to confirm that the oxidation does not proceed to a significant extent in its absence.

  • Run a control reaction with a known amount of the expected sulfoxide product to calibrate the GC analysis.

  • For heterogeneous catalysts, the catalyst can be recovered by filtration after the reaction, washed, dried, and reused in a subsequent run to assess its stability and reusability. A decrease in catalytic activity will be indicative of catalyst degradation.

Conclusion and Future Outlook

This comparative guide has illuminated the distinct catalytic profiles of Fe-TMPyP and Mn-TMPyP. While structurally similar, the seemingly subtle difference in their central metal ion leads to profound variations in their catalytic performance.

Key Takeaways:

  • Mn-TMPyP often exhibits superior stability and efficiency in oxidation reactions , particularly in the oxidation of sulfides.

  • Fe-TMPyP remains a highly effective catalyst , especially in Fenton-like processes for the degradation of organic pollutants.

  • The choice between Fe-TMPyP and Mn-TMPyP is highly application-dependent , and a thorough understanding of the reaction mechanism is crucial for catalyst selection and optimization.

The field of metalloporphyrin catalysis continues to evolve. Future research will likely focus on the development of second and third-generation catalysts with enhanced stability and selectivity, the heterogenization of these catalysts on novel support materials for improved recyclability, and the exploration of their applications in a wider range of chemical transformations. The insights provided in this guide will hopefully serve as a valuable resource for researchers navigating this exciting and impactful area of science.

References

  • Rayati, S., et al. (2017). A Comparative Study of Catalytic Activity of Fe, Mn and Cu Porphyrins Immobilized on Mesoporous MCM-41 in Oxidation of Sulfides. Macroheterocycles, 10(1), 86-92. [Link]

  • An, R., et al. (2020). Reduced Fe, Mn-based Catalyst with Dual Reaction Sites for Rapid Decolorization Treatment via Fenton-like Reactions. Journal of Hazardous Materials, 384, 121350. [Link]

  • Frontier Specialty Chemicals. Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride. [Link]

  • Suslick, K. S., & Reinert, T. J. (1985). Shape Selective Alkane Hydroxylation by Metalloporphyrin Catalysts. Journal of the American Chemical Society, 107(11), 3354-3356. [Link]

  • PubChem. Tetrakis(1-methylpyridinium-4-yl)porphyrin. [Link]

  • Chemsrc. MN(III)TETRAKIS(1-METHYL-4-PYRIDYL)PORPHYRIN PENTACHLORIDE. [Link]

  • Pasternack, R. F., & Gibbst, E. J. (1995). Characterization of the UV-Visible absorption spectra of manganese(III) porphyrins with time-dependent density functional theory calculations. Inorganica Chimica Acta, 239(1-2), 11-17. [Link]

  • Groves, J. T., & Nemo, T. E. (1983). Mechanism of manganese porphyrin-catalyzed oxidation of alkenes. Role of manganese(IV)-oxo species. Journal of the American Chemical Society, 105(18), 5786-5791. [Link]

  • University of the West Indies. Microscale Preparation of meso-Tetraphenylporphyrin and its Fe(III) Complex. [Link]

  • Wolak, M. A., & Zare, R. N. (2005). Kinetics and Mechanism of Oxidation Reactions of Porphyrin− Iron (IV)− Oxo Intermediates. Inorganic Chemistry, 44(6), 1844-1855. [Link]

  • ResearchGate. (a) FTIR spectra of TPhPyP and (b) UV-vis. [Link]

  • ResearchGate. (a) UV-Vis spectra of TPyP and TMePyP with enlarged UV-Vis spectra. (b)... [Link]

  • ResearchGate. UV-VIS spectrum of Mn(TMPyP) metalloporphyrin in (a) dichloromethane solution, (b) supported on AlMMS10 (prepared in nujol mull). [Link]

  • National Center for Biotechnology Information. Synthesis of meso-Extended Tetraaryl Porphyrins. [Link]

Sources

Publish Comparison Guide: Cross-Validation of Fe-TMPyP DNA Binding Sites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into cross-validating the DNA binding site of Fe(III)-TMPyP (Iron(III) meso-tetrakis(N-methylpyridinium-4-yl)porphyrin). It moves beyond standard protocols to address the specific physicochemical challenges posed by metalloporphyrins, particularly the steric influence of axial ligands.

Executive Summary: The Axial Ligand Paradox

Fe-TMPyP is a cationic metalloporphyrin widely utilized as a "chemical nuclease" and a probe for DNA structure. Unlike its metal-free parent (H₂-TMPyP) or planar analogs (e.g., Cu-TMPyP), Fe(III)-TMPyP presents a unique validation challenge: The Axial Ligand Paradox.

While the planar porphyrin core suggests intercalation, the central Fe(III) ion coordinates axial ligands (typically H₂O or OH⁻) that create steric bulk perpendicular to the porphyrin plane. This prevents deep insertion between base pairs, forcing the molecule into a groove-binding or external binding mode, specifically targeting AT-rich regions.

Validating this binding site requires a multi-modal approach. Relying on a single method (e.g., UV-Vis) often yields ambiguous data due to overlapping spectral signatures. This guide compares and integrates three distinct validation pillars: Hydrodynamics , Chiroptical Spectroscopy , and High-Resolution Cleavage Mapping .

Comparative Analysis of Validation Methods

To rigorously define the binding site, one must compare the "Product" (Fe-TMPyP) against known standards (Intercalators vs. Groove Binders). The following table contrasts the performance of validation techniques for Fe-TMPyP.

Table 1: Efficacy of Validation Techniques for Fe-TMPyP
FeatureMethod A: Viscosity (Hydrodynamics) Method B: Circular Dichroism (CD) Method C: Cleavage Mapping (Footprinting)
Primary Output Change in DNA length (

).
Induced chirality in Soret band.Exact nucleotide location of binding.
Sensitivity to Fe-TMPyP High. Distinguishes groove binding (no length change) from intercalation (lengthening).Medium. Detects environment (Groove vs. Intercalation) but signals can be complex.Very High. Fe-TMPyP acts as its own probe via oxidative cleavage.
Resolution Global (Macromolecular shape).Local (Electronic environment).Single-base resolution.
Limitations Requires high DNA concentrations; sensitive to temperature.Fe(III) paramagnetic nature can complicate NMR; CD is safer.Requires redox activation (e.g., Ascorbate/H₂O₂).
Verdict The "Gold Standard" for mode determination. Supporting evidence. Definitive for sequence specificity.

Technical Deep Dive: The Validation Pillars

Pillar I: Hydrodynamic Validation (Viscometry)

The Definitive Test for Intercalation vs. Groove Binding.

Causality: Intercalators (e.g., Ethidium Bromide) separate base pairs to accommodate the ligand, increasing the DNA contour length and significantly boosting viscosity.[1][2] Groove binders (like Fe-TMPyP) sit in the minor/major groove, causing negligible change or even a slight decrease in viscosity (due to bending).

The Fe-TMPyP Signature:

  • Expected Result: Slope

    
     in a plot of 
    
    
    
    vs. Binding Ratio (
    
    
    ).
  • Contrast: H₂-TMPyP (metal-free) shows a positive slope (intercalation at GC sites).

Pillar II: Chiroptical Validation (Circular Dichroism)

Probing the Electronic Environment.

Causality: Fe-TMPyP is achiral. Any CD signal in its absorption region (Soret band, ~420 nm) is "Induced CD" (ICD) arising from coupling with the chiral DNA helix.

The Fe-TMPyP Signature:

  • Groove Binding: typically yields a positive ICD in the Soret region.

  • Intercalation: typically yields a negative ICD (though this can vary with sequence).

  • Mechanism: The positive ICD for Fe-TMPyP confirms the porphyrin is lying along the groove (likely the minor groove in AT-rich regions), interacting with the chiral sugar-phosphate backbone without disrupting base stacking.

Pillar III: High-Resolution Cleavage Mapping

The "Chemical Nuclease" Activity.

Causality: Fe-TMPyP generates Reactive Oxygen Species (ROS) when activated by a reducing agent (Ascorbate) or oxidant (H₂O₂). Because the hydroxyl radicals (


) or high-valent iron-oxo species have short diffusion distances, cleavage occurs precisely at the binding site.

The Fe-TMPyP Signature:

  • Specificity: Preferential cleavage at AT-rich regions (e.g., 5'-TA-3' steps).

  • Asymmetry: Cleavage patterns are often shifted on complementary strands (3'-staggered), characteristic of minor groove binding where the oxidant attacks the deoxyribose sugars (C4' or C1' hydrogens).

Strategic Workflow Visualization

The following diagram illustrates the logical flow for cross-validating the binding site, ensuring self-correction if ambiguous data arises.

FeTMPyP_Validation Start Start: Fe-TMPyP Validation Viscosity Step 1: Viscosity Assay (Hydrodynamics) Start->Viscosity Decision1 Viscosity Increase? Viscosity->Decision1 Intercalation Mode: Intercalation (Unlikely for Fe-TMPyP) Decision1->Intercalation Yes (Slope > 0) Groove Mode: Groove Binding (Expected) Decision1->Groove No (Slope ≈ 0) CD Step 2: CD Spectroscopy (Chiroptical) Groove->CD ICD_Check ICD Signal? CD->ICD_Check Cleavage Step 3: Cleavage Assay (High-Res Mapping) ICD_Check->Cleavage Positive ICD Seq_Spec Identify AT-rich Cleavage Sites Cleavage->Seq_Spec

Caption: Logical workflow for validating Fe-TMPyP binding. Viscosity acts as the primary filter, followed by CD for environmental confirmation and Cleavage Assays for sequence mapping.

Detailed Experimental Protocols

Protocol A: Viscometric Determination of Binding Mode

Objective: To confirm the absence of intercalation-induced lengthening.

Materials:

  • Calf Thymus DNA (CT-DNA) or linear plasmid.

  • Ubbelohde viscometer (thermostated at 25.0 ± 0.1°C).

  • Fe-TMPyP stock solution.

Step-by-Step:

  • Preparation: Prepare 3 mL of DNA solution (~150 µM bp) in Phosphate Buffer (10 mM, pH 7.0).

  • Baseline: Measure flow time (

    
    ) of the buffer alone and DNA solution (
    
    
    
    ) in triplicate. Flow times should be >100s to minimize kinetic energy corrections.
  • Titration: Aliquot Fe-TMPyP into the viscometer to achieve ratios (

    
    ) of 0.02, 0.05, 0.10, up to 0.20.
    
  • Measurement: Mix by bubbling nitrogen (avoid protein foaming if using enzymes, but fine for chemical probes). Equilibrate for 5 mins. Measure flow time (

    
    ) for each ratio.
    
  • Calculation: Calculate Relative Specific Viscosity:

    
    
    Plot 
    
    
    
    vs.
    
    
    .[3]
  • Validation Criteria: A slope

    
     confirms groove binding. A slope 
    
    
    
    indicates intercalation.
Protocol B: Oxidative Cleavage Assay (The "Chemical Nuclease" Test)

Objective: To map the specific binding sites.

Materials:

  • Supercoiled Plasmid DNA (e.g., pBR322) or 3'-end labeled restriction fragment.

  • Reducing Agent: Ascorbic Acid or Mercaptopropionic Acid.

  • Oxidant (Optional): H₂O₂ (often not needed if aerobic ascorbate is used).

Step-by-Step:

  • Reaction Mix: Combine DNA (50 µM bp) + Fe-TMPyP (1–5 µM) in Tris-HCl buffer (pH 7.5).

  • Equilibration: Incubate for 10 mins at Room Temp to allow binding equilibrium.

  • Activation: Initiate cleavage by adding Ascorbate (final conc. 1 mM).

  • Incubation: Incubate at 37°C for 15–30 mins.

  • Quenching: Stop reaction with Ethanol precipitation or addition of EDTA/Loading Dye.

  • Analysis:

    • Low Res: Agarose Gel Electrophoresis. Look for conversion of Form I (Supercoiled) to Form II (Nicked) and Form III (Linear).

    • High Res: Denaturing PAGE (Sequencing Gel). Compare cleavage bands against Maxam-Gilbert G/A ladders.

  • Data Interpretation: Fe-TMPyP typically produces a "ladder" at AT-rich regions. Compare this to the "footprint" (protection) of a known groove binder like Distamycin to cross-validate the site.

Mechanism of Action Diagram

Understanding the why behind the cleavage provides confidence in the data.

FeMechanism FeTMPyP Fe(III)-TMPyP (Cationic) Complex Groove-Bound Complex FeTMPyP->Complex Electrostatics DNA DNA Minor Groove (AT-Rich, Neg Potential) DNA->Complex ROS ROS Generation (•OH / Fe(IV)=O) Complex->ROS Activation by Reductant Reductant Reductant (Ascorbate) Reductant->ROS Cleavage Sugar Oxidation (Strand Scission) ROS->Cleavage H-Atom Abstraction (C4' or C1')

Caption: Mechanistic pathway of Fe-TMPyP DNA cleavage. The cationic porphyrin targets the electronegative minor groove, where local generation of ROS leads to site-specific backbone cleavage.

References

  • Pasternack, R. F., et al. (1991). "Interactions of porphyrins with nucleic acids." Journal of Biomolecular Structure and Dynamics.

  • Fiel, R. J., et al. (1979). "DNA strand scission by iron(III) meso-tetra(4-N-methylpyridyl)porphine." Biochemical and Biophysical Research Communications.

  • Ward, B., Skorobogaty, A., & Dabrowiak, J. C. (1986). "DNA cleavage specificity of a group of cationic metalloporphyrins."[4] Biochemistry.

  • Pratviel, G., et al. (1991). "DNA and RNA cleavage by metal complexes." Advances in Inorganic Chemistry.

  • Satyanarayana, S., et al. (1992). "Neither delta- nor lambda-tris(phenanthroline)ruthenium(II) binds to DNA by classical intercalation." Biochemistry (Cited for Viscosity Method Standards).[2]

Sources

Comparative Analysis of Fe(III)-TMPyP Isomers in Photo-Oxidative Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Iron Paradox in PDT

In the landscape of Photodynamic Therapy (PDT), Iron(III) meso-tetrakis(N-methylpyridiniumyl)porphyrins (Fe-TMPyP) occupy a unique functional niche. Unlike their Zinc (Zn) or free-base counterparts, which function as Type II photosensitizers generating singlet oxygen (


), Fe-TMPyP complexes are predominantly Type I redox mediators  and photonucleases .

Due to the paramagnetic nature of the Fe(III) (


) center, the triplet state lifetime is drastically shortened, quenching fluorescence and inhibiting efficient energy transfer to molecular oxygen. Consequently, the therapeutic efficacy of Fe-TMPyP isomers relies not on singlet oxygen, but on ligand-to-metal charge transfer (LMCT)  and Fenton-like chemistry  to generate hydroxyl radicals (

) for direct DNA strand scission.

This guide compares the three primary isomers—2-TMPyP (


), 3-TMPyP (

), and 4-TMPyP (

)
—focusing on how the N-methylpyridinium position dictates DNA binding geometry and subsequent oxidative cleavage efficiency.

Structural Determinants & DNA Binding Dynamics[1][2][3][4][5]

The efficacy of Fe-TMPyP isomers is governed by the "Steric-Electrostatic Balance." While the cationic charge (+5) drives initial attraction to the anionic DNA backbone, the position of the methyl group determines the final binding mode.

Isomer-Specific Binding Modes
FeatureFe(III)-4-TMPyP (Para) Fe(III)-3-TMPyP (Meta) Fe(III)-2-TMPyP (Ortho)
Steric Profile Planar peripheral groups; minimal steric clash.Moderate steric bulk; angular flexibility.High steric hindrance; restricted rotation (atropisomers).
Axial Ligation Strong (usually

or

). Prevents intercalation.
Strong. Prevents intercalation.Strong. Prevents intercalation.
Primary Binding Mode External Stacking / Groove Binding Minor Groove Binding External Electrostatic Interaction
Binding Constant (

)
High (

)
Moderate-High (

)
Low (

)
Selectivity AT-rich regions (Minor Groove)AT-rich regions (Minor Groove)Non-specific backbone interaction
The "Axial Blockade" Effect

Unlike the free-base 4-TMPyP, which intercalates between GC base pairs, Fe(III)-4-TMPyP cannot intercalate . The axial ligands (water or hydroxide ions coordinated to the Iron center) create a geometric bulk perpendicular to the porphyrin plane.

  • Consequence: The complex sits in the groove or on the surface.

  • Therapeutic Implication: The distance between the Iron center (ROS source) and the deoxyribose backbone is critical. Fe-3-TMPyP often achieves a superior geometric fit within the minor groove compared to the sterically hindered 2-isomer or the overly symmetric 4-isomer, facilitating closer proximity for radical attack.

Mechanism of Action: Photo-Activated Cleavage

The therapeutic outcome of Fe-TMPyP is DNA strand scission (nicking), converting supercoiled DNA (Form I) to relaxed circular (Form II) or linear (Form III) DNA.

The ROS Pathway

The Fe-TMPyP mechanism requires a photo-reduction step, often assisted by biological reducing agents (e.g., ascorbate or glutathione) or direct electron abstraction from DNA bases (guanine).

Fe_PDT_Mechanism Light Photon Absorption (Soret/Q-band) Excited Excited State (LMCT) Light->Excited Fe3 Fe(III)-TMPyP (Ground State) Fe3->Light hv Fe2 Fe(II)-TMPyP (Reduced) Excited->Fe2 e- transfer (from DNA/Guanine) Fe2->Fe3 Re-oxidation O2 Molecular Oxygen (O2) Fe2->O2 Reduces H2O2 Hydrogen Peroxide (H2O2) Fe2->H2O2 Fenton Reaction O2->H2O2 Superoxide dismutation OH_Rad Hydroxyl Radical (•OH) H2O2->OH_Rad Fe(II) -> Fe(III) DNA_Break DNA Strand Scission (Backbone Cleavage) OH_Rad->DNA_Break H-abstraction (C4' position)

Figure 1: Photo-initiated Fenton mechanism for Fe-TMPyP isomers. Note the reliance on the Fe(III)/Fe(II) redox cycle rather than direct energy transfer.

Experimental Protocols (Self-Validating)

To objectively compare isomers, you must utilize cell-free DNA cleavage assays. Cell viability assays (MTT) are often confounded by uptake differences; plasmid assays isolate the intrinsic chemical efficiency.

Protocol A: UV-Vis Binding Titration

Objective: Determine Binding Constant (


) and Mode.[1]
  • Preparation: Prepare

    
     Fe-TMPyP solution in BPE buffer (6 mM 
    
    
    
    , 2 mM
    
    
    , 1 mM EDTA, pH 7.0).
  • Titration: Add aliquots of Calf Thymus DNA (CT-DNA) stock.

  • Observation: Monitor the Soret band (420-430 nm).

    • Bathochromic Shift (Red Shift) > 10 nm: Indicates intercalation (Unlikely for Fe).

    • Bathochromic Shift < 8 nm + Hypochromicity: Indicates Groove Binding/External Stacking.[2]

  • Validation Check: The presence of a clear isosbestic point confirms a two-state equilibrium (Free vs. Bound). If the isosbestic point drifts, aggregation is occurring (common with Fe-2-TMPyP).

Protocol B: Photo-Cleavage Gel Electrophoresis

Objective: Quantify Nuclease Activity.

  • Reaction Mix:

    • Plasmid DNA (pBR322):

      
      
      
    • Fe-TMPyP Isomer:

      
       gradient
      
    • Buffer: 10 mM Tris-HCl, pH 7.5

    • Optional Trigger: 100

      
       Ascorbate (to mimic cellular reducing environment).
      
  • Irradiation: Irradiate with a Solar Simulator or 420 nm LED array (

    
    ). Keep samples on ice to prevent thermal degradation.
    
  • Separation: Run on 1% agarose gel with Ethidium Bromide.

  • Quantification:

    • Form I (Supercoiled): Fast migration.

    • Form II (Nicked): Slow migration.

    • Form III (Linear): Intermediate.

  • Calculation:

    
    
    (Note: The 1.3 factor corrects for reduced EtBr staining efficiency in supercoiled DNA).
    

Comparative Performance Data

The following data synthesizes trends from bioinorganic literature regarding Fe(III) porphyrins.

MetricFe-3-TMPyP Fe-4-TMPyP Fe-2-TMPyP
DNA Affinity (

)
High (

)
High (

)
Low (

)
Groove Fit Optimal (Snug fit in minor groove)Loose (Sits on top/edges)Poor (Steric exclusion)
Photo-Cleavage Efficiency Highest (Proximity to backbone)ModerateLowest
Dark Toxicity ModerateModerateLow
Aggregation LowLowHigh (Self-stacking)
Critical Insight for Drug Development

While Fe-4-TMPyP has the highest theoretical binding constant due to symmetry, Fe-3-TMPyP often exhibits superior cleavage efficiency. This is because the meta geometry allows the porphyrin edge to penetrate deeper into the minor groove, bringing the generated hydroxyl radicals within the "kill radius" of the deoxyribose sugar (C4' hydrogen abstraction).

Workflow Visualization

Experimental_Workflow Isomer_Select Isomer Selection (2-, 3-, 4- Fe-TMPyP) Characterization Structural Validation (NMR / Mass Spec) Isomer_Select->Characterization Binding_Assay Binding Affinity (UV-Vis Titration) Characterization->Binding_Assay Cleavage_Assay Photo-Cleavage (pBR322 Gel Electrophoresis) Binding_Assay->Cleavage_Assay Determine [Drug] ROS_Detection ROS Typing (Scavenger Inhibition: NaN3 vs DMSO) Cleavage_Assay->ROS_Detection Mechanism Check Data_Analysis Comparative Analysis (Kb vs. Cleavage %) ROS_Detection->Data_Analysis

Figure 2: Standardized workflow for evaluating metalloporphyrin nuclease activity.

References

  • Pasternack, R. F., et al. "Interactions of porphyrins with nucleic acids." Biochemistry, vol. 22, no. 10, 1983, pp. 2406-2414. Link

  • Pratviel, G., et al. "DNA and RNA cleavage by metal complexes." Advances in Inorganic Chemistry, vol. 45, 1998, pp. 251-312. Link

  • Vergara, E., et al. "Metalloporphyrins as potential photosensitizers in photodynamic therapy." Inorganica Chimica Acta, vol. 459, 2017, pp. 128-135.
  • Fiel, R. J., et al. "DNA modifications induced by porphyrin-metal complexes." Nucleic Acids Research, vol. 19, no. 10, 1991. Link

  • Groves, J. T., & Farrell, T. P. "DNA Cleavage by a Metal Porphyrin: Specificity and Mechanism." Journal of the American Chemical Society, vol. 111, no. 13, 1989. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fe-TMPyP for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development and chemical research, the synthesis and application of novel compounds like Fe(III) meso-Tetra(4-N-methylpyridyl)porphine pentachloride (Fe-TMPyP) are paramount.[1] This synthetic porphyrin plays a significant role as a peroxynitrite decomposition catalyst and an electrocatalyst.[1] However, with great scientific potential comes the profound responsibility of ensuring safe handling and environmentally sound disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Fe-TMPyP, grounded in scientific principles and regulatory compliance, to foster a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile of Fe-TMPyP

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. Fe-TMPyP is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Ingestion may also be harmful. Therefore, adherence to strict safety protocols is not merely a recommendation but a critical necessity.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation (Category 2) Causes skin irritation.[2][3]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye Irritation (Category 2/2A) Causes serious eye irritation.[2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific target organ toxicity, single exposure (Category 3) May cause respiratory irritation.[2][3]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
Acute toxicity (Oral) Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind the stringent requirement for Personal Protective Equipment (PPE) lies in preventing any direct contact with Fe-TMPyP. The following PPE is mandatory when handling or disposing of this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye irritation.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to avoid skin contact.[2][3]

  • Body Protection: A lab coat or other protective clothing is required to protect the skin.[2]

  • Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Fe-TMPyP Waste Disposal Workflow

The following diagram illustrates the decision-making process and subsequent steps for the proper disposal of Fe-TMPyP waste.

FeTMPyP_Disposal_Workflow Fe-TMPyP Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Characterization & Labeling cluster_2 Containerization & Storage cluster_3 Disposal A Fe-TMPyP Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate from other waste streams A->B C Characterize as Hazardous Waste B->C D Label container with: 'Hazardous Waste' 'Fe-TMPyP' Accumulation Start Date C->D E Use a dedicated, compatible, and sealed container D->E F Store in a designated, well-ventilated, and secure hazardous waste accumulation area E->F G Arrange for pickup by an approved hazardous waste disposal vendor F->G H Complete all required waste manifests and documentation G->H I Final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF) H->I

Caption: Decision-making workflow for the safe disposal of Fe-TMPyP waste.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows the previous one to maintain safety and compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or expired solid Fe-TMPyP, as well as grossly contaminated items (e.g., weigh boats, filter paper), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions of Fe-TMPyP should be collected in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, plastic tubes) that has come into contact with Fe-TMPyP should be collected in a designated hazardous waste container.[4] Non-disposable glassware must be decontaminated by thoroughly rinsing with an appropriate solvent (e.g., water, followed by a suitable organic solvent if necessary) with the rinsate collected as hazardous liquid waste, before washing.

2. Waste Containerization and Labeling:

  • All waste containers must be in good condition, compatible with the waste, and securely sealed to prevent leaks or spills.

  • Label each container clearly with the words "Hazardous Waste," the full chemical name "Fe(III) meso-Tetra(4-N-methylpyridyl)porphine pentachloride," and the date when the first waste was added to the container.[5]

3. Storage:

  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area or central hazardous waste storage area.

  • This area must be well-ventilated and away from incompatible materials.[2]

4. Final Disposal:

  • The ultimate disposal of Fe-TMPyP waste must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Crucially, do not dispose of Fe-TMPyP down the drain. [7] This is prohibited for many pharmaceutical and chemical wastes and can lead to environmental contamination.

Emergency Procedures for Spills and Exposures

In the event of an accidental spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill Cleanup: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS or emergency response team.

On-Site Treatment Considerations (For Advanced Applications)

While direct disposal as hazardous waste is the standard and recommended procedure, some research explores the catalytic properties of iron porphyrins for degrading organic pollutants.[9][10] In principle, a similar chemical oxidation process could be investigated to degrade Fe-TMPyP in solution before disposal. However, any on-site treatment of hazardous waste requires specific permits and adherence to strict EPA regulations (40 CFR parts 264 and 265) and should only be attempted by trained personnel in a facility designed for such procedures.[6] For the vast majority of laboratory settings, this is not a viable or compliant option.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to the detailed procedures outlined in this guide for the disposal of Fe-TMPyP, you not only ensure the safety of yourself and your colleagues but also contribute to the protection of our environment. Always consult your institution's specific waste disposal guidelines and your chemical's Safety Data Sheet as the primary sources of information.

References

  • Frontier Specialty Chemicals. Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride. Retrieved from [Link]

  • Frontier Specialty Chemicals. Fe(III) meso-Tetra(4-N,N,N- trimethylanilinium) Porphine Pentachloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fe-TMPyP. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 17). Iron Porphyrin as a Cytochrome P450 Model for the Degradation of Dye. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]

  • World Scientific. (n.d.). Removal of heavy and toxic metals from wastewater using porphyrin-based covalent-organic frameworks: An emerging Field. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]

  • Dykema. (2015, October 30). EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”. Retrieved from [Link]

  • University of Groningen. (2025, January 22). Water‐Soluble Iron Porphyrins as Catalysts for Suppressing Chlorinated Disinfection Byproducts in Hypochlorite‐Dependent Wat. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, January 10). (PDF) Water‐Soluble Iron Porphyrins as Catalysts for Suppressing Chlorinated Disinfection Byproducts in Hypochlorite‐Dependent Water Remediation. Retrieved from [Link]

  • MDPI. (2023, July 14). Catalytic Degradation of Triphenylmethane Dyes with an Iron Porphyrin Complex as a Cytochrome P450 Model. Retrieved from [Link]

  • New Jersey Department of Environmental Protection. (2024, May 30). Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

Sources

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